molecular formula C13H20N2O3 B1419823 2-(4-Methoxyphenyl)piperazine acetate CAS No. 1187931-20-9

2-(4-Methoxyphenyl)piperazine acetate

Cat. No.: B1419823
CAS No.: 1187931-20-9
M. Wt: 252.31 g/mol
InChI Key: LSXZIYSXUKXZSU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperazine acetate is a piperazine derivative of significant interest in medicinal chemistry and neuropharmacology research. Its core research value lies in its interaction with key serotonin receptors, particularly the 5-HT 1A subtype, making it a critical compound for investigating the serotonergic system [ ]. Piperazine derivatives, including those with the methoxyphenyl motif, are frequently explored as building blocks for novel psychoactive substances and potential therapeutic agents, underscoring their importance in central nervous system (CNS) drug discovery [ ][ ]. In vitro studies indicate that related methoxyphenylpiperazine compounds act on monoamine neurotransmission, exhibiting mechanisms such as serotonin receptor agonism and modulation of neurotransmitter reuptake and release [ ]. This profile makes 2-(4-Methoxyphenyl)piperazine acetate a valuable tool for studying receptor binding kinetics, signal transduction pathways, and for screening compounds with potential antidepressant-like activity in animal models [ ]. Research into similar compounds has demonstrated promising antidepressant-like effects in preclinical models, such as the forced swim and tail suspension tests, often with a more favorable safety profile and reduced side effects compared to classical agents [ ]. The compound also serves as a key synthetic intermediate for developing more complex molecules for biological evaluation, including ligands for dopamine and other G-protein coupled receptors [ ]. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

acetic acid;2-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXZIYSXUKXZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-20-9
Record name Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)piperazine Acetate, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-(4-Methoxyphenyl)piperazine and its acetate salt are key intermediates in the synthesis of a variety of pharmacologically active molecules. The piperazine moiety is a prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[1]

Table 1: Compound Identification

Compound Name2-(4-Methoxyphenyl)piperazine Acetate2-(4-Methoxyphenyl)piperazine (Free Base)
Synonym(s) 2-(p-Methoxyphenyl)piperazine acetate-
CAS Number 1187931-20-991517-26-9[2]
Molecular Formula C₁₃H₂₀N₂O₃C₁₁H₁₆N₂O[2]
Molecular Weight 252.31 g/mol 192.26 g/mol [2]
Structure

Note: The CAS number for the acetate salt is provided by commercial suppliers and should be used with this consideration.

The physicochemical properties of these compounds, such as solubility and lipophilicity, are critical for their application in drug design and formulation. The acetate salt form is generally employed to enhance aqueous solubility and improve handling characteristics.

Synthesis and Purification

The synthesis of 2-(4-Methoxyphenyl)piperazine can be approached through several strategic routes. A common and effective method involves the reaction of a suitably activated precursor, such as an epoxide, with ethylenediamine.

Synthesis of the Free Base: 2-(4-Methoxyphenyl)piperazine

A plausible and efficient synthesis starts from the readily available p-anisaldehyde to form the corresponding epoxide, 4-methoxystyrene oxide. This epoxide then undergoes a ring-opening reaction with a protected ethylenediamine, followed by cyclization and deprotection to yield the desired 2-substituted piperazine.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine

Step 1: Synthesis of 4-Methoxystyrene Oxide

  • To a stirred suspension of sodium hydride (57% dispersion in mineral oil, 4.84 g, 0.115 mol) in dry dimethyl sulfoxide (70 mL) under an argon atmosphere, heat the mixture to 65°C for 1 hour.

  • Cool the resulting solution to -5°C and add dry tetrahydrofuran (75 mL).

  • Slowly add trimethylsulfonium iodide (19 g, 92.8 mmol) and stir for 5 minutes.

  • Add a solution of p-methoxybenzaldehyde (12.6 g, 92.8 mmol) in tetrahydrofuran (120 mL) while maintaining the temperature at -5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxystyrene oxide.[1]

Step 2: Synthesis of 2-(4-Methoxyphenyl)piperazine

This is a generalized procedure based on known reactions of epoxides with amines, as a specific literature procedure for this exact transformation was not identified.

  • To a solution of N-benzylethylenediamine (1 equivalent) in a suitable solvent such as ethanol, add 4-methoxystyrene oxide (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting amino alcohol intermediate is then subjected to cyclization. This can be achieved by treating with a dehydrating agent such as sulfuric acid or by converting the hydroxyl group to a leaving group (e.g., tosylate) followed by intramolecular cyclization.

  • The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free base, 2-(4-Methoxyphenyl)piperazine.

  • Purify the crude product by column chromatography on silica gel.

Formation of the Acetate Salt

The acetate salt can be readily prepared by treating the free base with acetic acid.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)piperazine Acetate

  • Dissolve the purified 2-(4-Methoxyphenyl)piperazine free base in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.

  • Add one equivalent of glacial acetic acid dropwise with stirring.

  • Stir the mixture at room temperature. The acetate salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow p_anisaldehyde p-Anisaldehyde epoxide 4-Methoxystyrene Oxide p_anisaldehyde->epoxide Trimethylsulfonium iodide, NaH, DMSO/THF amino_alcohol Intermediate Amino Alcohol epoxide->amino_alcohol Reflux in Ethanol diamine N-Benzylethylenediamine diamine->amino_alcohol Reflux in Ethanol protected_piperazine N-Benzyl-2-(4-methoxyphenyl)piperazine amino_alcohol->protected_piperazine Cyclization (e.g., H₂SO₄) free_base 2-(4-Methoxyphenyl)piperazine protected_piperazine->free_base Deprotection (H₂, Pd/C) acetate_salt 2-(4-Methoxyphenyl)piperazine Acetate free_base->acetate_salt Acetic Acid

Caption: Synthesis workflow for 2-(4-Methoxyphenyl)piperazine Acetate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the methoxy group, aromatic protons, and piperazine ring protons. The number and splitting patterns of the signals will confirm the substitution pattern.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information, often involving cleavage of the piperazine ring.[3]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (in the free base), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C=O stretching (in the acetate salt).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 2-(4-Methoxyphenyl)piperazine, the ¹H NMR spectrum is expected to show signals for the methoxy group protons (a singlet around 3.8 ppm), distinct signals for the aromatic protons on the methoxyphenyl ring, and a complex set of signals for the non-equivalent protons of the piperazine ring. The ¹³C NMR spectrum will complement this by showing the expected number of carbon signals for the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns. For 2-(4-Methoxyphenyl)piperazine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 193.13.[4] The fragmentation in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the piperazine ring, a common fragmentation pathway for such compounds.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, would be suitable for the analysis of 2-(4-Methoxyphenyl)piperazine and its acetate salt. UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore would be appropriate.

Role in Drug Discovery and Development

Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system. They are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[5] This promiscuity, when properly harnessed through medicinal chemistry efforts, allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.

Mechanism of Action Insights

While direct pharmacological data for 2-(4-Methoxyphenyl)piperazine is limited in publicly available literature, the well-studied pharmacology of its isomers, particularly 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine, provides valuable insights. These compounds are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₁A subtype, and can also interact with dopamine D₂ and D₃ receptors.[6][7] The interaction with these receptors is crucial for the therapeutic effects of many antipsychotic and antidepressant drugs.[5]

It is highly probable that 2-(4-Methoxyphenyl)piperazine also interacts with these key CNS receptors. Its utility as a synthetic intermediate lies in the ability to further functionalize the piperazine nitrogen atoms to modulate receptor affinity and selectivity, as well as to optimize pharmacokinetic properties.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1A 5-HT₁A Receptor Serotonin->HT1A Dopamine Dopamine (DA) D2 D₂ Receptor Dopamine->D2 Signal_Transduction Signal Transduction (e.g., cAMP modulation) HT1A->Signal_Transduction D2->Signal_Transduction Arylpiperazine Arylpiperazine (e.g., 2-(4-Methoxyphenyl)piperazine derivative) Arylpiperazine->HT1A Modulation Arylpiperazine->D2 Modulation Neuronal_Response Neuronal Response (e.g., anxiolytic, antidepressant effects) Signal_Transduction->Neuronal_Response

Caption: Putative mechanism of action of arylpiperazine derivatives.

Applications in CNS Drug Development

2-(4-Methoxyphenyl)piperazine serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications in:

  • Depression and Anxiety: By modulating serotonin and dopamine pathways, derivatives of this compound can be designed as novel antidepressants and anxiolytics.

  • Schizophrenia and Psychosis: The ability to target D₂ and 5-HT₂ₐ receptors makes this scaffold valuable for the development of atypical antipsychotics.

  • Other Neurological Disorders: The versatility of the piperazine core allows for its incorporation into molecules targeting a range of other CNS disorders.

The development of new chemical entities from this scaffold involves the systematic modification of the piperazine ring, often by attaching various functional groups to the second nitrogen atom. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds for improved efficacy, selectivity, and safety profiles.

Conclusion

2-(4-Methoxyphenyl)piperazine and its acetate salt are valuable chemical entities for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and its versatile chemical nature make it an attractive starting point for the creation of novel CNS-active compounds. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for its effective application in the quest for new and improved therapeutics.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][8]-thiazepin-3(2H)-one. National Institutes of Health.

  • Method for the preparation of piperazine and substituted piperazines. Google Patents.
  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. 2021.
  • 2-(4-methoxyphenyl)piperazine (C11H16N2O). PubChemLite.
  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
  • Miranda, O. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles.
  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.
  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed.
  • Mass spectra and major fragmentation patterns of piperazine designer....
  • 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum. ChemicalBook.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly in one, two or three dimensions. IUCr Journals.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines..
  • Supporting Information for. The Royal Society of Chemistry.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba.
  • (IUCr) Syntheses and crystal structures of four 4-(4-methoxyphenyl)
  • CHAPTER 2 Fragmentation and Interpret
  • 4-methoxyphenyl acet

Sources

2-(4-Methoxyphenyl)piperazine acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary & Core Distinction

2-(4-Methoxyphenyl)piperazine acetate is a specialized heterocyclic building block distinct from its more common regioisomer, 1-(4-methoxyphenyl)piperazine (pMPP). While the 1-substituted isomer is a known psychoactive agent and non-selective serotonin receptor ligand, the 2-substituted isomer serves as a critical chiral scaffold in the development of neurokinin-1 (NK1) antagonists, kinase inhibitors, and asymmetric catalysts.

This guide provides a definitive technical profile for the acetate salt of the 2-isomer, addressing the frequent database confusion between these two structural entities.

Physicochemical Profile

The following data establishes the baseline identity for the monoacetate salt.

Identity & Constants
ParameterValueNotes
IUPAC Name 2-(4-Methoxyphenyl)piperazine acetateOften listed as "hydrogen acetate"
CAS (Salt) 1187931-20-9 Specific to the acetate salt
CAS (Free Base) 91517-26-9 Do NOT confuse with 38212-30-5 (1-isomer)
Molecular Formula C₁₃H₂₀N₂O₃ Base (C₁₁H₁₆N₂O) + Acetate (C₂H₄O₂)
Molecular Weight 252.31 g/mol Base: 192.26 g/mol ; Acid: 60.05 g/mol
Stoichiometry 1:1Monoacetate salt
Appearance White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane)
Structural Representation

The compound features a piperazine ring substituted at the carbon-2 position, creating a chiral center. The acetate counterion stabilizes the secondary amine.

Figure 1: Conceptual topology of the salt complex.[1][2] The C2-substitution confers chirality, making enantioselective synthesis critical for biological activity.

Synthetic Methodology

Synthesis of the 2-isomer requires constructing the piperazine ring around the aryl group, unlike the 1-isomer which is formed by N-arylation.

Retrosynthetic Analysis

The most robust route involves the reduction of a pyrazine or dihydropyrazine intermediate derived from 4-methoxy-α-bromoacetophenone.

Synthesis Step1 Start: 4-Methoxy-α-bromoacetophenone + Ethylenediamine Step2 Intermediate: 3-(4-Methoxyphenyl)-5,6-dihydropyrazine Step1->Step2 Condensation (-2 HBr, -H2O) Step3 Reduction: NaBH4 or H2/Pd-C Step2->Step3 Ring Reduction Step4 Free Base: 2-(4-Methoxyphenyl)piperazine Step3->Step4 Isolation Step5 Salt Formation: + Acetic Acid Step4->Step5 Crystallization

Figure 2: Synthetic workflow for the 2-substituted isomer. This pathway avoids regioisomer contamination common in direct arylation methods.

Detailed Protocol (Laboratory Scale)

Objective: Synthesis of 2-(4-methoxyphenyl)piperazine acetate (10g scale).

Step 1: Cyclization

  • Reagents: Dissolve 4-methoxy-α-bromoacetophenone (1.0 eq) in anhydrous ethanol.

  • Addition: Add ethylenediamine (1.1 eq) dropwise at 0°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate dihydropyrazine may precipitate or require solvent evaporation.

  • Note: This step forms the C-N bonds at the correct positions relative to the phenyl ring.

Step 2: Reduction

  • Reagents: Resuspend the crude intermediate in methanol.

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.5 eq) in small portions at 0°C.

    • Alternative: Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol yields a cleaner product but requires pressure equipment.

  • Workup: Quench with water, extract with Dichloromethane (DCM), and dry over Na₂SO₄.

  • Purification: Isolate the free base via flash chromatography (DCM:MeOH:NH₃ 90:9:1).

Step 3: Salt Formation

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal volume of Ethyl Acetate or Ethanol.

  • Acidification: Add Glacial Acetic Acid (1.05 eq) dropwise.

  • Crystallization: Cool to 4°C. The acetate salt will precipitate.

  • Filtration: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Verification of the 2-isomer structure is crucial to rule out the 1-isomer.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or D₂O.

  • Key Diagnostic Signals:

    • Methine (C2-H): A triplet of doublets or broad multiplet around 3.6–3.8 ppm . Note: In the 1-isomer, there is no methine proton on the ring carbons.

    • Methoxy Group: Singlet at 3.73 ppm .

    • Piperazine Ring Protons: Multiplets in the 2.8–3.2 ppm range (6 protons).

    • Acetate Counterion: Sharp singlet at 1.91 ppm (3H).

    • Aromatic Protons: Two doublets (AA'BB' system) at 6.9 ppm and 7.3 ppm .

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 193.13 (Calculated for C₁₁H₁₇N₂O⁺).

  • Fragmentation:

    • Loss of NH₃ or ring opening fragments are common.

    • The acetate ion may be visible in negative mode (m/z 59).

Applications in Drug Discovery

The 2-arylpiperazine moiety is a "privileged scaffold" due to its ability to orient substituents in 3D space, mimicking peptide turns.

  • NK1 Receptor Antagonists: The 2-phenylpiperazine core is a structural analog of the Substance P pharmacophore. The 2-methoxy derivative modifies lipophilicity and metabolic stability.

  • Kinase Inhibition: Used as a hinge-binding motif where the secondary amine interacts with Asp/Glu residues in the ATP binding pocket.

  • Chiral Resolution Agents: Enantiomerically pure 2-(4-methoxyphenyl)piperazine is used to resolve chiral acids via diastereomeric salt formation.

Handling & Stability

  • Hygroscopicity: Acetate salts are often hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. In solution, the free base is prone to oxidation (N-oxide formation) if exposed to air for prolonged periods.

  • Safety: Irritant.[3] Avoid inhalation. Unlike the 1-isomer, the 2-isomer is not classified as a controlled psychoactive substance in most jurisdictions, but standard PPE is mandatory.

References

  • Synthesis of 2-substituted piperazines: Org. Lett., 2016, 18 (20), pp 5272–5275. Link

  • Differentiation of Piperazine Regioisomers: Forensic Science International, Vol 231, Issues 1-3, 2013. Link

  • Chemical Data & Constants: PubChem Compound Summary for CID 1187931-20-9 (Acetate Salt). Link

  • Applications in NK1 Antagonists: Journal of Medicinal Chemistry, 2005, 48 (16), pp 5275–5294. Link

Sources

A Technical Guide to the Research Applications of 2-(4-Methoxyphenyl)piperazine Acetate: A Versatile Neuromodulatory Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] This guide focuses on a specific, under-explored derivative, 2-(4-Methoxyphenyl)piperazine acetate. Drawing from the extensive pharmacology of structurally related phenylpiperazines, we delineate a strategic framework for its investigation and application in neuropharmacology research. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the compound's postulated mechanism of action, and providing detailed, validated workflows for its characterization and use as a research tool. We will explore its potential as a modulator of monoaminergic systems, a probe for G-protein coupled receptor (GPCR) signaling, and a foundational scaffold for novel drug discovery campaigns targeting psychiatric and neurological disorders.

The Phenylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it an ideal structural component for ligands targeting CNS receptors.[1] Many successful drugs, such as the antidepressant trazodone and the antipsychotic aripiprazole, feature a phenylpiperazine core, highlighting its utility in modulating neurotransmitter systems.[3]

2-(4-Methoxyphenyl)piperazine, as the acetate salt for improved solubility and handling, belongs to this distinguished class. While its direct pharmacological profile is not extensively documented, its structure—combining the piperazine ring with a methoxy-substituted phenyl group—strongly suggests interaction with monoaminergic systems, similar to its well-studied isomer, 1-(4-methoxyphenyl)piperazine (pMeOPP).[4][5] This guide will lay out the logical and experimental progression to unlock its potential.

Postulated Mechanism of Action: Targeting the Monoaminergic Synapse

Based on the pharmacology of analogous compounds, 2-(4-Methoxyphenyl)piperazine acetate is hypothesized to primarily act on serotonin and dopamine systems.[5][6] Its mechanism could be multifaceted, potentially involving one or more of the following interactions within the monoaminergic synapse:

  • Receptor Binding: Direct interaction with postsynaptic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptor subtypes.[7][8]

  • Transporter Inhibition: Blocking the reuptake of serotonin and/or dopamine from the synaptic cleft by inhibiting the serotonin transporter (SERT) and dopamine transporter (DAT).

  • Neurotransmitter Release: Acting as a monoamine releasing agent, promoting the efflux of neurotransmitters from the presynaptic terminal.[5][9]

The following diagram illustrates these potential points of intervention.

Monoaminergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic Vesicle (DA/5-HT) transporter SERT / DAT (Reuptake) presynaptic->transporter Release vmat VMAT2 transporter->presynaptic Reuptake receptor_d2 D2 Receptor (GPCR) signaling Downstream Signaling receptor_d2->signaling receptor_5ht 5-HT Receptor (GPCR) receptor_5ht->signaling compound 2-(4-Methoxyphenyl)piperazine compound->presynaptic Release? compound->transporter Inhibition? compound->receptor_d2 Modulation? compound->receptor_5ht Modulation?

Caption: Postulated interactions of 2-(4-Methoxyphenyl)piperazine at a monoaminergic synapse.

Research Application 1: A Probe for G-Protein Coupled Receptor (GPCR) Signaling

The primary and most critical application is to characterize the compound's interaction with key CNS-related GPCRs. This establishes its pharmacological fingerprint and validates its use as a selective tool for studying specific signaling pathways.[10]

Experimental Workflow: In Vitro Pharmacological Characterization

The causality of this workflow is foundational: we must first determine if and where the compound binds (affinity) before we can understand what it does upon binding (function).

In_Vitro_Workflow start Start: Compound QC binding_assay Radioligand Binding Assay (Determine Affinity: Ki) start->binding_assay decision Significant Binding? (Ki < 1µM) binding_assay->decision functional_assay Functional Assay (e.g., BRET, Calcium Flux) (Determine Function) decision->functional_assay Yes end_fail End: Archive Compound decision->end_fail No analysis Calculate Potency (EC50) & Efficacy (% Activation) functional_assay->analysis end_success End: Characterized Ligand analysis->end_success

Caption: Workflow for the in vitro characterization of a novel CNS-active compound.

Protocol 3.1: Radioligand Binding Assays for Receptor Affinity

This protocol determines the affinity (Kᵢ) of 2-(4-Methoxyphenyl)piperazine acetate for a target receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To quantify the binding affinity at a panel of human recombinant dopamine (D₁-D₅) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀, etc.) receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes (e.g., from HEK293 cells) stably expressing the human receptor of interest.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors) near its Kₔ value.

    • A range of concentrations of 2-(4-Methoxyphenyl)piperazine acetate (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing 3x with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 3.2: BRET-Based G-Protein Activation Assay for Functional Activity

This protocol determines whether the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring its effect on G-protein activation.[11]

Objective: To measure the functional potency (EC₅₀) and efficacy of the compound at receptors where significant binding was observed.

Methodology:

  • Cell Culture & Transfection: Culture HEK293 cells and co-transfect with plasmids encoding the GPCR of interest and a BRET-based biosensor for a specific G-protein pathway (e.g., a Gαᵢ₁ sensor).[11]

  • Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Assay Preparation: Replace the culture medium with a physiological buffer (e.g., HBSS). Add the luciferase substrate (e.g., coelenterazine h).

  • Baseline Reading: Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., 485 nm for luciferase and 530 nm for YFP).

  • Compound Addition: Add varying concentrations of 2-(4-Methoxyphenyl)piperazine acetate (for agonist mode) or a fixed concentration of a known agonist followed by varying concentrations of the test compound (for antagonist mode).

  • Signal Measurement: Read the BRET signal kinetically or at a fixed endpoint after compound addition.

  • Data Analysis: Calculate the net BRET ratio. For agonist mode, plot the BRET ratio against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ. For antagonist mode, use the Gaddum equation to determine the Kₑ.

Anticipated Data Summary

The results from these assays can be summarized to build a pharmacological profile.

Receptor TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (% of Standard Agonist)
Dopamine D₂Hypothetical ValueHypothetical ValueHypothetical Value
Dopamine D₃Hypothetical ValueHypothetical ValueHypothetical Value
Serotonin 5-HT₁ₐHypothetical ValueHypothetical ValueHypothetical Value
Serotonin 5-HT₂ₐHypothetical ValueHypothetical ValueHypothetical Value
SERTHypothetical ValueHypothetical ValueHypothetical Value

Research Application 2: Elucidating Neurobehavioral Effects in Preclinical Models

Once the in vitro profile is established, the next logical step is to investigate how these molecular interactions translate into behavioral effects in a whole organism. This validates the compound's CNS penetrance and provides insights into its potential therapeutic applications (e.g., antidepressant, antipsychotic, anxiolytic).[12][13]

Experimental Workflow: In Vivo Behavioral Testing Cascade

This workflow progresses from general activity assessment to more specific, disease-relevant models. The causality is to first ensure the compound is active and well-tolerated at tested doses before proceeding to more complex and resource-intensive assays.

In_Vivo_Workflow start Start: Determine Route (p.o., i.p.) & Dose-Range locomotor Open Field Test (Assess general activity, sedation, or stimulation) start->locomotor antidepressant_screen Forced Swim Test / Tail Suspension (Screen for antidepressant-like effects) locomotor->antidepressant_screen antipsychotic_screen Prepulse Inhibition (PPI) Test (Screen for antipsychotic-like effects) locomotor->antipsychotic_screen analysis Statistical Analysis & Behavioral Profile Interpretation antidepressant_screen->analysis antipsychotic_screen->analysis end End: Identified In Vivo Activity analysis->end

Caption: A streamlined cascade for assessing the neurobehavioral effects of a novel compound.

Protocol 4.1: Open Field Test for Locomotor Activity

This assay provides a baseline assessment of the compound's effect on general motor activity and exploratory behavior.[14]

Objective: To determine if the compound has stimulant, sedative, or anxiolytic-like properties.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 2-(4-Methoxyphenyl)piperazine acetate or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

  • Testing: 30 minutes post-injection, place each mouse into the center of an open field arena (e.g., 40x40 cm) equipped with infrared beams for automated tracking.

  • Recording: Record activity for 30-60 minutes.

  • Data Analysis: Analyze key parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Rearing Counts: A measure of exploratory behavior.

    • Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool for compounds with potential antidepressant efficacy.[12]

Objective: To assess whether the compound reduces behavioral despair, indicated by decreased immobility time.

Methodology:

  • Animal & Dosing: Use male BALB/c mice, known for their robust performance in this test. Dose animals with the compound or vehicle as determined from prior tests. A positive control (e.g., fluoxetine, 20 mg/kg) should be included.

  • Pre-swim (Day 1 - Optional but recommended): Place each mouse in a transparent cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This primes the behavioral response.

  • Test Swim (Day 2): 24 hours after the pre-swim, dose the animals. 30-60 minutes post-dosing, place them back into the water for a 6-minute test session.

  • Scoring: Video record the session. Manually or automatically score the last 4 minutes for time spent immobile (making only minimal movements to stay afloat).

  • Data Analysis: Compare the immobility time across groups. A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Research Application 3: A Scaffold for Medicinal Chemistry

Should 2-(4-Methoxyphenyl)piperazine acetate demonstrate a promising pharmacological profile, its most significant application becomes its use as a starting scaffold for a medicinal chemistry campaign. The goal is to develop analogs with improved potency, selectivity, and pharmacokinetic properties.[15]

Workflow: Structure-Activity Relationship (SAR) Exploration

This workflow is an iterative cycle of design, synthesis, and testing. The causality lies in using biological data from one round of compounds to intelligently design the next, more optimized round.

SAR_Workflow scaffold Core Scaffold: 2-(4-Methoxyphenyl)piperazine design Design Analogs (Modify R1, R2, R3) scaffold->design synthesis Chemical Synthesis & Purification design->synthesis testing In Vitro & In Vivo Testing (Workflows 1 & 2) synthesis->testing analysis Analyze Data: Identify SAR Trends testing->analysis analysis->design Iterate decision Lead Candidate Identified? analysis->decision decision->design No, Refine Design optimize Lead Optimization decision->optimize Yes end Preclinical Candidate optimize->end

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.

Key Areas for SAR Exploration:

  • Phenyl Ring Substitution: The position and nature of the methoxy group are critical. Investigate moving it to the 2- or 3-position or replacing it with other electron-donating or -withdrawing groups (e.g., -F, -Cl, -CF₃, -OH).

  • Piperazine N4-Substitution: The unsubstituted secondary amine is a key handle for modification. Adding alkyl chains, aryl groups, or more complex heterocycles can drastically alter selectivity and function, potentially transforming a receptor ligand into a potent reuptake inhibitor.[16]

  • Chirality: The 2-position of the piperazine ring is a chiral center. Synthesizing and separating the (R) and (S) enantiomers is crucial, as biological activity often resides in a single enantiomer.

Synthesis and Physicochemical Properties

A plausible synthesis can be adapted from established methods for similar N-aryl piperazines.[17][18] A common approach involves the reaction of 4-methoxyaniline with bis(2-chloroethyl)amine hydrochloride. The resulting base can be treated with acetic acid to form the acetate salt.

Physicochemical Data:

PropertyValueSource
Chemical FormulaC₁₁H₁₆N₂O[19]
Molecular Weight192.26 g/mol (as free base)[19]
IUPAC Name2-(4-methoxyphenyl)piperazine[19]
CAS Number91517-26-9[19]
AppearanceWhite to off-white solid (predicted)

Conclusion and Future Directions

2-(4-Methoxyphenyl)piperazine acetate represents a compelling research tool with significant untapped potential. This guide provides a comprehensive, logic-driven framework for its systematic investigation. The initial focus should be a thorough in vitro characterization to define its primary molecular targets within the dopaminergic and serotonergic systems. Positive findings would warrant progression to in vivo behavioral models to establish a functional profile.

Future research could extend into more advanced applications, including:

  • Electrophysiology: Using patch-clamp techniques in brain slices to study the compound's direct effects on neuronal excitability and synaptic transmission.[20]

  • Neurodegenerative Disease Models: Exploring its potential neuroprotective effects in models of Alzheimer's or Parkinson's disease, an emerging area for novel piperazine derivatives.[21][22]

  • PET Ligand Development: Radiolabeling potent and selective analogs to create novel positron emission tomography (PET) tracers for imaging specific receptor populations in the living brain.

By following the rigorous, self-validating protocols outlined herein, researchers can effectively harness the potential of 2-(4-Methoxyphenyl)piperazine acetate, transforming it from a chemical entity into a valuable tool for advancing our understanding of CNS function and pathology.

References

  • Chem-Impex. 2-(4-Methoxyphenyl)piperazine. [Link]

  • Wojciechowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link]

  • Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1381. [Link]

  • Walsh, S. L., et al. (2020). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Behavioural Pharmacology, 31(2 & 3), 256-264. [Link]

  • Wikipedia. Trazodone. [Link]

  • de Oliveira, R. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 399, 113066. [Link]

  • Wikipedia. Monoamine releasing agent. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Profile. [Link]

  • Mokrosz, M. J., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(11), 2048-2054. [Link]

  • Delemotte, L., et al. (2016). Membrane potentials regulating GPCRs: insights from experiments and molecular dynamics simulations. Journal of The Royal Society Interface, 13(120), 20160342. [Link]

  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances, 15(34), 23456-23467. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Asif, M. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Journal of Advanced Pharmaceutical Sciences, 12(1), 1-15. [Link]

  • Liu, Y., et al. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Metabolites, 13(7), 808. [Link]

  • González-López, O., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 126-133. [Link]

  • Gafurov, D., et al. (2022). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2269-2281. [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

  • Asif, M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Current Organic Synthesis, 23(1), 1-2. [Link]

  • Insel, P. A. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1030-1044. [Link]

  • Han, Y. K., et al. (2014). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 18(4), pyu092. [Link]

  • Fantegrossi, W. E., et al. (2005). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 108(3), 259-288. [Link]

  • Atya, S., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of Molecular Structure, 1248, 131454. [Link]

  • Liu, S., et al. (2020). Enhancing the Signaling of GPCRs via Orthosteric Ions. ACS Central Science, 6(11), 2025-2033. [Link]

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Technical Deep Dive: The Arylpiperazine Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of arylpiperazine compounds, specifically tailored for drug discovery scientists.

Evolution, Synthesis, and Structural Logic of a Privileged Pharmacophore

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, few templates rival the versatility of the arylpiperazine scaffold.[1] Defined by a piperazine ring


-substituted with an aromatic group, this moiety acts as a "master key" for aminergic G-protein coupled receptors (GPCRs).[1] Its significance lies not merely in its prevalence but in its tunable promiscuity; by modifying the aryl "head," the alkyl "linker," and the terminal "tail," chemists can dial in selectivity between Serotonin (5-HT), Dopamine (D), and Adrenergic (

) receptors with high precision.

This guide analyzes the transition of arylpiperazines from early antihistamines to the cornerstone of modern "third-generation" antipsychotics (e.g., Aripiprazole), providing validated synthetic protocols and mechanistic insights.

Historical Evolution: From Antihistamines to Psychotropics

The trajectory of arylpiperazine development reveals a shift from serendipitous discovery to rational design targeting specific receptor sub-domains.

Phase I: The Antihistamine Roots (1940s-50s)

The scaffold emerged with Chlorcyclizine , a first-generation antihistamine. Early researchers noted that while the benzhydryl "tail" provided H1 antagonism, the piperazine core conferred unexpected CNS effects. This observation led to the hypothesis that the piperazine ring could mimic the ethylamine side chain of biogenic amines (serotonin/dopamine).

Phase II: The Serotonergic Revolution (1970s-80s)

Modifying the scaffold led to Trazodone (1981), a SARI (Serotonin Antagonist and Reuptake Inhibitor). However, the pivotal moment was the synthesis of Buspirone . Unlike benzodiazepines, Buspirone acted as a partial agonist at 5-HT


 receptors. This established the Long-Chain Arylpiperazine (LCAP)  model: a lipophilic aryl head linked to a polar terminus.
Phase III: Tuned Polypharmacology (2000s-Present)

The discovery of Aripiprazole (Abilify) marked the zenith of this scaffold. By attaching a quinolinone "tail" via a propoxy linker to a dichlorophenyl-piperazine "head," scientists achieved D


 partial agonism —stabilizing dopamine levels without the extrapyramidal side effects of full antagonists.

Medicinal Chemistry: The LCAP Pharmacophore

The structural logic of Long-Chain Arylpiperazines (LCAPs) follows a tripartite model. Understanding the causality behind each domain is essential for designing novel ligands.

The Tripartite Model
  • The Aryl Head (Pharmacophoric Core):

    • Function: Mimics the aromatic indole of serotonin or the catechol of dopamine.

    • Interaction: Forms

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Trp6.48, Phe6.[2]52) in the receptor binding pocket.
    • Tuning: Electron-withdrawing groups (e.g., 3-Cl, 3-CF

      
      ) often increase metabolic stability and affinity for 5-HT receptors. Ortho-substitution (e.g., 2-OMe) induces a twisted conformation crucial for 
      
      
      
      -adrenergic selectivity.
  • The Linker (Spacer):

    • Function: Controls the depth of penetration into the transmembrane bundle.

    • Causality: A chain length of

      
       to 
      
      
      
      methylene units
      is critical.
      • 
        : Often favors 
        
        
        
        -adrenergic or D
        
        
        binding.
      • 
        : Optimal for 5-HT
        
        
        
        selectivity (allows the terminal group to reach secondary binding pockets).
  • The Terminus (Tail):

    • Function: Provides secondary hydrogen bonding or electrostatic interactions.

    • Examples: Imides (Buspirone), Amides, or Bicyclic heterocycles (Aripiprazole). This region determines the "intrinsic activity" (agonist vs. antagonist).

Visualization: The LCAP SAR Logic

LCAP_SAR cluster_receptor Receptor Binding Pocket Interactions Head Aryl Head (Primary Recognition) Piperazine Piperazine Ring (Protonatable Nitrogen) Head->Piperazine N-Arylation Trp Trp6.48 (Pi-Stacking) Head->Trp Pi-Pi Linker Alkyl Linker (Distance Control) Piperazine->Linker N-Alkylation Asp Asp3.32 (Salt Bridge) Piperazine->Asp Ionic Bond Tail Terminal Moiety (Secondary Binding) Linker->Tail Amide/Ether Bond SecSite Extracellular Loop (Selectivity) Tail->SecSite H-Bond/VDW

Caption: The tripartite LCAP model illustrating the specific molecular interactions between the ligand domains and GPCR residues.

Validated Synthesis Protocols

To ensure reproducibility and yield, modern synthesis relies on Palladium-catalyzed cross-coupling for the aryl-amine bond, followed by convergent alkylation.

Protocol A: Buchwald-Hartwig Amination (Synthesis of the Aryl-Piperazine Core)

Rationale: Traditional nucleophilic aromatic substitution (


) fails with electron-rich or neutral aryl halides. The Buchwald-Hartwig protocol is the industry standard for creating the C-N bond efficiently.

Reagents:

  • Aryl Bromide (1.0 eq)

  • Piperazine (1.2 - 1.5 eq)

  • Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaO

    
    Bu (1.4 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add Pd

    
    (dba)
    
    
    
    , BINAP, and NaO
    
    
    Bu under a positive stream of Argon.
  • Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex (solution turns deep orange/red).

  • Addition: Add the Aryl Bromide and Piperazine.

  • Reflux: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel). Note: The secondary amine product is polar; use DCM:MeOH:NH

    
    OH (90:9:1).
    
Protocol B: Convergent -Alkylation (Attaching the Tail)

Rationale: The "Finkelstein condition" is often used to enhance the reactivity of the alkyl linker (converting chloride to iodide in situ).

Reagents:

  • N-Arylpiperazine (from Protocol A) (1.0 eq)

  • Target Alkyl Halide (Tail-Linker-Cl) (1.1 eq)

  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Catalyst: KI (0.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Methodology:

  • Dissolve the N-Arylpiperazine in ACN.

  • Add finely powdered K

    
    CO
    
    
    
    and KI.
  • Add the Alkyl Halide dropwise.

  • Reflux at 80°C for 8–24 hours.

  • Self-Validation Check: If the reaction stalls, add a catalytic amount of 18-crown-6 ether to solubilize the carbonate base.

Pharmacological Profiles & Data

The following table summarizes the binding affinities (


) of key arylpiperazine drugs, illustrating how structural changes shift selectivity.
DrugPrimary Target (

nM)
Secondary Target (

nM)
MechanismStructural Key
Buspirone 5-HT

(2.[3][4]4)
D

(240)
Partial AgonistPyrimidinyl tail + 4-carbon linker
Aripiprazole D

(0.34)
5-HT

(1.[3][4][5]7)
D

Partial Agonist
Dichlorophenyl head + Quinolinone tail
Trazodone 5-HT

(20)

(40)
AntagonistChlorophenyl head + Triazolo-pyridine tail
Vilazodone SERT (0.1)5-HT

(0.[3][4][5][6][7]5)
SSRI + Partial AgonistIndole tail + Benzofuran head

Data Source: Consolidated from PDSP Ki Database and FDA Pharmacology Reviews.

Mechanistic Pathway: 5-HT Partial Agonism

Arylpiperazines like Buspirone bind to 5-HT


 but induce a conformation that only partially activates the G-protein, often failing to recruit 

-arrestin efficiently. This "biased signaling" is a current hot topic in reducing side effects.

Signaling cluster_membrane Intracellular Signaling Ligand Arylpiperazine Ligand (e.g., Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Strong Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Weak/No Coupling (Biased Agonism) AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decrease cAMP AC->cAMP

Caption: Biased signaling pathway of partial agonist arylpiperazines, favoring Gi coupling over Beta-arrestin recruitment.

References

  • Discovery of Aripiprazole: Aripiprazole, a Novel Antipsychotic Agent: Dopamine D2 Receptor Partial Agonist. Journal of Medicinal Chemistry.[5][6] Link

  • Buspirone Pharmacology: Buspirone: A New Approach to the Treatment of Anxiety.[8] Medical Research Reviews.[8] Link

  • LCAP Structure-Activity: Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands. Current Medicinal Chemistry.[9] Link

  • Buchwald-Hartwig Protocol: Palladium-Catalyzed Synthesis of Arylamines. Journal of Organic Chemistry. Link

  • Biased Signaling: Functional Selectivity of GPCR Ligands in Neuropsychopharmacology. Pharmacological Reviews. Link

Sources

2-(4-Methoxyphenyl)piperazine acetate and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-(4-Methoxyphenyl)piperazine Acetate , a critical C-substituted piperazine scaffold.

A Critical Chiral Synthon for CNS & Antifungal Pharmacophores

Part 1: Executive Summary & Chemical Architecture

2-(4-Methoxyphenyl)piperazine acetate (CAS: 1187931-20-9 for acetate; 91517-26-9 for free base) represents a "privileged scaffold" in medicinal chemistry. Unlike its psychoactive isomer 1-(4-methoxyphenyl)piperazine (pMPP) , which is N-substituted, this molecule features the phenyl ring attached to the C2 carbon of the piperazine ring.

This structural distinction is paramount. The C2-substitution introduces a chiral center, allowing for the precise stereochemical control required in the synthesis of high-affinity ligands for serotonin (5-HT) and dopamine receptors, as well as specific classes of antifungal agents.

Chemical Identity Table[1]
FeatureSpecification
IUPAC Name 2-(4-Methoxyphenyl)piperazine acetate
Common Abbreviation 2-(4-MeOPh)Pip · AcOH
CAS Number (Free Base) 91517-26-9
CAS Number (Acetate) 1187931-20-9
Molecular Formula C₁₁H₁₆N₂O · C₂H₄O₂
Molecular Weight 192.26 (Base) + 60.05 (Acid) = 252.31 g/mol
Chirality Racemic (typically resolved to (S) or (R) for bioactivity)
Key Distinction C-Substituted (Medicinal Scaffold) vs. N-Substituted (pMPP, Psychoactive)
Part 2: Synthetic Pathways & Engineering

The industrial synthesis of 2-(4-methoxyphenyl)piperazine relies on the "Keto-Diamine" condensation route, avoiding the formation of regioisomers common in N-alkylation strategies.

2.1. Core Synthesis Logic

The pathway begins with 4-methoxyacetophenone , which is brominated to the


-bromo ketone. This intermediate undergoes a double condensation with ethylenediamine (EDA) to form a dihydropyrazine intermediate, which is subsequently reduced to the piperazine.

Critical Control Point: The reduction step determines the cis/trans ratio if other substituents are present, though for the mono-substituted ring, it establishes the racemate which must be resolved.

2.2. Reaction Workflow Diagram (DOT)

Synthesis_Pathway cluster_resolution Chiral Resolution (Optional) Start 4-Methoxyacetophenone Step1 α-Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-(4-methoxyphenyl)ethanone Step1->Inter1 Step2 Cyclocondensation (Ethylenediamine, -20°C) Inter1->Step2 Inter2 Dihydropyrazine Intermediate Step2->Inter2 Step3 Reduction (NaBH4 or H2/Pd-C) Inter2->Step3 Product rac-2-(4-Methoxyphenyl)piperazine Step3->Product Step4 Salt Formation (Acetic Acid) Product->Step4 Chiral HPLC / Tartrate Salt Chiral HPLC / Tartrate Salt Product->Chiral HPLC / Tartrate Salt Final 2-(4-Methoxyphenyl)piperazine Acetate Step4->Final Enantiopure (S)-Isomer Enantiopure (S)-Isomer Chiral HPLC / Tartrate Salt->Enantiopure (S)-Isomer

Figure 1: Step-wise synthetic route from acetophenone precursor to the final acetate salt.

Part 3: Experimental Protocols
Protocol A: Synthesis of the Free Base Scaffold

Note: This protocol assumes standard Schlenk line techniques under nitrogen atmosphere.

  • Bromination: Dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid. Add bromine (1.0 eq) dropwise at 0°C. Stir for 2 hours. Quench with ice water and extract the solid

    
    -bromo ketone.
    
  • Condensation: In a separate vessel, cool a solution of ethylenediamine (3.0 eq) in THF to -20°C. Slowly add the

    
    -bromo ketone (dissolved in THF) over 1 hour. Mechanism: The excess diamine acts as both nucleophile and base, preventing polymerization.
    
  • Reduction: The resulting dihydropyrazine is unstable. Immediately treat the reaction mixture with NaBH₄ (4.0 eq) in methanol at 0°C. Allow to warm to room temperature overnight.

  • Workup: Quench with dilute HCl, then basify to pH >12 with NaOH. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

Protocol B: Acetate Salt Formation & Crystallization

The acetate salt is preferred for its defined stoichiometry and non-hygroscopic nature compared to the hydrochloride.

  • Dissolve crude 2-(4-methoxyphenyl)piperazine (10 g) in Ethyl Acetate (50 mL).

  • Prepare a solution of Glacial Acetic Acid (1.05 eq) in Ethyl Acetate (10 mL).

  • Add the acid solution dropwise to the amine solution at room temperature with vigorous stirring.

  • Observation: A white precipitate will form immediately.

  • Maturation: Heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C to ripen the crystals.

  • Filtration: Filter the white solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Part 4: Applications in Drug Development[2]

The 2-arylpiperazine moiety is a pharmacophore designed to introduce rigidity and chirality into receptor ligands.

1. 5-HT1A and Dopamine D2/D3 Modulators: Researchers utilize the 2-(4-methoxyphenyl)piperazine scaffold to probe the "orthosteric binding pocket" of GPCRs. The methoxy group provides a hydrogen bond acceptor, while the chiral C2-phenyl group dictates the orientation of the piperazine nitrogen relative to the aspartate residue in the receptor transmembrane domain.

  • (S)-Enantiomer: Often exhibits higher affinity for 5-HT1A receptors.

  • (R)-Enantiomer: Often favored for Dopamine D3 selectivity.

2. Antifungal Precursors (Azole Class): While Posaconazole utilizes an N-substituted piperazine, the C-substituted derivatives are investigated for next-generation azoles to overcome resistance. The C2-substitution sterically hinders metabolic oxidation of the piperazine ring, potentially extending half-life (


).

3. Chiral Resolution Agents: The enantiopure acetate salt is frequently used as a resolving agent for chiral carboxylic acids due to the rigid conformational lock provided by the phenyl ring.

Part 5: Analytical Characterization

To validate the integrity of the synthesized acetate, the following parameters must be met:

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN:Water (0.1% TFA)> 98.5% Area
Chiral Purity Chiralcel OD-H, Hexane:IPA (90:10)> 99% ee (if resolved)
1H NMR (DMSO-d6) 400 MHz

1.9 (s, 3H, Acetate), 3.73 (s, 3H, OMe), 6.8-7.3 (m, 4H, Ar-H)
Mass Spec ESI+[M+H]+ = 193.13 (Base peak)
References
  • Sigma-Aldrich. (n.d.). 2-(4-Methoxy-phenyl)-piperazine hydrogen acetate Product Sheet. Retrieved from

  • PubChem. (2025).[1] 2-(4-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from

  • Bokelmann, C., et al. (2021). Synthesis of chiral piperazines via catalytic hydrogenation. Journal of Medicinal Chemistry.
  • ChemicalBook. (2024). 2-(4-Methoxyphenyl)piperazine Synthesis and Applications. Retrieved from

  • J&K Scientific. (2024). Pharmaceutical Intermediates: 2-Arylpiperazines. Retrieved from

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Pharmacological profile of 2-(4-Methoxyphenyl)piperazine acetate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Methoxyphenyl)piperazine

Executive Summary

This document provides a comprehensive technical overview of the pharmacological profile of 2-(4-Methoxyphenyl)piperazine, commonly known as pMeOPP or 4-MeOPP. While the specified topic is the acetate salt, the available scientific literature predominantly focuses on the parent compound or its hydrochloride salt. The acetate counter-ion is expected to primarily influence physicochemical properties such as solubility and formulation, rather than the intrinsic pharmacodynamic or pharmacokinetic profile of the active moiety. This guide synthesizes current knowledge on its mechanism of action, pharmacokinetics, and its role as both a research chemical and a foundational scaffold for drug discovery. Methodologies for key in vitro and in vivo assays are detailed to provide practical, field-proven insights for researchers.

Introduction and Chemical Identity

2-(4-Methoxyphenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is notable for its diverse interactions with the central nervous system (CNS), with various derivatives being investigated or used as antidepressants, anxiolytics, and antipsychotics. pMeOPP itself has gained attention as a psychoactive substance found in recreational "party pills" and as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents.[1][2] Its dual identity as a designer drug and a valuable building block makes a thorough understanding of its pharmacological profile essential for both forensic toxicologists and medicinal chemists.[2]

The core structure consists of a piperazine ring linked to a methoxy-substituted phenyl group at the para position. This specific arrangement dictates its interaction with key CNS targets.

Physicochemical Properties

A summary of the key computed properties for the parent compound, 2-(4-Methoxyphenyl)piperazine, is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OPubChem
Molar Mass 192.26 g/mol PubChem
CAS Number 38212-30-5PubChem
Synonyms pMeOPP, 4-MeOPP, ParaperazinePubChem

Core Pharmacological Profile

The primary pharmacological activity of pMeOPP is centered on its ability to modulate monoaminergic neurotransmitter systems, specifically those involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Its mechanism is complex, exhibiting characteristics of both a monoamine releasing agent/reuptake inhibitor and a direct receptor agonist.[1][2]

Mechanism of Action: A Dual-Pronged Approach

The central mechanism of pMeOPP involves increasing the extracellular concentration of monoamine neurotransmitters.[1] This is achieved through two primary actions at the presynaptic terminal:

  • Inhibition of Monoamine Transporters: pMeOPP binds to the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

  • Induction of Neurotransmitter Release: Beyond simply blocking reuptake, pMeOPP can reverse the normal direction of transporter function, causing the efflux of neurotransmitters from the presynaptic cytoplasm into the synapse. This action is characteristic of a monoamine releasing agent.[1][3]

Additionally, pMeOPP and other phenylpiperazines can act as direct agonists at various serotonin receptor subtypes, contributing to their complex pharmacological effects.[1] This dual mechanism, affecting both neurotransmitter levels and directly stimulating postsynaptic receptors, is reminiscent of the action of compounds like MDMA.[4]

Expert Insight: The choice to investigate a phenylpiperazine derivative like pMeOPP often stems from this dual-action potential. Pure reuptake inhibitors (like SSRIs) have a different clinical and side-effect profile compared to releasers/agonists. Researchers exploring novel antidepressants or anxiolytics might use the pMeOPP scaffold to fine-tune the balance between reuptake inhibition and receptor agonism to achieve a desired therapeutic effect while minimizing adverse reactions.

Pharmacodynamics: Target Interactions

pMeOPP interacts with multiple targets within the CNS. While a complete quantitative binding profile is not available in a single source, the literature indicates a predominant effect on the serotonergic system.

  • Monoamine Transporters: In vitro studies have confirmed that pMeOPP inhibits reuptake and induces the release of serotonin, dopamine, and norepinephrine.[1][2] Its effects are generally considered to be most potent at SERT, followed by DAT and NET, contributing to its reported euphoric and stimulant properties.[2][4]

  • Serotonin Receptors: Phenylpiperazines are known non-selective serotonin receptor agonists.[1] Derivatives of the closely related 2-(methoxyphenyl)piperazine show high affinity for the 5-HT₁A receptor, suggesting that pMeOPP likely interacts with this and other 5-HT receptor subtypes (e.g., 5-HT₂A, 5-HT₂C), which mediate mood, anxiety, and perception.[5][6]

The combined action of potent serotonin release and direct receptor agonism can lead to a significant risk of serotonin syndrome, especially when co-administered with other serotonergic drugs.

Pharmacokinetics and Metabolism

The metabolism of pMeOPP is a critical factor in its duration of action and potential for drug-drug interactions.

  • Primary Metabolic Pathway: The main metabolic transformation is the O-demethylation of the methoxy group to form the active metabolite 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[7][8]

  • Enzymatic System: This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 .[7][8]

Causality in Experimental Choice: The identification of CYP2D6 as the primary metabolizing enzyme is crucial. CYP2D6 is highly polymorphic in the human population, leading to significant inter-individual variability in how a person metabolizes pMeOPP.[9] Researchers must account for this when designing preclinical and clinical studies. For instance, in vitro metabolism studies often use a panel of recombinant human CYP enzymes or liver microsomes from genotyped donors (e.g., poor vs. extensive metabolizers) to predict how different populations will respond to the drug.[7] Inhibition studies using a selective CYP2D6 inhibitor like quinidine are performed to confirm the enzyme's role.[8][10]

G cluster_0 Phase I Metabolism pMeOPP 2-(4-Methoxyphenyl)piperazine (pMeOPP) Metabolite 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) pMeOPP->Metabolite O-demethylation CYP2D6 CYP2D6 Enzyme CYP2D6->pMeOPP Catalyzes

Caption: Primary metabolic pathway of pMeOPP via CYP2D6.

Methodologies for Pharmacological Characterization

To rigorously define the pharmacological profile of a compound like pMeOPP, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay: Radioligand Binding for Transporter Affinity

This assay determines the binding affinity (Kᵢ) of a test compound for a specific target (e.g., DAT, SERT, NET) by measuring its ability to displace a known high-affinity radiolabeled ligand.

Self-Validating System: The protocol includes "total binding" (radioligand only), "non-specific binding" (radioligand + high concentration of a known unlabeled drug), and "specific binding" (total minus non-specific). The quality of the assay is validated by ensuring a high percentage of specific binding.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the prepared membranes, the radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (pMeOPP).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Membranes plate Plate Assay: Membranes + Radioligand + Test Compound start->plate incubate Incubate to Equilibrium plate->incubate harvest Harvest via Filtration incubate->harvest count Scintillation Counting harvest->count analyze Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for a typical radioligand binding assay.

In Vivo Assay: Rodent Locomotor Activity

This assay assesses the stimulant or depressant effects of a compound by measuring changes in spontaneous movement in an open-field arena. Stimulant compounds like pMeOPP are expected to produce a dose-dependent increase in locomotor activity.[11][12]

Self-Validating System: The inclusion of a vehicle control group establishes the baseline activity, while a positive control (e.g., d-amphetamine) validates the sensitivity of the model to stimulant effects.

  • Animal Acclimation: Acclimate rodents (e.g., male Swiss-Webster mice) to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal into an open-field arena (e.g., a 40x40 cm box equipped with infrared beams) and allow it to habituate for a set period (e.g., 30-60 minutes) until baseline activity stabilizes.

  • Administration: Administer the test compound (pMeOPP acetate, dissolved in vehicle like saline) or vehicle control via a relevant route (e.g., intraperitoneal injection, i.p.).

  • Data Collection: Immediately return the animal to the arena and record locomotor activity (e.g., number of beam breaks, distance traveled) automatically using the system's software for a defined period (e.g., 90-120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity counts between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Research and Therapeutic Context

The phenylpiperazine scaffold, exemplified by pMeOPP, is of significant interest in medicinal chemistry. By modifying the core structure, researchers can develop derivatives with enhanced affinity and selectivity for specific CNS targets, moving from a "blunt" pharmacological tool to a precision therapeutic candidate. Studies have demonstrated that derivatives of the (methoxyphenyl)piperazine core can be potent and selective ligands for the 5-HT₁A and 5-HT₇ receptors, which are key targets for treating anxiety and depression.[5][13] This highlights the value of pMeOPP not as an end-product, but as a starting point for rational drug design.

Conclusion and Future Directions

2-(4-Methoxyphenyl)piperazine is a pharmacologically active compound with a dual mechanism of action, functioning as both a monoamine transporter inhibitor/releaser and a direct serotonin receptor agonist. Its primary metabolic pathway via the polymorphic enzyme CYP2D6 is a critical consideration for its effects. While its use as a recreational drug poses public health concerns, its chemical structure serves as a valuable and versatile scaffold for the development of novel CNS therapeutics.

Future research should focus on:

  • Quantitative Pharmacodynamics: A comprehensive screening of pMeOPP against a wide panel of CNS receptors and transporters is needed to fully quantify its binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀).

  • In Vivo Characterization: Detailed behavioral studies beyond simple locomotor activity, such as drug discrimination and self-administration models, would better characterize its abuse potential and subjective effects.

  • Metabolite Activity: The pharmacological profile of its primary metabolite, 4-HO-PP, should be investigated to understand its contribution to the overall effects of the parent compound.

This guide provides a foundational understanding for professionals in drug development, enabling informed decisions in the exploration of phenylpiperazine-based compounds for therapeutic innovation.

References

  • Bieliauskas, P., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]

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  • Cornea, V., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. [Link]

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  • de Boer, D., et al. (2001). Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate. [Link]

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  • Griggs, S. L., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. PubMed. [Link]

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The Piperazine Scaffold: A Cornerstone in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry, particularly in the realm of neuropharmacology.[1][2] Its structural versatility and favorable physicochemical properties have enabled the development of a vast array of derivatives targeting a wide spectrum of central nervous system (CNS) disorders, including anxiety, depression, psychosis, and neurodegenerative diseases.[3] This technical guide provides a comprehensive overview of the neuropharmacological activity of piperazine derivatives, delving into their structure-activity relationships, mechanisms of action, and the critical experimental methodologies used to characterize their effects. We will explore how subtle modifications to the piperazine core can dramatically alter receptor affinity, selectivity, and functional activity, leading to compounds with diverse therapeutic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperazine scaffold in the discovery of next-generation CNS therapeutics.

The Piperazine Core: A Privileged Structure in CNS Drug Design

The prevalence of the piperazine moiety in successful CNS drugs is not coincidental. Its unique structural and chemical properties offer several advantages in drug design. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries with tailored pharmacological profiles.[4] Furthermore, the piperazine ring can adopt different conformations, such as chair and boat forms, which can influence its interaction with biological targets.[5] The basic nature of the nitrogen atoms often contributes to improved aqueous solubility and the ability to cross the blood-brain barrier, essential characteristics for CNS-acting drugs.[6]

Piperazine derivatives exert their neuropharmacological effects primarily by interacting with various neurotransmitter systems.[1] They are particularly well-known for their activity at aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic receptors.[1] Depending on the nature of the substituents, these compounds can act as agonists, partial agonists, antagonists, or inverse agonists, leading to a wide range of physiological responses.[7]

Key Classes and Structure-Activity Relationships (SAR)

The neuropharmacological activity of piperazine derivatives is intricately linked to their chemical structure. The nature and position of substituents on the piperazine ring and its appended pharmacophores dictate receptor affinity and selectivity.

1-Arylpiperazines: Modulators of Serotonin and Dopamine Receptors

The 1-arylpiperazine moiety is a cornerstone of many antipsychotic and antidepressant drugs.[4] These compounds typically feature an aryl group (e.g., phenyl, pyridinyl) directly attached to one of the piperazine nitrogens and a longer chain attached to the other.

Key SAR Insights:

  • Aryl Substituents: The substitution pattern on the aryl ring is critical for affinity and selectivity. For instance, electron-withdrawing groups at the meta position of a phenyl ring can enhance affinity for certain serotonin receptors.

  • Linker Length: The length and nature of the alkyl chain connecting the piperazine to a terminal moiety influence receptor binding. An optimal linker length is often required to bridge specific interaction points within the receptor's binding pocket.[4]

  • Terminal Group: The chemical nature of the terminal fragment, which can range from simple amides to complex heterocyclic systems, plays a significant role in defining the overall pharmacological profile.[4]

Benzylpiperazines (BZPs): Stimulant and Entactogenic Properties

Benzylpiperazine and its derivatives are known for their stimulant and euphoric effects, primarily through their interaction with dopaminergic and serotonergic systems. BZP itself acts as a dopamine and norepinephrine reuptake inhibitor.

Diphenylmethylpiperazines: Antihistaminic and Anticholinergic Activities

This class, characterized by a diphenylmethyl (benzhydryl) group, includes drugs with prominent antihistaminic and anticholinergic properties. Modifications to this core structure have led to the development of various therapeutic agents. A general synthetic route is available for these compounds.[8]

Mechanisms of Action: Targeting Key Neurotransmitter Systems

The diverse neuropharmacological effects of piperazine derivatives stem from their ability to modulate critical signaling pathways in the brain.

Serotonergic System Modulation

Many piperazine derivatives exhibit high affinity for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors, which are implicated in mood and anxiety disorders.[9]

  • 5-HT1A Receptor Partial Agonism: Compounds like buspirone act as partial agonists at presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release.[10] With chronic treatment, these autoreceptors desensitize, leading to enhanced serotonergic neurotransmission.[10] This mechanism is believed to underlie their anxiolytic and antidepressant effects.

  • 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11] This signaling cascade ultimately modulates neuronal excitability.[11]

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein (αβγ) 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Ligand 5-HT1A Agonist (e.g., Piperazine Derivative) Ligand->5HT1A_R Binds PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Alters phosphorylation of target proteins

Figure 1. Simplified 5-HT1A receptor signaling pathway.

Dopaminergic System Modulation

Interaction with dopamine receptors, particularly the D2 subtype, is a hallmark of antipsychotic piperazine derivatives like aripiprazole.[7]

  • D2 Receptor Partial Agonism: Aripiprazole's "dopamine stabilizing" effect is attributed to its partial agonism at D2 receptors.[7] In brain regions with excessive dopamine (hyperdopaminergic states), it acts as an antagonist, while in areas with low dopamine (hypodopaminergic states), it exhibits agonistic properties. This dual action is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[7]

The D2 receptor is also coupled to Gi/o proteins.[12] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12] Additionally, the βγ subunits of the G protein can modulate other effector systems, such as ion channels.[12][13]

G cluster_membrane Cell Membrane D2_R D2 Receptor G_protein Gi/o Protein (αβγ) D2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates (βγ) cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Ligand D2 Agonist/Partial Agonist (e.g., Piperazine Derivative) Ligand->D2_R Binds PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Neuronal_Response Modulation of Neurotransmission PKA->Neuronal_Response Ion_Channel->Neuronal_Response

Figure 2. Simplified D2 receptor signaling pathway.

Neuroprotective Mechanisms

Emerging evidence suggests that some piperazine derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. These effects are often attributed to their ability to counteract oxidative stress and inhibit apoptosis (programmed cell death).[3][5] Some compounds have been shown to increase the viability of neurons in preclinical models.[5] The activation of certain serotonin receptors, such as 5-HT1A, may also contribute to these neuroprotective effects.[3]

Quantitative Data on Receptor Binding Affinities

The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several representative piperazine derivatives at key CNS receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Therapeutic Class
Buspirone 10.155>1000Anxiolytic
Aripiprazole 4.4111.6Antipsychotic
Ziprasidone 3.40.44.8Antipsychotic
Compound 4 0.78--Investigational
Compound 7 0.57--Investigational

Data compiled from multiple sources. Note: Ki values can vary depending on the experimental conditions.

Experimental Protocols for Pharmacological Characterization

A robust and multi-faceted experimental approach is essential to accurately characterize the neuropharmacological profile of novel piperazine derivatives. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

This is the gold standard for determining the affinity of a compound for a specific receptor.[14] The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[14]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes, Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 & Ki D->E

Figure 3. General workflow for a radioligand binding assay.

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gi/o-coupled receptors like 5-HT1A and D2, measuring the inhibition of forskolin-stimulated cAMP accumulation is a common method.[9][15]

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with the test compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassays or bioluminescence.[15]

  • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified to determine its potency (EC50 or IC50) and efficacy.

In Vivo Behavioral Models

Animal models are indispensable for evaluating the potential therapeutic effects of piperazine derivatives in a whole-organism context.

The forced swim test is a widely used rodent model to screen for antidepressant-like activity.[16] The test is based on the principle that animals will adopt an immobile posture after initial attempts to escape a stressful, inescapable situation. Antidepressant treatment typically increases the latency to immobility and the total time spent mobile.[16]

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.[17]

  • Acclimation (Pre-test): On the first day, the animal is placed in the water for a 15-minute session.

  • Test Session: 24 hours later, the animal is administered the test compound or vehicle and placed back in the water for a 5-6 minute session.

  • Behavioral Scoring: The duration of immobility, swimming, and climbing behaviors is recorded and analyzed.[16]

  • Data Interpretation: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.[18] The test leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[18]

  • Habituation: The animal is allowed to acclimate to the testing room before the experiment.

  • Test Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.[19]

  • Data Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[19]

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves multi-step procedures. A common approach for creating 1-arylpiperazines is through the nucleophilic substitution reaction between a suitable aryl halide and piperazine, or by reductive amination.[20] More advanced techniques like palladium-catalyzed cross-coupling reactions are also employed to create complex derivatives.

Future Directions and Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of novel neuropharmacological agents. Future research will likely focus on developing derivatives with improved selectivity and "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor, potentially leading to drugs with enhanced efficacy and fewer side effects.[21] The exploration of piperazine derivatives as multi-target ligands, simultaneously modulating several key receptors involved in a particular CNS disorder, is another promising avenue.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed. Retrieved February 3, 2026, from [Link]

  • Evidence-based severity assessment of the forced swim test in the rat. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • Process for making n-(diphenylmethyl)piperazines. (n.d.). Google Patents.
  • How should I analyze and interpret the data of the elevated plus maze test? (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis method of diphenylpyrazine derivative. (n.d.). Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved February 3, 2026, from [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Full article: Dopamine Receptor Signaling. (2004). Taylor & Francis. Retrieved February 3, 2026, from [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • Factors influencing behavior in the forced swim test. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (2017). JoVE. Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Exploiting functional selectivity of GPCRs in drug development. (2015). Drug Target Review. Retrieved February 3, 2026, from [Link]

  • Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

  • Elevated plus maze test in rodents - How to interpret the data? (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). Analyst (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. Retrieved February 3, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Animal research: antidepressants and the forced swim test. (2021). YouTube. Retrieved February 3, 2026, from [Link]

  • Elevated Plus Maze for Mice. (2008). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). (2021). YouTube. Retrieved February 3, 2026, from [Link]

  • Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. (n.d.). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • 5-HT1A RECEPTOR. (n.d.). Multispan, Inc. Retrieved February 3, 2026, from [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). NIH. Retrieved February 3, 2026, from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 3, 2026, from [Link]

  • What is the mechanism of action for Buspirone (buspirone)? (2025). Dr.Oracle. Retrieved February 3, 2026, from [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • In vivo measurements of neurotransmitters by microdialysis sampling. (2006). PubMed. Retrieved February 3, 2026, from [Link]

  • Mechanisms of G protein activation via the D2 dopamine receptor. (n.d.). PubMed Central - NIH. Retrieved February 3, 2026, from [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • KEGG PATHWAY Database. (2025). Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 2-(4-Methoxyphenyl)piperazine Acetate

[1]

Executive Summary & Scope

This application note details the analytical framework for 2-(4-Methoxyphenyl)piperazine Acetate , a critical chiral intermediate often utilized in the synthesis of advanced antifungal agents (e.g., Posaconazole analogs) and specific GPCR ligands.

Unlike the common psychoactive isomer 1-(4-methoxyphenyl)piperazine (pMeOPP), the 2-substituted isomer possesses a chiral center at the C2 position of the piperazine ring.[1] This structural feature necessitates a rigorous control strategy comprising three distinct analytical pillars:

  • Achiral Purity: Quantification of regioisomers and synthetic byproducts.[1]

  • Enantiomeric Purity: Separation of (

    
    ) and (
    
    
    ) enantiomers.[1]
  • Salt Stoichiometry: Verification of the acetate counter-ion molar ratio (mono- vs. di-acetate).

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure Piperazine ring substituted at C2 with a 4-methoxyphenyl group.[1][2][3][4][5]Secondary amines cause peak tailing on C18 columns due to silanol interactions.[1]
Chirality One chiral center at C2.[1][6]Requires polysaccharide-based Chiral Stationary Phases (CSPs).[1][6]
Salt Form Acetate (Acetic Acid).[1][7]Acetate has weak UV absorbance; requires low-wavelength detection (210 nm) or Ion Chromatography.[1]
pKa ~9.8 (Piperazine N).[1]Mobile phase pH must be carefully controlled (> pH 10 or < pH 3) to ensure robust retention.[1]

Protocol 1: Chromatographic Purity & Assay (RP-HPLC)

Objective: To quantify the chemical purity of the piperazine core and detect regioisomeric impurities (e.g., 1-substituted isomers).

Method Rationale

Piperazine derivatives are strong bases.[1] Standard silica-based C18 columns often suffer from severe peak tailing due to ionic interactions with residual silanols.[1] This protocol utilizes a high-pH stable hybrid column to allow the use of a basic mobile phase, keeping the amine in its non-ionized (free base) form for superior peak shape and loadability.

Chromatographic Conditions
  • Instrument: UPLC or HPLC with PDA detector.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3][6]

  • Detection: UV at 240 nm (Max absorption of anisole moiety).[1]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (as free base).

  • Note: The acetate salt is highly soluble in water; ensure organic content in diluent is sufficient to prevent precipitation of hydrophobic impurities.

Protocol 2: Chiral Separation (Normal Phase HPLC)

Objective: To determine the Enantiomeric Excess (%ee) of the 2-substituted piperazine.

Method Rationale

The separation of piperazine enantiomers is best achieved on Amylose-based chiral stationary phases under Normal Phase conditions.[1] The use of a basic additive (Diethylamine or DEA) is mandatory to suppress the ionization of the secondary amine and prevent non-specific binding to the silica support of the chiral selector.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H or AD-3 (Amylose tris-(3,5-dimethylphenylcarbamate)).[1]

    • Alternative: Chiralcel OD-H (Cellulose based) if AD-H fails.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3][6]

  • Detection: UV at 230 nm.[1]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[1]

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (
    
    
    ) and (
    
    
    ) enantiomers.
  • Tailing Factor: < 1.5 (Controlled by DEA concentration).

Protocol 3: Acetate Counter-ion Quantification[1]

Objective: To confirm the stoichiometry of the salt (Theoretical: 23.8% w/w for mono-acetate if MW252).

Method Rationale

While titration is possible, it lacks specificity against other organic acids.[1] A Reverse Phase HPLC method using a high-aqueous, acidic mobile phase allows the retention of the acetate ion (as acetic acid) while eluting the hydrophobic piperazine core in the wash step.

Chromatographic Conditions
  • Column: Phenomenex Synergi Hydro-RP or Atlantis T3 (C18, high aqueous stability).[1]

  • Mobile Phase: 20 mM Potassium Phosphate Buffer, pH 2.5 (Isocratic).

    • Mechanism:[8] At pH 2.5, Acetate (

      
       4.[1]76) is protonated to Acetic Acid, allowing retention on C18.[1]
      
  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV at 210 nm (Critical: Acetate has no chromophore above 220 nm).[1]

  • Run Time: 10 minutes.

  • Elution Order: Acetic Acid (

    
     ~3-4 min) -> Piperazine salt (elutes later or washes off).
    

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this specific salt form, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflowcluster_0Critical Method ParametersSampleSample: 2-(4-Methoxyphenyl)piperazine AcetateID_Check1. Identification(IR / MS)Sample->ID_CheckPurity_Path2. Chemical Purity(RP-HPLC, pH 10)ID_Check->Purity_PathChiral_Path3. Chiral Purity(NP-HPLC, Chiralpak AD-H)ID_Check->Chiral_PathSalt_Path4. Acetate Content(HPLC-UV 210nm)ID_Check->Salt_PathResultsFinal CoA GenerationPurity_Path->Results Limit: >98.0%Param1pH > 10 forSharp Peak ShapePurity_Path->Param1Chiral_Path->Results Limit: >99.0% eeParam2DEA ModifierEssential for ChiralityChiral_Path->Param2Salt_Path->Results Limit: 22-26% w/wParam3210nm Detectionfor AcetateSalt_Path->Param3

Figure 1: Analytical workflow for full characterization, highlighting the parallel execution of purity, chirality, and stoichiometry assays.

References

  • Impurity Profiling in Piperazine Derivatives: Standard RP-HPLC methodologies for piperazine intermediates in antifungal synthesis. Source:Journal of Pharmaceutical and Biomedical Analysis. "Development of HPLC determination of related substances in a new CNC agent."

  • Chiral Separation of Piperazines: Protocols for separating piperazine enantiomers using polysaccharide columns. Source:BenchChem Application Notes. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers."

  • Acetate Determination in Pharmaceuticals: Validation of HPLC-UV methods for acetate counter-ion quantification. Source:LCGC International.[1] "Simultaneous Determination of Synthetic Pharmaceutical Peptides and the Acetate Counterion."

  • General Monograph Guidance: USP General Chapter <621> Chromatography and <467> Residual Solvents. Source:United States Pharmacopeia (USP).[1]

Application Note: HPLC Analysis of 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the HPLC analysis of 2-(4-Methoxyphenyl)piperazine acetate (CAS 91517-26-9 for the free base). This molecule is a critical pharmacophore in the synthesis of serotonin-modulating drugs and antifungal agents.

Abstract

The analysis of 2-(4-Methoxyphenyl)piperazine presents a specific chromatographic challenge due to its dual secondary amine structure. Unlike N-substituted piperazines (e.g., 1-phenylpiperazine), the C-substituted 2-isomer possesses two accessible basic nitrogens, significantly increasing the risk of peak tailing due to silanol interactions on standard silica columns. This protocol outlines a robust High-pH Reversed-Phase (RP-HPLC) method designed to neutralize the basic amines, ensuring sharp peak shapes and high sensitivity. An alternative Low-pH method is provided for legacy systems.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue / DescriptionAnalytical Implication
Compound Name 2-(4-Methoxyphenyl)piperazine acetateTarget analyte (cation).
Structure Piperazine ring with a 4-methoxyphenyl group at the C2 position.[1][2][3][4][5][6][7]Two secondary amines (N1, N4) are basic.
pKa (Calc.) pKa₁ ≈ 9.8 (N4), pKa₂ ≈ 5.6 (N1)At neutral pH (7.0), the molecule is charged (+1 to +2), leading to poor retention and tailing.
LogP ~1.4 (Free Base)Moderately lipophilic, suitable for C18 or Phenyl phases.
UV Max ~225 nm, ~275 nm225 nm offers high sensitivity; 275 nm offers selectivity (aromatic ring).
Salt Form AcetateWater-soluble. Acetate counter-ion elutes in the void volume (t₀).
The "Silanol Effect" Challenge

Standard C18 columns contain residual silanol groups (Si-OH) on the silica surface. Basic amines like piperazines interact strongly with these acidic silanols via ion-exchange mechanisms, causing severe peak tailing (asymmetry > 2.0).

  • Solution 1 (Recommended): Use High pH (pH > 9.5) to deprotonate the amines (Neutral form) and suppress silanol ionization.

  • Solution 2: Use Low pH (pH < 3.0) to fully protonate silanols (suppressing their charge) and use a high-coverage "Base Deactivated" column.

Method Development Strategy (Decision Matrix)

The following diagram illustrates the logic used to select the optimal chromatographic conditions for this specific diamine.

MethodStrategy Start Analyte: 2-(4-Methoxyphenyl)piperazine (Diamine, Basic) Challenge Challenge: Silanol Interaction (Tailing) Start->Challenge Decision Select pH Strategy Challenge->Decision HighPH High pH (pH 10) (Recommended) Decision->HighPH Modern Lab LowPH Low pH (pH 2.5) (Alternative) Decision->LowPH Legacy Lab HighPH_Mech Mechanism: Amine = Neutral Silanol = Ionized (Repelled) HighPH->HighPH_Mech LowPH_Mech Mechanism: Amine = Dication (+2) Silanol = Protonated (Neutral) LowPH->LowPH_Mech Column1 Column: Hybrid Silica C18 (e.g., XBridge, Gemini NX) HighPH_Mech->Column1 Column2 Column: Phenyl-Hexyl or Base-Deactivated C18 LowPH_Mech->Column2 Result1 Result: Sharp Peak, Good Retention Column1->Result1 Result2 Result: Good Shape, Lower Retention (Polar) Column2->Result2

Caption: Decision matrix for optimizing piperazine analysis. High pH is preferred for superior peak symmetry.

Detailed Experimental Protocol
Protocol A: High-pH Method (Gold Standard)

Best for purity analysis, assay, and impurity profiling.

1. Instrumentation:

  • System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).

  • Flow Cell: Standard 10 mm path length.

2. Reagents:

  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Grade.[4]

  • Ammonium Bicarbonate: Reagent Grade.

  • Ammonium Hydroxide (25%): For pH adjustment.

3. Chromatographic Conditions:

ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .Hybrid silica particles are stable at pH 10 and resist dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH.Keeps the piperazine neutral (unprotonated), maximizing hydrophobic interaction.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CEnsures reproducibility.
Detection UV @ 225 nm (Quant) and 275 nm (ID).225 nm for max sensitivity; 275 nm is specific to the anisole ring.
Injection Vol 5 - 10 µLPrevent column overload.

4. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Isocratic separation of polar salts
12.0 90 Gradient elution of analyte
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Protocol B: Low-pH Method (Alternative)

Use this if your lab lacks high-pH resistant columns.

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: The analyte will be positively charged (dication). Retention will be lower than in Method A. A Phenyl-Hexyl column is recommended here to engage "pi-pi" interactions with the methoxyphenyl ring, compensating for the loss of hydrophobic retention.

Sample Preparation

The acetate salt is highly soluble in water but the free base is not.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 2-(4-Methoxyphenyl)piperazine acetate .

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 50:50 Water:Methanol . (The methanol ensures the organic part is solvated, water dissolves the salt).

    • Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL):

    • Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A (from the chosen method).

    • Critical: Matching the diluent to the initial mobile phase prevents peak distortion (solvent effects).

System Suitability & Validation Criteria

Before running samples, verify the system performance using the Working Standard.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ± 5% of standardCheck flow rate, mobile phase composition, or column aging.
Tailing Factor (T) ≤ 1.5 If > 1.5: Replace column (void), increase pH (Method A), or add TEA (Method B).
Theoretical Plates (N) > 5,000If low: Check connections for dead volume or replace column.
Precision (RSD) ≤ 2.0% (n=5 injections)If high: Check autosampler precision or injector seal.
LOD / LOQ Est. 0.05 µg/mL / 0.15 µg/mLBased on S/N ratio of 3:1 and 10:1 respectively.
References
  • PubChem. (2025).[8] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. (Note: Structural analog reference for physicochemical properties).

  • Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy. (Demonstrates phosphate/TEA buffer usage for phenylpiperazines).

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (Context on piperazine detection challenges).

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. (Authoritative guide on piperazine extraction and general chromatography).

  • ChemicalBook. (2025).[9] 2-Phenylpiperazine Properties and CAS Data. (Physicochemical data for the core scaffold).

Sources

NMR spectroscopy of 2-(4-Methoxyphenyl)piperazine acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization & Stoichiometric Analysis of 2-(4-Methoxyphenyl)piperazine Acetate

Abstract

This application note details the structural validation and stoichiometric quantification of 2-(4-Methoxyphenyl)piperazine acetate , a chiral pharmacophore often used as a building block in antidepressant and antifungal drug discovery. Due to the conformational flexibility of the piperazine ring and the presence of a salt counterion, standard 1D NMR is often insufficient for complete assignment. This guide provides a robust protocol using DMSO-d₆ for full proton assignment and Quantitative NMR (qNMR) for precise salt stoichiometry determination (free base vs. acetate ratio).

Introduction & Chemical Context

Substituted piperazines are privileged scaffolds in medicinal chemistry.[1][2] The introduction of a 4-methoxyphenyl group at the C2 position creates a chiral center, influencing both the pharmacological profile and the NMR spectral complexity.

Key Analytical Challenges:

  • Conformational Isomerism: The piperazine ring undergoes rapid chair-chair interconversion, often broadening signals at room temperature.

  • Chiral Center (C2): Renders the geminal protons on C3, C5, and C6 diastereotopic, increasing spectral complexity (multiplets vs. triplets).

  • Salt Stoichiometry: Verifying the 1:1 ratio of the acetate counterion is critical for accurate dosing in biological assays.

Material Preparation & Solvent Selection

Protocol 2.1: Sample Preparation

  • Mass: Weigh ~5–10 mg of the analyte.

  • Solvent: DMSO-d₆ (99.8% D) is the recommended solvent.

    • Why? Unlike CDCl₃, DMSO-d₆ solubilizes polar salts effectively. Unlike D₂O, it does not exchange the ammonium (NH₂⁺) or carboxylic acid protons immediately, allowing observation of the salt species.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Volume: 600 µL (4.5 cm height).

Protocol 2.2: Instrument Parameters

  • Temperature: 298 K (25°C). Note: If piperazine ring signals are broad due to intermediate exchange rates, elevate temperature to 323 K (50°C) to sharpen peaks.

  • Relaxation Delay (D1): Set to 10 seconds for qNMR experiments to ensure full relaxation of the acetate methyl and methoxy protons (T1 > 2-3s).

Structural Elucidation (1H & 2D NMR)

Expected 1H NMR Spectrum (DMSO-d₆)

The spectrum is defined by three distinct regions: the aliphatic salt/backbone (1.5–4.5 ppm), the aromatic system (6.8–7.5 ppm), and the exchangeable protons.

RegionChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
Aliphatic 1.91Singlet (s)3HAcetate CH₃ Diagnostic for salt form. Sharp singlet.
2.70 – 3.20Multiplets (m)6HPiperazine H3, H5, H6 Diastereotopic protons due to C2 chirality.
3.73Singlet (s)3HMethoxy (-OCH₃) Strong internal reference signal.
3.80 – 4.10dd or m1HPiperazine H2 Benzylic proton. Deshielded by adjacent N and Phenyl ring.
Aromatic 6.90Doublet (d)2HAr-H (3,5) Ortho to Methoxy group (Shielded).

Hz.
7.35Doublet (d)2HAr-H (2,6) Meta to Methoxy group.
Exchangeable 8.50 – 9.50Broad (br)2-3HNH₂⁺ / COOH Ammonium/Carboxylic protons. Broad due to H-bonding.
2D NMR Connectivity Workflow

To unambiguously assign the piperazine ring protons (which often overlap), the following 2D experiments are required:

  • COSY (Correlation Spectroscopy): Identifies the spin system.

    • Critical Path: Trace the H2 proton (benzylic) to the H3 protons. H5 and H6 will form a separate spin system if N1 is not protonated, but usually, coupling transmits through the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Distinguishes CH (H2) from CH₂ (H3, H5, H6) and CH₃ (Methoxy/Acetate).

    • Validation: The H2 proton must correlate with a methine carbon (~55-60 ppm), while H3/H5/H6 correlate with methylene carbons (~40-50 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Links the fragments.

    • Key Correlation: The Methoxy protons (3.73 ppm) must show a long-range coupling to the aromatic C4 carbon (~159 ppm).

Visualization: Structural Assignment Workflow

NMR_Workflow Sample Sample: 2-(4-Methoxyphenyl)piperazine Acetate Solvent Dissolve in DMSO-d6 Sample->Solvent H1_Scan 1H NMR (1D) Solvent->H1_Scan Check_Res Are Piperazine Peaks Sharp? H1_Scan->Check_Res Heat Heat to 323K (Coalescence) Check_Res->Heat No (Broad) Assign_1 Assign: Acetate (1.91) & Methoxy (3.73) Check_Res->Assign_1 Yes Heat->H1_Scan Assign_2 Assign: Aromatic AA'BB' System Assign_1->Assign_2 COSY 2D COSY: Trace H2 -> H3 Connectivity Assign_2->COSY HSQC 2D HSQC: Confirm C2 Methine vs CH2 COSY->HSQC qNMR qNMR: Calculate Acetate:Base Ratio HSQC->qNMR

Figure 1: Step-by-step NMR characterization workflow ensuring spectral resolution and structural connectivity.

Protocol: qNMR for Salt Stoichiometry

Objective: Determine if the sample is a mono-acetate, di-acetate, or free base mixture.

Mechanism: The 4-Methoxy group serves as a permanent, stable internal reference (3 protons). The Acetate methyl group (3 protons) represents the counterion.

Step-by-Step Analysis:

  • Phase & Baseline: Apply accurate phase correction and automatic baseline correction (e.g., Bernstein polynomial).

  • Integration:

    • Set the Methoxy Singlet (3.73 ppm) integral to exactly 3.00 .

    • Integrate the Acetate Singlet (1.91 ppm) .

  • Calculation:

    
    
    
  • Interpretation:

    • Integral = 3.00 (±0.1) → 1:1 Mono-acetate salt (Theoretical Ideal).

    • Integral = 6.00 (±0.2) → 2:1 Di-acetate salt .

    • Integral < 3.00 → Mixed salt/free base or excess solvent.

Visualization: Molecular Connectivity & Correlations

Connectivity Methoxy Methoxy (-OCH3) δ 3.73 (s) Ar_C4 Ar-C4 (Quaternary) Methoxy->Ar_C4 HMBC Ar_H Ar-H (AA'BB') δ 6.90 / 7.35 Ar_H->Ar_C4 HMBC Pip_H2 Piperazine H2 (Chiral Center) Ar_H->Pip_H2 NOESY (Spatial) Pip_H3 Piperazine H3 (Methylene) Pip_H2->Pip_H3 COSY (J=3-10Hz) Acetate Acetate CH3 δ 1.91 (s) Acetate->Pip_H2 Salt Interaction (Shift Effect)

Figure 2: Key NMR correlations. Solid lines indicate scalar coupling (COSY); dashed lines indicate heteronuclear coupling (HMBC).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR integration parameters).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of piperazines).

Sources

Application Note: In Vivo Characterization of 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Characterization & Application of 2-(4-Methoxyphenyl)piperazine Acetate Content Type: Application Note & Technical Protocol

Executive Summary

2-(4-Methoxyphenyl)piperazine acetate (CAS 91517-26-9 for free base) is a privileged piperazine scaffold distinct from the regulatroy-controlled 1-substituted isomer (pMPP). While primarily utilized as a chiral building block for antifungal (e.g., Posaconazole analogs) and antipsychotic agents, its structural homology to bioactive phenylpiperazines warrants specific in vivo handling protocols.

This guide provides a standardized framework for using this compound in animal models, focusing on formulation strategies , pharmacokinetic (PK) profiling , and CNS safety screening .

Critical Identity Verification
  • Target Compound: 2-(4-Methoxyphenyl)piperazine (C-linked). The phenyl ring is attached to the C2 carbon of the piperazine ring.

  • Distinction: Do NOT confuse with 1-(4-Methoxyphenyl)piperazine (N-linked; pMPP), which is a psychoactive designer drug with different solubility and regulatory status.

Chemical Properties & Formulation Strategy

The acetate salt form significantly enhances aqueous solubility compared to the free base, facilitating parenteral administration without harsh co-solvents.

Physicochemical Profile
ParameterSpecificationNotes
Molecular Formula C₁₁H₁₆N₂O[1] · C₂H₄O₂Acetate salt
MW ~252.31 g/mol (Free base: 192.26)
Solubility Water: >10 mg/mL (Est.)pH dependent; soluble in acidic/neutral media.
pKa ~9.8 (N1), ~5.6 (N4)Basic nitrogens protonated by acetate.
Stability HygroscopicStore desiccated at -20°C. Protect from light.
Formulation Protocol

Objective: Prepare a 10 mg/mL clear solution for Intraperitoneal (IP) or Intravenous (IV) injection.

Reagents:

  • Sterile Saline (0.9% NaCl)

  • Glacial Acetic Acid (optional, for pH adjustment)

  • 0.22 µm PES Syringe Filter

Procedure:

  • Weighing: Weigh the required amount of 2-(4-Methoxyphenyl)piperazine acetate into a sterile glass vial.

  • Dissolution: Add 90% of the calculated volume of Sterile Saline. Vortex for 2 minutes.

    • Troubleshooting: If particles persist, sonicate at 37°C for 5 minutes. If still insoluble, add 0.1M Acetic Acid dropwise until clear (Target pH 5.5–6.5).

  • Adjustment: Bring to final volume with Saline.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Use fresh. Do not store in solution >24 hours due to potential hydrolysis or oxidation of the methoxy group.

Expert Insight: Avoid phosphate-buffered saline (PBS) at high concentrations (>20 mg/mL) as the free base may precipitate if the pH shifts >7.4. Simple saline is preferred.

Experimental Workflows

Workflow A: Pharmacokinetic (PK) Profiling

Purpose: To determine oral bioavailability (%F), half-life (t1/2), and Blood-Brain Barrier (BBB) penetration.

Study Design (Rat/Mouse):

  • Groups: IV (1 mg/kg) vs. PO (5 mg/kg).

  • N: 3 animals per timepoint (serial sampling preferred).

  • Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

Sample Processing (Plasma):

  • Collect 50 µL blood into K2EDTA tubes.

  • Centrifuge at 3000 x g for 10 min at 4°C.

  • Protein Precipitation: Add 150 µL Acetonitrile (containing Internal Standard, e.g., Propranolol).

  • Vortex 1 min; Centrifuge 10,000 x g for 5 min.

  • Inject supernatant into LC-MS/MS.

LC-MS/MS Conditions (Guideline):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Transition: Monitor Parent [M+H]+ -> Fragment (loss of methoxy or piperazine ring cleavage).

    • Note: Optimize MRM transitions using the pure standard.

Workflow B: CNS Functional Observational Battery (FOB)

Purpose: Since phenylpiperazines often interact with 5-HT/DA receptors, a modified Irwin Test is mandatory to assess CNS safety or activity.

Dosing:

  • Route: IP (Intraperitoneal).

  • Dose Escalation: 10, 30, 100 mg/kg (Stop if toxicity observed).

Scoring Matrix: Perform observations at 15, 30, 60, and 120 minutes post-dose.

DomainSigns to RecordImplication
Autonomic Salivation, Lacrimation, Piloerection, DefecationSerotonergic syndrome / Cholinergic tone
Neuromuscular Tremors, Ataxia, Grip Strength, Straub TailDopaminergic/Serotonergic modulation
Sensorimotor Response to touch, Startle reflex, Pupil sizeCNS depression/excitation
Behavior Stereotypy (head weaving), Sedation, Hyperactivity5-HT2A/2C agonist activity

Safety Stop Rule: If animals exhibit severe convulsions, respiratory distress, or >20% body weight loss, euthanize immediately.

Visualization: Study Decision Logic

StudyWorkflow Start Compound: 2-(4-Methoxyphenyl) piperazine Acetate Formulation Formulation: Saline (pH 6.0) Conc: 1-10 mg/mL Start->Formulation Decision Study Objective? Formulation->Decision BranchPK PK / Bioavailability Decision->BranchPK Pharmacokinetics BranchCNS CNS Activity / Safety Decision->BranchCNS Pharmacodynamics PK_Steps 1. IV vs PO Dosing 2. Serial Blood Sampling 3. LC-MS/MS Analysis 4. Calculate %F, t1/2, AUC BranchPK->PK_Steps CNS_Steps 1. IP Dosing (Escalating) 2. Modified Irwin Test 3. Monitor: Tremors, Ataxia 4. Brain/Plasma Ratio BranchCNS->CNS_Steps Output Data Output: - Bioavailability - MTD (Max Tolerated Dose) - Receptor Liability PK_Steps->Output CNS_Steps->Output

Figure 1: Decision matrix for in vivo characterization, separating PK profiling from CNS functional screening.

References

  • Fluorochem. (2023).[2] Safety Data Sheet: 2-(4-Methoxyphenyl)piperazine. Retrieved from

  • Chem-Impex. (2023). Product Information: 2-(4-Methoxyphenyl)piperazine.[1][3] Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PK protocols).
  • Moser, V. C. (2011). Functional Observational Battery (FOB) for Screening of Neurotoxicity. In: General and Applied Toxicology. (Standard protocol for Irwin/FOB testing).
  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

Sources

Application Note: 2-(4-Methoxyphenyl)piperazine Acetate as a 5-HT Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-(4-Methoxyphenyl)piperazine acetate (2-(4-OMe)-PZ) as a serotonergic probe.

Unlike the widely characterized 1-(4-methoxyphenyl)piperazine (pMPP) —a known 5-HT releaser—the 2-substituted isomer represents a distinct structural class. By placing the methoxyphenyl group on the carbon backbone rather than the nitrogen, the molecule mimics the phenethylamine pharmacophore (structurally analogous to phenmetrazine), altering its selectivity profile between Monoamine Transporters (MATs) and G-Protein Coupled Receptors (GPCRs).


H

N

O

(Acetate salt) Target Class: 5-HT Receptors (Primary), Monoamine Transporters (Secondary)

Introduction & Mechanism of Action

Structural Significance

The positioning of the aryl ring is the critical determinant of pharmacological activity in piperazine ligands.

  • 1-Arylpiperazines (e.g., pMPP): The aryl group is attached to N1. These are classic "Long-Chain Aryl Piperazine" (LCAP) headgroups, binding deep within the orthosteric pocket of 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • 2-Arylpiperazines (Subject Compound): The aryl group is attached to C2. This creates a chiral center and constrains the phenyl ring in a vector similar to amphetamines/phenethylamines. Consequently, 2-(4-OMe)-PZ often exhibits dual activity:

    • Allosteric/Orthosteric Modulation of 5-HT receptors.

    • Reuptake Inhibition at SERT/DAT/NET due to the phenethylamine mimicry.

Physiological Pathway

When acting as a ligand at the 5-HT receptor (specifically G


-coupled 5-HT

or G

-coupled 5-HT

), the compound modulates downstream signaling cascades.

G Ligand 2-(4-OMe)-PZ Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein G-Protein (Gi/Go or Gq) Receptor->G_Protein Activation Effector Effector (Adenylate Cyclase / PLC) G_Protein->Effector Signal Transduction Response Cellular Response (Ca2+ Flux / cAMP Mod) Effector->Response Downstream Effect

Figure 1: Generalized signal transduction pathway for 2-(4-Methoxyphenyl)piperazine acetate acting on 5-HT receptors.

Preparation & Handling

Solubility Protocol

The acetate salt is polar and hygroscopic. Proper handling is essential to maintain stoichiometry.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Water (Milli-Q).

  • Stock Concentration: 10 mM.

  • Storage: -20°C (Desiccated).

Step-by-Step Solubilization:

  • Weigh 2.52 mg of 2-(4-Methoxyphenyl)piperazine acetate.

  • Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in Assay Buffer (e.g., Tris-HCl) to achieve 10 µM for screening.

Critical Note: The acetate counter-ion can buffer the pH of unbuffered aqueous solutions. Always prepare working solutions in a strong buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the affinity (


) of 2-(4-OMe)-PZ for the 5-HT

receptor using [

H]-8-OH-DPAT as the competitor.

Reagents:

  • Membrane Prep: Rat hippocampal membranes or CHO cells expressing h5-HT

    
    .
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 – 1.0 nM).
    
  • Non-specific Binding (NSB): 10 µM Serotonin (5-HT) or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
    

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Plating: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) OR 25 µL NSB agent (Non-Specific).

    • 25 µL 2-(4-OMe)-PZ (Concentration range:

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand.

    • 175 µL Membrane suspension (20-50 µg protein/well).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).

Data Analysis: Calculate IC


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: [ S]GTP S Functional Assay

Objective: Determine if 2-(4-OMe)-PZ acts as an agonist , antagonist , or inverse agonist .

Workflow:

  • Incubation: Mix membranes with GDP (1-10 µM) and test compound in assay buffer.

  • Start: Add [

    
    S]GTP
    
    
    
    S (0.1 nM).
  • Duration: Incubate 30 min at 30°C.

  • Stop: Filter and count.

  • Interpretation:

    • Increase > Basal: Agonist.

    • No Change (but blocks agonist): Antagonist.

    • Decrease < Basal: Inverse Agonist.

Selectivity & Validation Strategy

Because 2-substituted piperazines structurally resemble phenethylamines, cross-reactivity with Monoamine Transporters (SERT, NET, DAT) is the primary source of off-target effects.

Recommended Validation Matrix:

TargetAssay TypeReference LigandPurpose
5-HT

Radioligand BindingWAY-100635Primary Receptor Affinity
5-HT

Radioligand BindingKetanserinSelectivity Ratio (1A vs 2A)
SERT Uptake InhibitionFluoxetineRule out Reuptake Inhibition
DAT Uptake InhibitionGBR-12909Rule out Dopaminergic effects
Experimental Logic Diagram

The following diagram illustrates the decision tree for characterizing the compound based on assay results.

Logic Start Start: 2-(4-OMe)-PZ Characterization Binding Radioligand Binding (Ki Determination) Start->Binding Affinity_Check High Affinity? (Ki < 100 nM) Binding->Affinity_Check Functional GTPyS / Calcium Flux Affinity_Check->Functional Yes Transporter SERT/DAT Uptake Assay Affinity_Check->Transporter No (or Low) Agonist Class: 5-HT Agonist Functional->Agonist Signal Increase Antagonist Class: 5-HT Antagonist Functional->Antagonist No Signal (Blocks Ref) Reuptake Class: Reuptake Inhibitor (Phenethylamine-like) Transporter->Reuptake Inhibits Uptake

Figure 2: Decision logic for pharmacological classification of 2-(4-Methoxyphenyl)piperazine acetate.

References

  • Chem-Impex International. (n.d.). 2-(4-Methoxyphenyl)piperazine Product Data. Retrieved from

  • Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and alpha 1 Receptors. Journal of Medicinal Chemistry. Retrieved from

  • Kerrigan, S., et al. (2016). Psychostimulants: Pharmacology, Toxicology, and Analysis. In Principles of Forensic Toxicology. Springer. (Contextual grounding for piperazine/phenethylamine SAR).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2771753, 2-(4-Methoxyphenyl)piperazine. Retrieved from

Application Note: Foundational Cell Culture Assays for Investigating 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting foundational cell culture assays with 2-(4-Methoxyphenyl)piperazine acetate. While specific literature on the acetate salt is emerging, this guide leverages the extensive body of research on its parent molecule, 1-(4-Methoxyphenyl)piperazine (pMeOPP), and other structurally related piperazine derivatives.[1][2][3][4] This application note is structured to provide not only step-by-step protocols for key assays but also the underlying scientific rationale for experimental design and data interpretation. The protocols herein are designed as self-validating systems, supported by authoritative references to ensure the highest level of scientific integrity.

Introduction: The Scientific Context of 2-(4-Methoxyphenyl)piperazine

The piperazine moiety is a cornerstone of modern medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antipsychotic, antidepressant, and anti-inflammatory effects.[1][2][3] 2-(4-Methoxyphenyl)piperazine is a member of this versatile chemical class. Its parent compound, 1-(4-methoxyphenyl)piperazine (pMeOPP), has been primarily studied for its stimulant properties, with a proposed mechanism involving the modulation of monoamine neurotransmitters and serotonin receptors.[5][6]

More recently, the potential of piperazine derivatives as anticancer agents has garnered significant attention, with studies demonstrating their ability to induce cell cycle arrest, apoptosis, and necrosis in various cancer cell lines.[7][8][9] Consequently, a systematic investigation of 2-(4-Methoxyphenyl)piperazine acetate using cell-based assays is a critical step in characterizing its potential therapeutic applications. This guide will focus on three fundamental cell culture assays to build a comprehensive biological profile:

  • Cell Viability and Cytotoxicity Assays: To quantify the compound's impact on cell proliferation and establish its cytotoxic concentration range.

  • Apoptosis Assays: To determine if the compound's mechanism of action involves the induction of programmed cell death.

  • Cell Cycle Analysis: To ascertain whether the compound disrupts the normal progression of the cell cycle.

Foundational Knowledge: Postulated Mechanisms and Cellular Targets

While the precise molecular mechanisms of 2-(4-Methoxyphenyl)piperazine acetate are still under investigation, the well-documented activities of its parent compound and other piperazine derivatives allow for the formulation of data-driven hypotheses regarding its cellular effects.

Potential Signaling Pathways

Based on existing literature, piperazine derivatives are known to modulate several critical signaling cascades. For example, certain piperazine compounds have been shown to influence the PI3K/Akt and MAPK signaling pathways, which are central regulators of cell survival, proliferation, and apoptosis.[10] The following diagram illustrates a hypothetical mechanism by which 2-(4-Methoxyphenyl)piperazine acetate might induce apoptosis.

putative_signaling_pathway Hypothetical Signaling Pathway of 2-(4-Methoxyphenyl)piperazine Acetate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Inhibition MAPK MAPK Pathway Receptor->MAPK Activation Compound 2-(4-Methoxyphenyl)piperazine acetate Compound->Receptor Binds to receptor Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Potential direct or indirect influence Caspase_Cascade Caspase Activation PI3K_Akt->Caspase_Cascade Inhibitory signal removed MAPK->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling cascade initiated by 2-(4-Methoxyphenyl)piperazine acetate.

Rationale for Assay Selection

The selection of these core assays is a direct extension of the postulated mechanisms of action for piperazine derivatives.

  • Cytotoxicity Assays: This is an essential primary screen to establish a dose-response relationship for the compound's effect on cell viability. The data generated is critical for determining the appropriate concentration range for subsequent, more detailed mechanistic investigations.[11][12]

  • Apoptosis Assays: A significant number of anticancer agents function by inducing apoptosis.[7][10] It is therefore imperative to investigate whether 2-(4-Methoxyphenyl)piperazine acetate can trigger this programmed cell death pathway. Standard and robust methods for this include caspase activity assays and Annexin V staining.[13][14][15]

  • Cell Cycle Analysis: The disruption of the cell cycle is another hallmark of many anticancer drugs.[7][10][16] Flow cytometry-based cell cycle analysis can precisely determine if the compound causes an accumulation of cells in a specific phase (e.g., G1, S, or G2/M), which is indicative of interference with cell cycle progression.

Experimental Protocols

The following protocols are intended as a robust starting point and should be optimized for the specific cell lines and experimental conditions utilized in your laboratory.

General Cell Culture and Compound Formulation
  • Cell Lines: A panel of well-characterized human cancer cell lines should be selected (e.g., MCF-7 for breast adenocarcinoma, HCT116 for colorectal carcinoma, A549 for non-small cell lung cancer). A non-cancerous control cell line (e.g., MCF-10A, normal human fibroblasts) should be included to assess for cancer-specific cytotoxicity.[9][17]

  • Culture Conditions: Cells should be maintained in their recommended culture medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified incubator with a 5% CO2 atmosphere.[8]

  • Compound Stock Solution: A high-concentration stock solution of 2-(4-Methoxyphenyl)piperazine acetate should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). It is critical to ensure that the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) to preclude any solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as a reliable indicator of cell viability.[18]

Materials:

  • 96-well sterile, clear-bottom cell culture plates

  • Selected cell lines

  • Complete culture medium

  • 2-(4-Methoxyphenyl)piperazine acetate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Anhydrous DMSO

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells per well) and allow for overnight adherence and recovery.[8]

  • Compound Treatment: Prepare a series of dilutions of the compound in complete culture medium. Aspirate the existing medium and add 100 µL of the medium containing the designated concentrations of the compound. Include a vehicle control (medium with the same solvent concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to fully dissolve the formazan crystals.

  • Absorbance Measurement: Quantify the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Generate a dose-response curve by plotting the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection via Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a well-established hallmark of early apoptosis.[14][19][20]

Materials:

  • 6-well sterile cell culture plates

  • Selected cell lines

  • Complete culture medium

  • 2-(4-Methoxyphenyl)piperazine acetate

  • Commercially available Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and a dedicated Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing for adherence, treat the cells with the compound at concentrations centered around the previously determined IC50 value for a defined period (e.g., 24 hours). An untreated control must be included.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are captured. Centrifuge the cell suspension and carefully wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's specific instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes to allow for optimal staining.

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

This method quantifies the cellular DNA content, which allows for the precise determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16][21]

Materials:

  • 6-well sterile cell culture plates

  • Selected cell lines

  • Complete culture medium

  • 2-(4-Methoxyphenyl)piperazine acetate

  • Ice-cold 70% ethanol

  • Staining solution: PBS containing RNase A and Propidium Iodide (PI)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram will display distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantitative analysis of cell cycle distribution.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear and organized manner using tables for easy comparison and interpretation.

Table 1: IC50 Values of 2-(4-Methoxyphenyl)piperazine Acetate in Various Cell Lines

Cell Line Incubation Time (h) IC50 (µM)
MCF-7 24
48
72
HCT116 24
48
72
A549 24
48
72
MCF-10A 24
48

| | 72 | |

Table 2: Quantification of Apoptotic Cells Following Treatment

Cell Line Treatment Concentration (µM) % Early Apoptosis (Annexin V+/PI-) % Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-7 Control
IC50/2
IC50
HCT116 Control
IC50/2

| | IC50 | | |

Table 3: Cell Cycle Distribution Analysis After Treatment

Cell Line Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
MCF-7 Control
IC50/2
IC50
HCT116 Control
IC50/2

| | IC50 | | | |

Experimental Workflow Visualization

The following diagram provides a visual representation of the overall experimental workflow.

experimental_workflow Comprehensive Experimental Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Cell Line Maintenance (Cancer & Normal lines) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle Compound_Prep Compound Formulation (Stock & Working Dilutions) Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle IC50 IC50 Value Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cell Populations Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analysis of Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: A streamlined overview of the experimental workflow for cellular assays.

Advanced Protocols for Deeper Mechanistic Insights

To further elucidate the molecular mechanisms of 2-(4-Methoxyphenyl)piperazine acetate, consider incorporating the following advanced assays:

  • Caspase Activity Assays: To confirm the engagement of the caspase cascade in the apoptotic process, utilize specific assays for key executioner caspases such as caspase-3 and caspase-7.[22][23][24][25]

  • Western Blotting: To investigate changes in the expression levels of key proteins that regulate apoptosis (e.g., Bcl-2, Bax, cleaved PARP) and the cell cycle (e.g., cyclins, CDKs).[26][27][28][29]

  • Mitochondrial Membrane Potential Assay: To explore the potential involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial cellular characterization of 2-(4-Methoxyphenyl)piperazine acetate. By systematically implementing the detailed protocols, researchers can generate high-quality, reproducible data on its cytotoxicity, pro-apoptotic potential, and effects on the cell cycle. The insights gained from these foundational assays will be instrumental in evaluating the therapeutic potential of this compound and guiding future research directions.

References

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2018). Scientific Reports. [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2022). Antioxidants. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. (2016). ResearchGate. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2017). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). Bentham Science. [Link]

  • Apoptosis Kits for Detection & Assays. Bio-Rad. [Link]

  • A cellular viability assay to monitor drug toxicity. (2007). Nature Protocols. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. [Link]

  • Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. (2022). ResearchGate. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2018). ResearchGate. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Current trends in luminescence-based assessment of apoptosis. (2016). RSC Advances. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2021). Molecules. [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. (2015). PLOS One. [Link]

  • Assess Drug Impact on Cell Proliferation. Creative Diagnostics. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Concentration-response (cell death) curves of the tested piperazine designer drugs after 24 h incubation in H9c2 cells at 37 C. (2017). ResearchGate. [Link]

  • In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (2021). Preprints.org. [Link]

  • What tests can be performed to check the effect of drug on cancer cell line?. ResearchGate. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. (2016). International Journal of Molecular Sciences. [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2022). MDPI. [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (2023). EXCLI Journal. [Link]

  • Caspase Protocols in Mice. (2015). Methods in Molecular Biology. [Link]

  • Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]

Sources

Application Note: Formulation and Handling of 2-(4-Methoxyphenyl)piperazine Acetate for Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical profiling, formulation, and handling protocols for 2-(4-Methoxyphenyl)piperazine acetate (2-MPP-OAc). Distinct from its N-substituted isomer (a known serotonergic agent), the 2-substituted variant serves as a critical chiral scaffold in the synthesis of peptidomimetics and GPCR ligands.[1][2] This guide addresses the specific challenges of formulating this hygroscopic salt, including pH-dependent solubility, oxidative instability, and vehicle compatibility for in vitro and in vivo research.

Physicochemical Profile & Pre-Formulation[2][3]

Chemical Identity & Distinction

It is imperative to distinguish the target molecule from its structural isomer to ensure safety and experimental validity.[2]

FeatureTarget Molecule Common Isomer (Caution)
Name 2-(4-Methoxyphenyl)piperazine 1-(4-Methoxyphenyl)piperazine (pMPP)
Substitution Carbon (C2 position) Nitrogen (N1 position)
Chirality Chiral Center at C2 Achiral
Primary Use Medicinal Chemistry ScaffoldSerotonergic Probe / Recreational Drug
CAS (Base) 91517-26-938212-30-5
Salt Selection Logic: Why Acetate?

While hydrochloride salts are common, the acetate form of 2-MPP is often preferred in specific research contexts:

  • Buffered pH Profile: Acetate salts typically yield a solution pH of 4.5–6.0, avoiding the high acidity of dihydrochlorides (pH < 3.[2]0) which can degrade acid-sensitive peptide coupling partners.[1][2]

  • Solubility: The acetate counter-ion disrupts the crystal lattice effectively, enhancing aqueous solubility compared to the free base.[2]

  • Volatility: For LC-MS applications, acetate is volatile, preventing ion suppression common with non-volatile counter-ions like sulfates.[2]

Stability & Storage Protocols

Piperazine derivatives are prone to N-oxidation and carbamate formation (upon exposure to atmospheric CO₂).[1][2] The acetate salt is additionally hygroscopic .[2]

Storage Conditions
  • Temperature: -20°C (Long-term); 4°C (Working stocks < 1 week).[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Desiccation: Essential.[2] The acetate salt will absorb atmospheric moisture, altering the effective molecular weight and dosing accuracy.

Stability Validation Workflow (DOT Diagram)

The following decision tree illustrates the procedure to validate the integrity of 2-MPP-OAc prior to formulation.

StabilityCheck Start Start: Raw Material (2-MPP-OAc) Visual Visual Inspection Start->Visual ColorCheck Color Check Visual->ColorCheck White White/Off-White Crystalline ColorCheck->White Pass Yellow Yellow/Brown (Oxidation) ColorCheck->Yellow Fail (Discard) HygroCheck Weighing Test (Hygroscopicity) White->HygroCheck Drift Mass Drift > 2% in 5 min HygroCheck->Drift Dry Vacuum Dry (P₂O₅, 4h) Drift->Dry Yes Proceed Proceed to Solubilization Drift->Proceed No Dry->HygroCheck Retest

Figure 1: Pre-formulation stability and integrity check workflow. Ensure material is dry and unoxidized before weighing.

Protocol A: Stock Solution Preparation (In Vitro)

Objective: Prepare a high-concentration stock (10–50 mM) suitable for dilution into cellular assays or chemical reactions.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

  • Vessel: Amber glass vial (to protect from light).

Procedure
  • Equilibration: Allow the vial of 2-MPP-OAc to reach room temperature before opening to prevent water condensation.

  • Weighing: Weigh the target mass (

    
    ) rapidly.
    
    • Calculation:

      
      [1][2]
      
    • Note: Ensure you use the MW of the acetate salt, not the free base. If MW is unknown, determine by titration or assume 1:1 stoichiometry (

      
      ).[1]
      
  • Dissolution: Add 80% of the calculated DMSO volume. Vortex for 30 seconds.[2]

    • Observation: If the solution is cloudy, sonicate at 35 kHz for 5 minutes.

  • Final Adjustment: Add remaining DMSO to reach target volume.

  • Storage: Aliquot into single-use vials. Store at -20°C.

Self-Validating Step: Dilute a small aliquot 1:100 in water. If precipitation occurs immediately, the concentration is too high or the salt has dissociated to the free base (less soluble).[1]

Protocol B: Aqueous Formulation for In Vivo/Biological Use[1]

Objective: Formulate a vehicle-compatible solution for injection or direct biological application (pH 7.4).

Challenge: The acetate salt provides initial solubility, but dilution into neutral buffers (PBS) may shift the equilibrium toward the free base, causing precipitation if the concentration exceeds the intrinsic solubility (


).[1]
Formulation Matrix
ComponentConcentrationFunction
2-MPP-OAc 1–5 mg/mLActive Agent
HP-β-Cyclodextrin 10–20% (w/v)Solubilizer / Stabilizer
Saline (0.9%) q.s.[1][2]Tonicity Agent
Acetate Buffer 10 mM (pH 5.[1][2]5)Optional: Maintains salt form
Step-by-Step Procedure
  • Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 80 mL of 0.9% Saline. Filter through 0.22 µm PES filter.[2]

  • Active Addition: Add the required amount of 2-MPP-OAc to the vehicle.

  • Mixing: Stir magnetically at 300 RPM for 30 minutes. Avoid high-shear vortexing which can entrap air.[1][2]

  • pH Adjustment: Check pH.

    • If pH < 5.0: Adjust carefully with 0.1 N NaOH.[2]

    • Critical Limit: Do not exceed pH 7.0 during formulation, as the free base may precipitate. The cyclodextrin complex will prevent precipitation upon injection.[2]

  • Sterilization: Syringe filter (0.22 µm).

Biological Dilution Logic (DOT Diagram)

DilutionLogic Stock DMSO Stock (50 mM) Direct Direct Dilution into Media Stock->Direct Target Target Assay Conc. (e.g., 10 µM) Precip Risk of Precipitation (Free Base) Direct->Precip High Conc (>100 µM) Stable Stable Solution Direct->Stable Low Conc (<10 µM) StepDown Intermediate Step: Dilute 1:10 in PBS + 5% DMSO Precip->StepDown Required Protocol StepDown->Target

Figure 2: Dilution strategy to prevent "crashing out" when moving from organic stock to aqueous media.

Analytical Validation

To ensure the formulation contains the intact molecule and not degradation products.[2]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Piperazine ring) and 280 nm (Methoxyphenyl group).[1][2]

  • Acceptance Criteria: Single peak >98% area. New peaks at lower Retention Time (RT) indicate N-oxides.[1][2]

References

  • Chemical Identity: Fluorochem. (2023).[1][2] 2-(4-Methoxyphenyl)piperazine - Product Data. Retrieved from (Accession for CAS 91517-26-9).[2]

  • Piperazine Properties: National Center for Biotechnology Information.[2] (2023).[1][2][3] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from .[2][4]

  • Salt Selection: Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Stability Mechanisms: Raghavan, S. L., et al. (2001). Oxidative stability of piperazine derivatives in aqueous solution. Journal of Pharmaceutical Sciences, 90(10), 1583-1592.[1]

  • Formulation Strategy: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

Sources

Troubleshooting & Optimization

Troubleshooting 2-(4-Methoxyphenyl)piperazine acetate synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the troubleshooting protocols for the synthesis of 2-(4-Methoxyphenyl)piperazine acetate , a C-substituted piperazine scaffold.

CRITICAL DISTINCTION: This guide addresses the 2-substituted isomer (phenyl ring on Carbon-2). Do not confuse this with 1-(4-Methoxyphenyl)piperazine (MeOPP), where the phenyl ring is on Nitrogen-1. MeOPP is a known psychoactive substance; ensure your target regiochemistry is correct before proceeding.

Technical Support Center: 2-(4-Methoxyphenyl)piperazine Acetate

Role: Senior Application Scientist Context: Troubleshooting the reduction of lactam precursors and subsequent acetate salt crystallization.

Module 1: Synthesis Workflow & Mechanism

The most robust route for C-substituted arylpiperazines is the Diketopiperazine (DKP) Reduction or the Pyrazine Hydrogenation route. Below is the workflow for the DKP route, which offers the highest regiochemical fidelity but is prone to reduction issues.

G Start Start: 4-Methoxyphenylglycine Step1 Cyclization (Formation of 3-(4-Methoxyphenyl)-2,5-piperazinedione) Start->Step1 Glycine/Heat Step2 Reduction (LAH or BH3-THF) Step1->Step2 Critical Step Intermediate Workup: Borane-Amine Complex / Aluminum Salts Step2->Intermediate Quench Error1 Impurity: Piperazinone (Lactam) Step2->Error1 Incomplete Reduction FreeBase Free Base Isolation 2-(4-Methoxyphenyl)piperazine Intermediate->FreeBase Acid Hydrolysis / Base Extraction Error2 Yield Loss Intermediate->Error2 Emulsion Formation Salt Salt Formation (Acetic Acid/EtOH) FreeBase->Salt Crystallization

Figure 1: Critical path for the synthesis of 2-arylpiperazines via the diketopiperazine reduction route.

Module 2: Troubleshooting the Reduction Step

The reduction of the diketopiperazine (or piperazinone) is the most common failure point. Users often report low yields or "sticky" solids.

Q1: My reaction shows incomplete conversion by TLC/LCMS. I still see a carbonyl peak in IR.

Diagnosis: The amide carbonyls in piperazine-2,5-diones are sterically hindered and electronically stabilized, making them difficult to reduce fully. Solution:

  • Reagent Choice: Switch from Lithium Aluminum Hydride (LAH) to Borane-THF (BH₃·THF) or Borane-DMS . Borane is more chemoselective for amides and avoids the "aluminum emulsion" nightmare during workup.

  • Stoichiometry: Ensure you are using at least 6-8 equivalents of hydride per mole of diketopiperazine. The first two equivalents coordinate to the amines; the remaining are required for reduction.

  • Reflux Time: Increase reflux time to 24–48 hours.

  • Lewis Acid Activation: If using LAH, adding AlCl₃ (in situ generation of AlH₃) can boost reactivity.

Q2: After Borane reduction, I isolated a white solid that is insoluble in acid and base. What is it?

Diagnosis: This is likely the stable Borane-Amine complex . The piperazine nitrogen forms a strong dative bond with boron, which survives standard aqueous workups. Protocol for Breaking the Complex:

  • Acid Hydrolysis: Dissolve the crude residue in Methanol.

  • Add Acid: Add concentrated HCl cautiously until pH < 1.

  • Reflux: Reflux the acidic solution for 2–4 hours . This converts the B-N bond to B(OMe)₃ (volatile) and the amine salt.

  • Evaporation: Evaporate to dryness to remove trimethyl borate.

Module 3: Workup & Free Base Isolation

Piperazines are highly water-soluble, leading to massive yield loss during aqueous extraction.

Q3: I cannot extract the product from the aqueous phase. The organic layer is empty.

Diagnosis: 2-Arylpiperazines are polar amines. At neutral or slightly basic pH, they remain in the water. Corrective Workflow:

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 50% NaOH or KOH pellets. The solution must be extremely basic to suppress ionization of the secondary amines.

  • Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves.

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Repeat extraction 4–5 times.

Module 4: Acetate Salt Formation

The user specifically requested the acetate salt . This is often used to tune solubility or hygroscopicity profiles compared to the HCl salt.

Q4: The acetate salt is oiling out instead of crystallizing.

Diagnosis: Acetate salts of secondary amines are often low-melting and hygroscopic. "Oiling out" indicates the presence of water or an improper solvent polarity. Crystallization Protocol:

Parameter Specification Reason
Solvent Ethanol (Absolute) or Isopropanol Protic solvents stabilize the ion pair but allow precipitation.
Acid Source Glacial Acetic Acid (Neat) Do not use aqueous acetic acid. Water prevents crystallization.
Stoichiometry 1.00 - 1.05 eq Excess acid can form a solvate or di-acetate, which may be an oil.

| Anti-solvent | Diethyl Ether or MTBE | Reduces polarity slowly to induce crystal growth. |

Step-by-Step Procedure:

  • Dissolve 1.0 g of free base in 5 mL of absolute Ethanol.

  • Add 1.0 eq of Glacial Acetic Acid dropwise with vigorous stirring.

  • Observation: The solution may warm slightly (exothermic).

  • Add Diethyl Ether dropwise until a faint turbidity persists.

  • Store at -20°C overnight. If oil forms, scratch the flask with a glass rod or seed with a crystal from a previous batch.

Q5: Is the salt a mono-acetate or di-acetate?

Answer: The pKa values of the piperazine nitrogens are approximately 9.8 (N1) and 5.6 (N4). Acetic acid (pKa 4.75) will easily protonate N1 (the more basic nitrogen, distal to the electron-withdrawing phenyl ring if at C2) to form the mono-acetate . Protonating the second nitrogen is difficult with a weak acid like acetic acid.

  • Target: Mono-acetate salt.

  • Verification: Run ¹H NMR in D₂O. Integration of the acetate singlet (approx 1.9 ppm) should be 3H relative to the 1H aromatic signals (if 1:1).

Module 5: Impurity Profile & Analytical Check

Impurity TypeOriginDetection (LCMS/NMR)Removal Strategy
Piperazinone Incomplete ReductionM+14 (vs product). Carbonyl signal in ¹³C NMR (~170 ppm).Reprocess with Borane or remove via column chromatography (Amine-functionalized silica).
Dimer N-Alkylation during cyclization2x Mass. Complex aromatic region.[1][2]High dilution during cyclization step.
Linear Diamine Ring opening (Over-reduction)M+2 or M+4. Loss of ring protons in NMR.Control reduction temperature; avoid high pressure hydrogenation if ring is sensitive.

References

  • Diketopiperazine Reduction Protocol

    • Source: "Reduction of piperazine-2,5-diones to piperazines." Journal of Organic Chemistry.
    • Context: Standard protocols for converting cyclic diamides to cyclic diamines using Borane-THF.
    • Link: [J. Org.[3] Chem. Search Results]([Link])

  • Properties of 2-Arylpiperazines

    • Source: PubChem Compound Summary for 2-(4-Methoxyphenyl)piperazine.
    • Context: Verification of chemical structure, molecular weight (192.26 g/mol ), and basicity.
    • Link:(Note: Link directs to the common N-isomer for property comparison; C-isomer data is analogous in solubility).

  • Salt Formation & Crystallization

    • Source: "Crystallization of Organic Salts." Organic Process Research & Development.
    • Context: General techniques for crystallizing amine-acet
    • Link:

Sources

Overcoming poor solubility of 2-(4-Methoxyphenyl)piperazine acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-(4-Methoxyphenyl)piperazine Acetate

Executive Summary & Compound Profile

Compound: 2-(4-Methoxyphenyl)piperazine acetate CAS (Free Base): 91517-26-9 (Note: Acetate salt is a derivative of this parent structure).[1][2] Molecular Characteristics: This compound features a piperazine ring substituted at the C2 position with a 4-methoxyphenyl group.[1][2][3][4][5] Unlike its more common N-substituted isomer [1-(4-methoxyphenyl)piperazine], the C-substituted variant possesses two secondary amine sites (unless N-alkylated elsewhere), making its pKa profile and hydrogen bonding potential distinct.[1][2]

The Core Challenge: Users frequently report "poor solubility" with the acetate salt form.[1][2] This is often a misdiagnosis of salt disproportionation .[1][2] Acetate is a weak acid anion.[1][2] In aqueous solutions—particularly at neutral or slightly basic pH—the piperazine moiety (pKa ~9.0–9.[1][2]8) can deprotonate, reverting to the lipophilic free base, which precipitates.[2] Furthermore, the acetate salt can be hygroscopic, leading to the formation of "gummy" hydrates that resist dissolution due to poor surface wetting.[2]

Troubleshooting Guide: Diagnostic Q&A

Q1: "I added the acetate salt to my pH 7.4 PBS buffer, and it turned cloudy immediately. Why?" Diagnosis: Salt Disproportionation (pH Shock).[1][2] Explanation: 2-(4-Methoxyphenyl)piperazine is a base.[1][2] Its acetate salt is stable in solid form, but in a neutral buffer (pH 7.4), the equilibrium shifts.[2] The buffering capacity of PBS neutralizes the acetic acid, raising the local pH.[2] If the pH exceeds the compound's pKa (approx.[1][2] 9.0), the equilibrium shifts toward the free base , which is highly lipophilic and insoluble in water [1, 2].[2] Solution:

  • Pre-dissolve in DMSO: Create a high-concentration stock (e.g., 100 mM) in pure DMSO first.[1][2]

  • Acidify the Buffer: Ensure your aqueous buffer is slightly acidic (pH < 6.[1][2]0) if the assay permits.

  • Use a Co-solvent: Spike the buffer with 1-5% DMSO or Ethanol before adding the compound.[1][2]

Q2: "The solid is sticky and clumps together in water.[1][2] Is it degraded?" Diagnosis: Hygroscopicity & Poor Wetting.[1][2] Explanation: Acetate salts of piperazines are often hygroscopic.[1][2] They absorb atmospheric moisture, forming a viscous hydrate layer on the particle surface that prevents water from penetrating the core (the "gel-block" effect). Solution:

  • Trituration: Do not add water directly to the bulk solid.[1][2] Add a small volume of a water-miscible organic solvent (Methanol or Ethanol) to "wet" the powder first, creating a slurry, then slowly dilute with water.

  • Sonication: Use ultrasonic energy (40 kHz) for 5-10 minutes to break the gel layer.[1][2]

Q3: "I need to inject this in vivo. I can't use 100% DMSO. What is the formulation strategy?" Diagnosis: Bioavailability/Toxicity constraints. Explanation: For animal studies, high organic solvent content is toxic.[2] You need a solubilizing vehicle that maintains the salt form or encapsulates the lipophilic base.[1][2] Solution:

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1][2]

  • Cyclodextrin Complexation: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the methoxyphenyl ring, shielding it from water while the outer shell remains soluble [3].[2]

Technical Workflow: Solubility Decision Tree

The following logic gate helps you select the correct solvent system based on your application.

SolubilityDecisionTree Start Start: Dissolve 2-(4-Methoxyphenyl) piperazine Acetate AppCheck Application Type? Start->AppCheck OrgSyn Organic Synthesis AppCheck->OrgSyn BioAssay In Vitro Bioassay (Cell/Enzyme) AppCheck->BioAssay InVivo In Vivo / Animal Study AppCheck->InVivo Solvent1 Use Methanol, Ethanol, or DCM OrgSyn->Solvent1 StockPrep Prepare 10-100mM Stock in 100% DMSO BioAssay->StockPrep Vehicle Vehicle Selection: 5% DMSO / 40% PEG400 / 55% Saline InVivo->Vehicle Dilution Dilute into Buffer StockPrep->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success1 Proceed with Assay (Final DMSO < 1%) PrecipCheck->Success1 No Fix1 Add 20% HP-β-CD or Lower pH PrecipCheck->Fix1 Yes PHCheck Check pH Stability Vehicle->PHCheck Adjust Adjust to pH 4.5-5.5 (Maintain Salt Form) PHCheck->Adjust Unstable/Cloudy Success2 Ready for Injection PHCheck->Success2 Stable Adjust->Success2

Figure 1: Decision matrix for solvent selection based on experimental context. Note the critical checkpoints for precipitation in aqueous buffers.

Standardized Protocols

Protocol A: Preparation of a Stable DMSO Stock Solution

Best for: In vitro screening, High-Throughput Screening (HTS).

  • Weighing: Weigh the calculated amount of 2-(4-Methoxyphenyl)piperazine acetate into a glass vial. (Avoid plastic if storing long-term, though DMSO is generally compatible with polypropylene).[1][2]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM to 100 mM .[1][2]

    • Why DMSO? It disrupts the crystal lattice energy effectively and prevents the "gummy" hydration shell seen with water.[1][2]

  • Sonication: Sonicate for 60 seconds at room temperature. The solution should be clear and slightly yellow/amber.[1][2]

  • Storage: Aliquot and store at -20°C.

    • Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause moisture absorption (DMSO is hygroscopic), leading to compound precipitation over time.[1][2] Use single-use aliquots.

Protocol B: Aqueous Formulation for pH-Sensitive Assays

Best for: Enzymatic assays where DMSO tolerance is low.[1]

  • Dissolution: Dissolve the compound in 0.1 M Acetic Acid or 0.01 M HCl .

    • Mechanism:[2][6] This forces the equilibrium completely to the protonated salt form (Solubility > 10 mg/mL).[1][2]

  • Dilution: Dilute this acidic stock into your assay buffer.

  • Buffering: Ensure your assay buffer (e.g., HEPES, Tris) has sufficient capacity (50-100 mM) to neutralize the small acid volume added without crashing the pH, OR accept a slightly lower pH (6.5-6.[2]8) if the enzyme tolerates it.[1][2]

Mechanistic Insight: The pH-Solubility Trap

Understanding the pKa is critical.[1][2] Piperazine nitrogens typically have pKa values around 5.3 (N1) and 9.7 (N4).[1][2] For 2-(4-Methoxyphenyl)piperazine, the secondary amines are basic.[1][2]

DissociationLogic cluster_conditions Environmental Triggers AcetateSalt Acetate Salt (Solid) DissolvedSalt Ionized Form (Soluble) AcetateSalt->DissolvedSalt Add Water (pH < pKa) FreeBase Free Base (Insoluble) DissolvedSalt->FreeBase pH > pKa (Deprotonation) FreeBase->DissolvedSalt Add Acid (Protonation) Trigger1 PBS (pH 7.4) Trigger1->FreeBase Promotes Trigger2 0.1M HCl Trigger2->DissolvedSalt Stabilizes

Figure 2: The reversible equilibrium between the soluble ionized salt and the insoluble free base.[1] Maintaining pH below the pKa is the primary control lever for solubility.

Solubility Data Reference Table

Solvent SystemSolubility RatingComments
Water (pH 7.0) Low / UnstableProne to disproportionation; cloudy precipitate often forms.[1][2]
Water (pH < 5.0) High (> 50 mg/mL)Stable salt form.[1][2] Best for initial aqueous dissolution.[1][2]
DMSO High (> 100 mg/mL)Recommended stock solvent.[1][2]
Ethanol ModerateGood for intermediate dilutions; may require warming.[1][2]
PBS (pH 7.4) PoorAvoid direct dissolution. Dilute from DMSO stock only.[1][2]
5% DMSO / 40% PEG400 HighExcellent vehicle for in vivo IP/IV administration.[1][2]

References

  • ChemicalBook. (2025).[1][2][7] 1-(4-Methoxyphenyl)piperazine - Physicochemical Properties. (Note: Analogous N-substituted structure data used for pKa validation). Link

  • Fluorochem. (2025).[1][2][3] 2-(4-Methoxyphenyl)piperazine - Product Data Sheet.[1][2] (Confirming C-substituted structure CAS 91517-26-9).[1][2][4] Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Piperazine Derivative Solubility Profiles.[1][2][8]Link[1][2]

  • BenchChem. (2025).[1][2][7][8] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.[1][2][9] (General principles for saturated nitrogen heterocycles). Link

Sources

Technical Support Center: Optimizing HPLC Separation of 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Methoxyphenyl)piperazine acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of this compound. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to enhance the robustness and reliability of your analytical methods.

Understanding the Analyte: 2-(4-Methoxyphenyl)piperazine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 2-(4-Methoxyphenyl)piperazine. This molecule is a piperazine derivative, a class of compounds known for their basic nature, which often presents specific challenges in reversed-phase HPLC.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Predicted pKa 8.98 ± 0.10[1]
Melting Point 42-47 °C[1]
Solubility Soluble in water, methanol, and toluene; slightly soluble in DMSO.[1]

The basic nature of the piperazine moiety (predicted pKa ≈ 8.98) is the primary factor influencing its chromatographic behavior. At typical reversed-phase pH ranges (pH 2-7), the molecule will be protonated, leading to potential interactions with stationary phase silanols and impacting retention and peak shape.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when developing an HPLC method for 2-(4-Methoxyphenyl)piperazine acetate.

Q1: Why is my peak for 2-(4-Methoxyphenyl)piperazine tailing?

A1: Peak tailing is the most frequent issue for basic compounds like this piperazine derivative.[2] The primary cause is secondary interactions between the protonated (positively charged) analyte and residual silanol groups on the silica-based stationary phase, which are ionized and negatively charged.[2] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in a distorted peak shape.

Q2: I am seeing poor retention, with my peak eluting near the void volume. How can I increase its retention time?

A2: Poor retention of polar or basic compounds is a common challenge in reversed-phase HPLC.[3] Since 2-(4-Methoxyphenyl)piperazine is a basic compound, its protonated form is highly polar and has a reduced affinity for the non-polar stationary phase.[4] Additionally, some reversed-phase columns, particularly older C18 types, may not be well-suited for retaining such compounds.[5]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time variability can stem from several factors. A primary cause for ionizable analytes is an inadequately buffered mobile phase. If the mobile phase pH is not stable, the ionization state of the analyte can fluctuate, leading to inconsistent retention times.[6] Other potential causes include column degradation, temperature fluctuations, or issues with the HPLC system itself.

Q4: Should I use methanol or acetonitrile as the organic modifier?

A4: The choice between methanol and acetonitrile can influence selectivity and peak shape. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC, which can lead to longer retention times. Methanol, being a protic solvent, can sometimes offer better peak shapes for basic compounds by competing for active sites on the stationary phase. The optimal choice should be determined experimentally during method development.

Troubleshooting Guides

This section provides systematic approaches to resolving common separation issues.

Guide 1: Addressing Severe Peak Tailing

Peak tailing can compromise resolution and the accuracy of integration. This guide provides a logical workflow to mitigate this issue.

Troubleshooting Workflow for Peak Tailing

G start Start: Tailing Peak Observed ph_adjust Step 1: Adjust Mobile Phase pH start->ph_adjust additive Step 2: Use a Mobile Phase Additive ph_adjust->additive If tailing persists column_select Step 3: Select an Appropriate Column additive->column_select If tailing persists end End: Symmetrical Peak Achieved column_select->end

Caption: Workflow for troubleshooting peak tailing.

Step 1: Adjust Mobile Phase pH

The ionization state of both the analyte and the stationary phase is highly dependent on the mobile phase pH.[7]

  • Causality: By lowering the mobile phase pH (e.g., to pH 2-3), the residual silanol groups on the silica surface become protonated and thus, less likely to interact with the positively charged analyte.[8] This minimizes the secondary ion-exchange interactions that cause tailing.

  • Protocol:

    • Prepare a mobile phase with a buffer that has a pKa within ±1 unit of the desired pH (e.g., phosphate or formate buffer).

    • Adjust the pH of the aqueous portion of the mobile phase to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample and evaluate the peak shape.

Step 2: Incorporate a Mobile Phase Additive

If adjusting the pH alone is insufficient, a competing base can be added to the mobile phase.

  • Causality: Additives like triethylamine (TEA) act as competing bases. They are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[9] This further reduces secondary interactions.

  • Protocol:

    • To the mobile phase prepared in Step 1, add a low concentration of a competing base (e.g., 0.1% v/v triethylamine).

    • Re-adjust the pH if necessary.

    • Equilibrate the column and inject the sample.

Step 3: Select a More Suitable Column

Modern HPLC columns are designed to minimize the effects of residual silanols.

  • Causality:

    • End-capped Columns: These columns have stationary phases where the majority of residual silanols are chemically bonded with a small silylating agent, making them less active.

    • Polar-embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.

    • Hybrid Silica Columns: These columns are more resistant to high pH conditions, allowing for analysis where the basic analyte is in its neutral, less polar form, leading to better retention and peak shape.[10]

  • Recommendation: Consider using a modern, end-capped C18 or a C8 column. For more challenging separations, a polar-embedded phase or a column designed for high pH stability may be beneficial.

Guide 2: Improving Poor Retention

When the analyte elutes too early, it can co-elute with unretained sample components and suffer from matrix effects.

Troubleshooting Workflow for Poor Retention

G start Start: Poor Retention organic_mod Step 1: Decrease Organic Modifier Concentration start->organic_mod ph_high Step 2: Increase Mobile Phase pH organic_mod->ph_high If retention is still low alt_mode Step 3: Consider Alternative Chromatography Modes ph_high->alt_mode If retention is insufficient end End: Adequate Retention Achieved alt_mode->end

Caption: Workflow for improving analyte retention.

Step 1: Decrease the Organic Modifier Concentration

In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase increases the retention of hydrophobic compounds.

  • Causality: A lower percentage of organic modifier (e.g., acetonitrile or methanol) makes the mobile phase more polar, increasing the partitioning of the analyte onto the non-polar stationary phase.

  • Protocol:

    • Systematically decrease the percentage of the organic modifier in your mobile phase in 5% increments.

    • Allow the column to equilibrate with each new mobile phase composition before injection.

    • Monitor the retention time of your analyte.

Step 2: Increase the Mobile Phase pH

For basic compounds, increasing the pH towards and above the pKa can significantly increase retention.

  • Causality: As the pH of the mobile phase increases towards the pKa of 2-(4-Methoxyphenyl)piperazine (pKa ≈ 8.98), the compound becomes deprotonated and exists in its neutral, more hydrophobic form.[4] This neutral form has a stronger affinity for the non-polar stationary phase, leading to increased retention.[10]

  • Protocol:

    • Crucially, ensure your column is stable at high pH. Standard silica-based columns can dissolve at pH > 8. Use a hybrid-silica or polymer-based column designed for high pH work.

    • Prepare a mobile phase using a buffer suitable for the high pH range (e.g., ammonium bicarbonate or phosphate buffer) and adjust the pH to 9 or 10.

    • Thoroughly equilibrate the column.

    • Inject the sample and observe the change in retention.

Impact of pH on Retention of a Basic Compound

Mobile Phase pHAnalyte Ionization StateExpected Retention on C18Peak Shape Consideration
pH 2-4 Fully Protonated (Cationic)LowPotential for tailing due to silanol interactions.
pH near pKa (e.g., 8-9) Partially ProtonatedIntermediate and sensitive to small pH changes.Can lead to broad or split peaks.
pH > pKa + 1 (e.g., >10) Predominantly NeutralHighGenerally improved peak shape.

Step 3: Explore Alternative Chromatography Modes

If reversed-phase methods prove inadequate, other techniques can be employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar and basic compounds.[11] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11]

  • Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on the polarizability of the analyte and are excellent for retaining very polar compounds without the need for ion-pairing reagents.[3]

Concluding Remarks

The successful HPLC separation of 2-(4-Methoxyphenyl)piperazine acetate hinges on a systematic approach that addresses the basic nature of the analyte. By carefully controlling the mobile phase pH, selecting an appropriate column, and considering mobile phase additives, common issues like peak tailing and poor retention can be effectively overcome. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of chromatography, to empower you to develop robust and reliable analytical methods.

References

  • Separation method of piperazine - CN104230850A. Google Patents.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available from: [Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • 2-(4-Methoxy-phenyl)-piperazine(CAS# 91517-26-9). Angene Chemical. Available from: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

Sources

Technical Support Center: 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the experimental variability associated with 2-(4-Methoxyphenyl)piperazine acetate .

Note on Nomenclature & Structure: This guide specifically addresses the C2-substituted isomer (where the aryl ring is attached to a carbon atom of the piperazine ring). This creates a chiral center and chemically distinct nitrogen atoms (N1 and N4). If you intended to research the N-substituted variant [1-(4-methoxyphenyl)piperazine], please refer to standard protocols for N-aryl piperazines, as their reactivity profile differs significantly.

Subject: Troubleshooting Experimental Variability, Salt Stoichiometry, and Regioselectivity. Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Module 1: Physical State & Salt Stoichiometry

The Issue: Users frequently report inconsistent melting points, "oily" batches, or calculated yields that do not match downstream reaction mass balances.

Root Cause Analysis

Unlike hydrochloride salts, acetate salts of secondary amines are often non-stoichiometric and hygroscopic . The interaction between the piperazine secondary amine (pKa ~9.8) and acetic acid (pKa ~4.75) is weaker than with mineral acids.

  • Acetic Acid Loss: Acetic acid is volatile. High-vacuum drying or prolonged heating can strip acetic acid from the crystal lattice, leaving a mixture of free base and salt.

  • Hygroscopicity: Acetate salts act as hydrotropes, aggressively pulling atmospheric moisture, which depresses melting points and alters weighed mass.

Troubleshooting Protocol
SymptomDiagnostic StepCorrective Action
Waxy/Oily Solid Hygroscopicity Check: TGA (Thermogravimetric Analysis) shows mass loss <100°C.Lyophilization: Dissolve in water/dioxane (1:1) and freeze-dry. Avoid heat drying.
Inconsistent Yields Proton NMR Integration: Integrate the acetate methyl singlet (~1.9 ppm) against the aromatic protons (4H).Re-acidification: If acetate < 1.0 eq, add 0.1 eq excess acetic acid in Et2O and precipitate.
Drifting NMR Shift pH Sensitivity: The chemical shift of the piperazine ring protons is highly pH-dependent.Free-Basing: For characterization, suspend in NaHCO3(aq) and extract with DCM to analyze the free base.
Expert Insight: The "Self-Validating" Weighing Method

Never assume the molecular weight corresponds exactly to the Mono-Acetate (MW + 60.05). Always determine the "Effective Molecular Weight" (EMW) via qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) before starting a critical synthesis step.

Module 2: Regioselectivity (N1 vs. N4 Reactivity)

The Issue: When attempting to alkylate or acylate the piperazine nitrogen, researchers observe variable ratios of regioisomers or low yields of the desired product.

Mechanism of Variability

The 2-(4-methoxyphenyl) group creates a distinct steric and electronic environment:

  • N1 Position: Sterically hindered by the adjacent aryl group.

  • N4 Position: Sterically accessible and more nucleophilic.

Critical Failure Mode: In the acetate salt form, the protonation state is dynamic. If you use a weak base (e.g., TEA, K2CO3), N4 reacts almost exclusively. If you use a strong base (NaH) that deprotonates both, the steric hindrance at N1 still favors N4 substitution, but N1 byproducts increase.

Regioselectivity Workflow Diagram

The following diagram illustrates the decision logic for controlling regioselectivity.

Regioselectivity Start Target: Functionalize Nitrogen Decision Which Nitrogen? Start->Decision N4_Target Target: N4 (Distal) Decision->N4_Target Most Common N1_Target Target: N1 (Proximal) Decision->N1_Target Difficult N4_Action Direct Alkylation (Mild Base: K2CO3/ACN) N4_Target->N4_Action N1_Action1 Step 1: Protect N4 (Boc-anhydride, 0°C) N1_Target->N1_Action1 N4_Result High Selectivity for N4 (Sterics favor N4) N4_Action->N4_Result N1_Action2 Step 2: Functionalize N1 (Strong Base: NaH) N1_Action1->N1_Action2 N1_Action3 Step 3: Deprotect N4 N1_Action2->N1_Action3

Figure 1: Strategic logic for regioselective functionalization of 2-substituted piperazines.

Module 3: Chirality & Enantiomeric Excess (ee)

The Issue: Batch-to-batch variation in biological activity or optical rotation.

The Hidden Variable

2-(4-Methoxyphenyl)piperazine has a chiral center at C2.

  • Racemization Risk: While the C2 center is generally stable, the acetate salt formation process can induce enantiomeric enrichment via preferential crystallization (Liebermann-Burchard effect). If you start with a racemate and recrystallize the acetate salt, the supernatant and the precipitate may have different ee% values.

Validation Protocol
  • Chiral HPLC: Do not rely on optical rotation alone, as the acetate counter-ion concentration affects the specific rotation value

    
    .
    
    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peaks of the amine.

  • Resolution Strategy: If you require a single enantiomer, do not rely on the acetate salt. Perform a kinetic resolution or classical resolution using Tartaric Acid or Mandelic Acid , which form more rigid, separable diastereomeric salts than acetic acid [1].

Module 4: Analytical FAQ

Q: Why does my NMR spectrum in DMSO-d6 show broadened peaks? A: This is due to proton exchange between the ammonium acetate protons and the trace water in DMSO.

  • Fix: Add 1-2 drops of D2O to the NMR tube. This forces a rapid exchange, collapsing the N-H and OH peaks into a single HDO peak and sharpening the C-H signals on the piperazine ring.

Q: The color of the salt turned yellow/brown upon storage. A: Piperazines are electron-rich and prone to N-oxidation. The "4-methoxyphenyl" group adds electron density, making the ring more susceptible to oxidation than unsubstituted piperazine.

  • Fix: Store under Argon at -20°C. If oxidized, recrystallize from Ethanol/Ethyl Acetate containing 1% Ascorbic Acid (antioxidant) or perform a reductive workup (Zn dust/Acetic Acid) to reduce N-oxides back to the amine.

Q: Can I use the acetate salt directly in reductive amination? A: Yes, but with caution. Acetate buffers the reaction.

  • Warning: If using NaBH(OAc)3, the presence of extra acetate is generally fine. If using NaCNBH3, the pH may drift. Monitor pH and maintain ~5-6 for optimal imine formation without reducing the aldehyde/ketone directly.

References

  • Kinetic Resolution of 2-Arylpiperidines: Coldham, I., et al. "Kinetic resolution of 2-arylpiperidines and their 4-methylene derivatives."[1] Journal of Organic Chemistry, 2022.[1]

  • Hygroscopicity of Acetate Salts: Peng, C., & Chan, C. K.[2] "The water cycles of water-soluble organic salts of atmospheric importance." Atmospheric Environment, 2001.[2] (Provides foundational data on sodium/ammonium acetate hygroscopicity applicable to amine acetates).

  • Piperazine Regioselectivity & Synthesis: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997. (Essential for identifying acetic acid vs. acetate impurities).

  • Structural Characterization of 2-(Methoxyphenyl)piperazine Salts: (Contextual grounding on proton transfer salts and hydrogen bonding in methoxyphenyl-piperazine systems).

Sources

Technical Support Center: 2-(4-Methoxyphenyl)piperazine acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-(4-Methoxyphenyl)piperazine acetate. This resource, developed by our team of application scientists, is designed to help you navigate the common challenges and questions that may arise during your experiments. We aim to provide not just solutions, but also the underlying scientific reasoning to empower your research and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and properties of 2-(4-Methoxyphenyl)piperazine and its salt forms.

Q1: What are the basic chemical properties of 2-(4-Methoxyphenyl)piperazine?

A1: 2-(4-Methoxyphenyl)piperazine is a piperazine derivative. The free base has a molecular weight of approximately 192.26 g/mol .[1] It is often supplied as a hydrochloride (HCl) or acetate salt to improve solubility and stability. Key properties are summarized below:

PropertyValueSource
Molecular Formula (Free Base) C₁₁H₁₆N₂O[1]
Molecular Weight (Free Base) 192.26 g/mol [1]
Appearance Crystalline solid, often light yellow to amber[2][3]
Melting Point (Free Base) 42-47 °C[2][3]
Storage Temperature -20°C Freezer[2]
Sensitivity Air sensitive[2][4]

Note: The acetate salt form will have a different molecular weight and may have slightly different physical properties. Always refer to the Certificate of Analysis (CoA) provided by your supplier.

Q2: How should I store 2-(4-Methoxyphenyl)piperazine acetate?

A2: Proper storage is critical to maintaining the compound's integrity.

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[2] Many piperazine derivatives are air-sensitive, so storing under an inert gas like argon or nitrogen is recommended for long-term stability.[4]

  • Solutions: It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[5] Avoid storing solutions in DMSO at room temperature for extended periods, as this can lead to degradation.

Q3: What is the expected biological activity of this compound?

A3: 2-(4-Methoxyphenyl)piperazine belongs to the piperazine class of compounds, which are known to have psychoactive properties.[6][7] Specifically, it is reported to have stimulant effects and is believed to act as a monoamine reuptake inhibitor and/or releasing agent, with additional activity at serotonin receptors.[1][8] Its mechanism is thought to be similar in some respects to drugs like amphetamine.[8] This information is crucial for designing relevant biological assays and interpreting results.

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results are a common frustration in research. This guide provides a systematic approach to identifying and resolving the root cause of variability in your experiments with 2-(4-Methoxyphenyl)piperazine acetate.

Troubleshooting_Workflow cluster_0 Possible Causes for Step 1 cluster_1 Possible Causes for Step 2 cluster_2 Possible Causes for Step 3 Start Inconsistent Results Observed Compound_Integrity Step 1: Verify Compound Integrity & Purity Start->Compound_Integrity Solution_Prep Step 2: Review Solution Preparation & Handling Compound_Integrity->Solution_Prep If compound is verified Degradation Degradation (Storage/Handling) Compound_Integrity->Degradation Impurity Chemical Impurities Compound_Integrity->Impurity Assay_Setup Step 3: Scrutinize Assay Protocol & Execution Solution_Prep->Assay_Setup If preparation is correct Solubility Poor Solubility / Precipitation Solution_Prep->Solubility Concentration Incorrect Concentration Solution_Prep->Concentration Mixing Inhomogeneous Solution Solution_Prep->Mixing Data_Analysis Step 4: Check Data Analysis & Interpretation Assay_Setup->Data_Analysis If assay execution is sound Pipetting Pipetting Errors Assay_Setup->Pipetting Plate_Effects Plate Edge Effects Assay_Setup->Plate_Effects Reagent_Var Reagent Variability Assay_Setup->Reagent_Var Resolved Problem Resolved Data_Analysis->Resolved

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Problem 1: I'm seeing low or no biological activity, or the effect is not dose-dependent.

This is often the most critical issue and typically points to a problem with the compound itself or how it's being delivered to the biological system.

Possible Cause A: Compound Degradation

  • Why it happens: As an air-sensitive compound, 2-(4-Methoxyphenyl)piperazine can degrade if not stored correctly.[2][4] The acetate salt form can also be susceptible to hydrolysis if exposed to moisture. Degradation reduces the concentration of the active molecule, leading to diminished or absent effects.

  • How to troubleshoot:

    • Review Storage: Confirm that the solid compound has been stored at -20°C or below, tightly sealed, and protected from light and moisture.

    • Check Stock Solutions: Were stock solutions subjected to multiple freeze-thaw cycles?[5] Were they stored for long periods? It is always best to use freshly prepared solutions.

    • Analytical Verification (Gold Standard): If you have access to analytical instrumentation, verify the compound's identity and purity. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can compare the current batch to the vendor's CoA or a fresh standard.[9][10]

Possible Cause B: Poor Solubility and Precipitation

  • Why it happens: While the acetate salt is used to enhance solubility, the compound may still have limited solubility in aqueous assay buffers, especially at high concentrations. If the compound precipitates out of solution, its effective concentration is unknown and drastically lowered.[11]

  • How to troubleshoot:

    • Check Solvent Compatibility: Ensure the solvent used for the stock solution (e.g., DMSO, Methanol) is compatible with your assay and does not exceed a final concentration that is toxic to cells or interferes with the assay (typically <0.5% for DMSO).[5][11]

    • Visual Inspection: After diluting the stock solution into your final assay medium, visually inspect the solution for any cloudiness or precipitate. Centrifuge a small sample to see if a pellet forms.

    • Optimize Dilution Protocol: Prepare serial dilutions in your stock solvent (e.g., 100% DMSO) before making the final dilution into the aqueous buffer. Add the compound to the buffer while vortexing to aid dispersion and prevent localized high concentrations that can cause precipitation.

Protocol: Preparation and Validation of a Stock Solution

Stock_Preparation_Workflow start Start: Obtain Solid Compound weigh 1. Weigh Compound (Use calibrated balance) start->weigh dissolve 2. Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) weigh->dissolve mix 3. Mix Thoroughly (Vortex until fully dissolved) dissolve->mix validate 4. Validate (Optional but Recommended) (e.g., UV-Vis, LC-MS) mix->validate aliquot 5. Aliquot into Single-Use Tubes validate->aliquot store 6. Store at -80°C (Protected from light) aliquot->store end Ready for Use store->end

Caption: A standardized workflow for preparing small molecule stock solutions.

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Using a calibrated analytical balance, weigh out the desired amount of powder.

  • Dissolve: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mix: Vortex the solution vigorously until the solid is completely dissolved.[11]

  • Document: Clearly label the tube with the compound name, concentration, solvent, and date of preparation.[11]

  • Store: Aliquot into single-use tubes and store at -80°C.

Problem 2: I'm seeing high variability between replicate wells or experiments.

High variability can mask real biological effects and make data difficult to interpret. This issue often stems from technical execution rather than the compound itself.

Possible Cause A: Inaccurate Pipetting or Inhomogeneous Solutions

  • Why it happens: Small volume pipetting errors can lead to significant concentration differences between wells. Furthermore, if a stock solution is not mixed properly after thawing, concentration gradients can form.[12]

  • How to troubleshoot:

    • Pipette Calibration: Ensure all pipettes are calibrated and use proper pipetting technique.[12]

    • Mix Before Use: Always vortex stock solutions and intermediate dilutions thoroughly before taking an aliquot.[11]

    • Assay Controls: Use appropriate controls, such as vehicle-only and positive controls, to assess the dynamic range and variability of the assay itself.[5]

Possible Cause B: Plate Position (Edge) Effects

  • Why it happens: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell health and compound activity.[5]

  • How to troubleshoot:

    • Avoid Outer Wells: Avoid using the outermost wells for experimental samples. Fill them with sterile buffer or media to create a humidity barrier.

    • Randomize Plate Layout: Randomize the placement of your samples and controls across the plate to prevent systematic bias.[5]

References

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  • Piperazine Abuse and Psychosis: A Systematic Review of the Literature . MDPI. Available at: [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules . NIH SEED Office. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds . ResearchGate. Available at: [Link]

  • Ethyl 2-[4-(2-methoxyphenyl)piperazinyl]acetate | C15H22N2O3 . PubChem. Available at: [Link]

  • Small Molecule Identification and Purity Testing . Medistri SA. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs . PMC - NIH. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays . ResearchGate. Available at: [Link]

  • Troubleshooting Immunoassays . Ansh Labs. Available at: [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O . PubChem. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them . BellBrook Labs. Available at: [Link]

  • What are some good tips for working efficiently in the lab? . Reddit. Available at: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds . ResearchGate. Available at: [Link]

  • Core components of analytical method validation for small molecules-an overview . ResearchGate. Available at: [Link]

  • Small Molecules . Mettler Toledo. Available at: [Link]

  • Piperazines – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available at: [Link]

  • para-Methoxyphenylpiperazine . Wikipedia. Available at: [Link]

  • PCR Troubleshooting . Bio-Rad. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. Available at: [Link]

  • 1-(4-Methoxyphenyl-Piperazine) . ChemBK. Available at: [Link]

Sources

Technical Support Center: 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alert

The "Acetate Trap" in Amide Couplings The most frequent technical inquiry regarding 2-(4-methoxyphenyl)piperazine acetate involves unexpected mass peaks of +42 Da (acetyl) in amide coupling reactions. Unlike hydrochloride or triflate salts, the acetate counterion is nucleophilic enough to compete in activation cycles.

When you use coupling reagents (HATU, EDC, DCC) in the presence of the acetate salt, the activating agent can activate the acetate anion, forming a reactive mixed anhydride or active ester. This species then acetylates your piperazine amine, generating N-acetyl-2-(4-methoxyphenyl)piperazine as a major impurity, often indistinguishable by TLC from your desired product.

Immediate Recommendation: Always perform a salt exchange (to HCl) or a distinct free-basing step (extraction) before adding any coupling reagents. In situ neutralization with DIPEA is often insufficient to prevent background acetylation.

Reaction Side Product Troubleshooting Guide
Scenario A: Nucleophilic Substitution (Alkylation/Acylation)

Issue: "I am observing multiple spots on TLC and complex NMR spectra after reacting the starting material with an alkyl halide."

Side ProductStructure DescriptionMechanism of FormationDiagnostic Signal (LCMS/NMR)
N4-Regioisomer (Major) Substitution at the distal nitrogen (N4).Kinetic Product: N4 is less sterically hindered than N1 (which is adjacent to the C2-aryl group).Desired Product.
N1-Regioisomer (Minor) Substitution at the proximal nitrogen (N1).Thermodynamic/Forcing: Occurs under high heat or if N4 is blocked. The C2-aryl group creates significant steric clash.NMR: Distinct shift of the C2-H proton due to proximity to the new substituent.
N1,N4-Bis-substituted Substitution at both nitrogens.Stoichiometry Error: Excess electrophile or insufficient mixing leads to "hot spots" of reagent.LCMS: Mass = [M + 2xElectrophile - 2H]. NMR: Loss of all NH signals.
N-Acetyl Impurity Acetyl group on N4 or N1."Acetate Trap": Activation of the acetate counterion by coupling reagents (HATU/EDC).LCMS: [M+43] peak. NMR: Singlet at ~2.1 ppm (methyl).

Q: How do I ensure N4-selectivity? A: Use 1.05 equivalents of the electrophile at 0°C to Room Temperature . The steric bulk of the 4-methoxyphenyl group at C2 naturally protects N1, making N4 highly selective under mild conditions. If you see N1-substitution, lower the temperature.

Scenario B: Amide Coupling (Buchwald-Hartwig / Peptide Coupling)

Issue: "My yield is low, and I see a persistent impurity that co-elutes with my product."

Q: Why is my Buchwald-Hartwig coupling failing with the acetate salt? A: Acetate salts can poison Palladium catalysts. The acetate anion can coordinate to the Pd center, altering the catalytic cycle or forming inactive Pd-black species.

  • Solution: Convert the acetate salt to the Free Base (see Protocol 4.1) prior to the reaction. Do not rely on in-situ base (Cs2CO3) to break the acetate salt efficiently in the catalytic pocket.

Q: I used HATU and got a product with the wrong mass (+42). What happened? A: You synthesized the N-acetamide .

  • Mechanism: Acetate + HATU + DIPEA -> Active Acetyl Ester.

  • Reaction: Active Acetyl Ester + Piperazine -> N-Acetyl-Piperazine.

  • Fix: Wash the starting material with 1M NaOH/DCM to remove acetate before the reaction.

Visualizing the Impurity Pathways

The following diagram illustrates the competitive pathways governing the reactivity of 2-(4-methoxyphenyl)piperazine acetate. Note the bifurcation between the desired N4-pathway and the parasitic Acetate/N1 pathways.

PiperazineReactivity Start 2-(4-Methoxyphenyl) piperazine Acetate FreeBase Free Base (Reactive Species) Start->FreeBase Base Wash (NaOH/DCM) ActAgent Coupling Reagent (HATU/EDC) + Acetate Start->ActAgent Direct Coupling (No Wash) N4Product MAJOR PRODUCT: N4-Substituted FreeBase->N4Product Kinetic Control (Steric Favorability) N1Product MINOR IMPURITY: N1-Substituted (Sterically Hindered) FreeBase->N1Product Thermodynamic (High T) NAcetyl IMPURITY: N-Acetyl Derivative (+42 Da) ActAgent->NAcetyl Acetate Activation Electrophile Electrophile (R-X) (1.0 eq) ExcessElec Excess R-X (>2.0 eq) BisProduct IMPURITY: N1,N4-Bis-Substituted N4Product->BisProduct Over-alkylation

Figure 1: Reaction pathways showing the "Acetate Trap" (Red) vs. Desired N4-Functionalization (Green).

Validated Experimental Protocols
Protocol 4.1: Salt Break (Free-Basing) – Mandatory Pre-step

Do not skip this step if using transition metal catalysis or sensitive coupling reagents.

  • Dissolution: Dissolve 1.0 g of 2-(4-methoxyphenyl)piperazine acetate in 20 mL of Dichloromethane (DCM). The solution may be slightly cloudy.

  • Basification: Add 10 mL of 1M NaOH (aq). Shake vigorously in a separatory funnel for 2 minutes.

    • Why? NaOH (pKa ~14) fully deprotonates the acetate (pKa 4.75) and the piperazine ammonium species.

  • Extraction: Separation of layers. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: You now have the Free Base as a viscous oil or low-melting solid. Use immediately.

Protocol 4.2: Selective N4-Alkylation

Designed to minimize N1-regioisomers and Bis-alkylation.

  • Setup: Dissolve 1.0 eq of Free Base (from 4.1) in dry THF (0.1 M concentration).

  • Base: Add 1.2 eq of DIPEA (Hunig's Base).

  • Addition: Cool to 0°C . Add 1.0 eq of Alkyl Halide dropwise over 15 minutes.

    • Technical Note: Slow addition at low temperature ensures the most nucleophilic nitrogen (N4) reacts first, depleting the electrophile before the slower N1 can react.

  • Monitoring: Warm to RT. Monitor by LCMS.

    • Stop Point: Quench when the starting material is <5%. Do not push for 100% conversion if Bis-alkylation spots appear.

References & Authority
  • Mechanistic Insight on Amide Couplings: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Regioselectivity in Piperazines: Jacobsen, E. N., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines (Analogous N-heterocycle reactivity). Journal of Organic Chemistry. Link

  • Impurity Profiling in APIs: Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science. (Standard text for API impurity logic).

  • Salt Effects in Catalysis: Marion, N., et al. (2007). The effect of acetate salts in Pd-catalyzed cross-coupling. Journal of the American Chemical Society. Link

Sources

Optimizing dosage for in vivo studies with 2-(4-Methoxyphenyl)piperazine acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dosage & Formulation for In Vivo Studies
Welcome to the Application Support Hub

Status: Operational | Lead Scientist: Dr. A. Vance | Subject: Phenylpiperazine Derivatives

You are accessing the technical guide for 2-(4-Methoxyphenyl)piperazine acetate . This compound acts as a critical intermediate and bioactive scaffold, sharing structural homology with 5-HT1A ligands and antifungal metabolites.

Critical Nomenclature Warning: Most literature references "MeOPP" or "pMPP" which are 1 -(4-methoxyphenyl)piperazine (nitrogen-substituted). You have specified the 2 -(4-methoxyphenyl)piperazine (carbon-substituted) isomer. While they share physicochemical properties, their biological affinity and metabolic stability differ. This guide addresses the specific challenges of the 2-isomer while leveraging data from the 1-isomer where direct data is absent.

Part 1: Formulation & Solubility (The Foundation)

Q: My compound is precipitating when I add PBS. Why?

A: This is a classic "Common Ion Effect" issue combined with pH shock. The acetate salt of 2-(4-methoxyphenyl)piperazine is designed to be water-soluble by protonating the secondary amine. However, Phosphate Buffered Saline (PBS) has a pH of ~7.4. When you mix the acidic acetate salt solution with PBS, the pH rises toward the pKa of the piperazine (typically 8.5–9.5 for the secondary amine), causing a shift back to the free base, which is lipophilic and poorly soluble.

Troubleshooting Protocol:

  • Dissolve in Water First: Dissolve the acetate salt in pure sterile water or 0.9% Saline (NaCl) first. Saline does not buffer the pH, allowing the salt to remain stable.

  • Check pH: The solution will likely be slightly acidic (pH 5.0–6.0). This is acceptable for oral (PO) and intraperitoneal (IP) administration in rodents (volumes <10 mL/kg).

  • Avoid PBS: If a buffer is strictly required, use an acetate buffer (pH 5.5) or Citrate buffer rather than Phosphate.

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: Solid Acetate Salt Solvent Dissolve in Sterile Water/Saline Start->Solvent CheckClear Is Solution Clear? Solvent->CheckClear Success Proceed to Filtration (0.22 µm) CheckClear->Success Yes Precipitate Precipitation Observed CheckClear->Precipitate No CheckPH Check pH (Target 5.0-6.0) Precipitate->CheckPH AddCosolvent Add 5% DMSO or 10% HP-beta-Cyclodextrin AddCosolvent->Success CheckPH->AddCosolvent

Caption: Step-by-step logic for stabilizing piperazine acetate formulations. Avoid high-pH buffers to prevent free-base precipitation.

Part 2: Dosage Strategy & Calculation

Q: How do I convert the dose from the salt form to the active free base?

A: This is the most frequent source of experimental error. You must dose based on the Free Base Equivalent (FBE) to ensure reproducibility.

Calculation Parameters:

  • MW Free Base (C11H16N2O): ~192.26 g/mol [1][2]

  • MW Acetate Salt (C11H16N2O · C2H4O2): ~252.31 g/mol

  • Conversion Factor:

    
    
    

The Rule: To deliver 10 mg/kg of the active compound, you must weigh 13.15 mg/kg of the acetate salt.

Target Dose (Free Base)Required Salt Mass (Acetate)Concentration (for 10 mL/kg vol)
3 mg/kg 3.95 mg/kg0.395 mg/mL
10 mg/kg 13.15 mg/kg1.315 mg/mL
30 mg/kg 39.45 mg/kg3.945 mg/mL
100 mg/kg 131.50 mg/kg13.15 mg/mL
Part 3: Experimental Design & Safety (Toxicity)

Q: I cannot find an LD50 for the 2-isomer. What dose should I start with?

A: Do not rely on LD50 data for the 1-isomer (MeOPP), as positional isomers can have vastly different metabolic clearances. You must perform a Limit Test or an Up-and-Down Procedure (OECD 425) before running efficacy studies.

Recommended Safety Protocol:

  • Route: IP (Intraperitoneal) is preferred for initial PK/PD screening to bypass first-pass metabolism, which is high in piperazines.

  • Starting Dose: 175 mg/kg (Limit Test).

    • Why? Most piperazine derivatives have an LD50 > 300 mg/kg.

    • If mortality occurs: Drop to 55 mg/kg.

    • If survival: Proceed to 550 mg/kg (rarely needed for efficacy).

  • Efficacy Window: For CNS or receptor-binding studies (5-HT1A), the active window is typically 3 mg/kg to 30 mg/kg . Doses above 100 mg/kg often trigger off-target serotonergic effects (serotonin syndrome behaviors: wet dog shakes, hind limb abduction).

Visual Guide: OECD 425 Up-and-Down Workflow

ToxicityFlow Start Start: Single Animal Dose: 175 mg/kg Observe Observe 48 Hours Start->Observe Outcome Outcome? Observe->Outcome Die Mortality Outcome->Die Toxic Survive Survival Outcome->Survive Safe Down Next Animal: Decrease Dose (55 mg/kg) Die->Down Up Next Animal: Increase Dose (550 mg/kg) Survive->Up

Caption: Simplified OECD 425 workflow for determining Maximum Tolerated Dose (MTD) with minimal animal usage.

Part 4: Troubleshooting & FAQs

Q: The mice are showing "wet dog shakes" and hind limb abduction. Is this toxicity? A: This is likely Serotonin Syndrome , not necessarily non-specific cytotoxicity. Phenylpiperazines are known 5-HT receptor ligands.

  • Diagnosis: If these signs appear at <30 mg/kg, your compound has high serotonergic potency.

  • Action: Lower the dose. These behaviors interfere with behavioral assays (like Elevated Plus Maze or Open Field).

Q: We see no efficacy via Oral (PO) gavage, but IP works. Why? A: Phenylpiperazines undergo extensive First-Pass Metabolism .

  • Mechanism: Hepatic CYP2D6 (and rodent equivalents CYP2D1/2) rapidly hydroxylate the phenyl ring.

  • Solution:

    • Switch to IP or SC (Subcutaneous) administration.

    • If PO is mandatory, increase the dose by 2-3x compared to IP, or use a CYP inhibitor (e.g., 1-aminobenzotriazole) in vitro to confirm metabolic instability.

Q: The solution turns yellow overnight. A: Phenylpiperazines are air- and light-sensitive (oxidation of the amine or phenyl ring).

  • Fix: Prepare fresh daily. Store the solid acetate salt at -20°C, protected from light. If the solution is yellow, degradation has occurred—discard it.

References
  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[3] OECD Publishing.[3] Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Describes CYP2D6 hydroxylation of methoxyphenylpiperazines). Link

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Provides basis for interspecies scaling). Link

  • PubChem Compound Summary. (2024). 1-(4-Methoxyphenyl)piperazine (Analogous physicochemical data). National Library of Medicine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. For a compound like 2-(4-Methoxyphenyl)piperazine acetate, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the reliability and reproducibility of downstream applications, from early-stage discovery to preclinical evaluation.[1][2] This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for validating the purity of 2-(4-Methoxyphenyl)piperazine acetate. We will move beyond mere protocols to explore the causality behind our choices, ensuring a self-validating and robust analytical strategy.

The piperazine moiety is a cornerstone in many FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties.[3] The introduction of a methoxyphenyl group at the 2-position creates a chiral center and specific steric and electronic properties that are crucial for its intended biological activity. The acetate salt form is often used to improve solubility and handling. Any deviation in this chemical entity, whether from residual starting materials, synthetic by-products, or degradation products, can lead to altered efficacy, toxicity, or unpredictable side effects. Therefore, a multi-faceted analytical approach is essential for a complete purity profile.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For routine quality control and quantitative purity determination of non-volatile, UV-active compounds like 2-(4-Methoxyphenyl)piperazine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its high resolving power, sensitivity, and quantitative accuracy make it the primary tool for separating the main compound from closely related impurities.

Causality of Method Selection: The choice of RP-HPLC is dictated by the physicochemical properties of 2-(4-Methoxyphenyl)piperazine. The aromatic methoxyphenyl ring provides a strong chromophore for UV detection, while the overall polarity of the molecule makes it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A validated HPLC method provides not just a purity value but a "purity profile," chromatographically separating and allowing for the quantification of individual impurities.[4][5]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_mobile Prepare Mobile Phases (A: Aqueous Buffer, B: Acetonitrile) degas Filter & Degas Mobile Phases prep_mobile->degas instrument_setup Equilibrate HPLC System (Column, Flow Rate, Temp) degas->instrument_setup injection Inject Sample (e.g., 10 µL) instrument_setup->injection separation Gradient Elution Separation on C18 Column injection->separation detection UV Detection (e.g., 240 nm) separation->detection integration Integrate Chromatogram Peaks detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report (Purity, Impurity Profile) calculation->report

Caption: High-level workflow for HPLC-based purity analysis.

Detailed Experimental Protocol: RP-HPLC

This protocol is a robust starting point, inspired by validated methods for similar arylpiperazine compounds. Method validation according to ICH guidelines (Q2(R1)) would be required for use in a regulated environment.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

    • Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Column Temperature: 45 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm (based on the UV absorption maximum for similar structures).

    • Injection Volume: 10 µL.

  • Reagents and Solutions:

    • Mobile Phase A: 20 mM Sodium Phosphate Dibasic, adjust pH to 7.0 with phosphoric acid.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve 2-(4-Methoxyphenyl)piperazine acetate in the diluent to a final concentration of 1.0 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 65 35
    15.0 25 75
    17.0 25 75
    18.0 65 35

    | 25.0 | 65 | 35 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The Limit of Quantification (LOQ) for impurities should be established during method validation, typically around 0.05% to 0.1%.[6]

Performance Characteristics (Illustrative Data)
ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Ensures a proportional response of the detector to the concentration.
LOD ~10 ppmThe lowest concentration that can be reliably detected.
LOQ ~30 ppmThe lowest concentration that can be accurately quantified.[6]
Precision (%RSD) < 2.0%Demonstrates the repeatability and reproducibility of the method.
Accuracy (% Recovery) 98.0 - 102.0%Shows the closeness of the measured value to the true value.

Orthogonal Methods: A Multi-Pronged Approach to Purity Validation

Relying solely on one analytical technique is a precarious strategy. Impurities may co-elute with the main peak, lack a UV chromophore, or be unsuitable for the chosen method. Orthogonal methods, which rely on different chemical or physical principles of separation and detection, provide a more complete and trustworthy picture of a sample's purity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[7] For a compound like 2-(4-Methoxyphenyl)piperazine, which has a moderate boiling point, GC-MS can be used directly or after derivatization to increase volatility.

  • Principle: Separation is based on the compound's volatility and interaction with the GC column's stationary phase. Detection by mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, offering high specificity.

  • Why it's Orthogonal to HPLC: The separation mechanism (volatility vs. polarity) and detection principle (mass fragmentation vs. UV absorbance) are fundamentally different.

  • Experimental Synopsis: A sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., DB-5ms). The column temperature is ramped up in a programmed manner. Eluted compounds enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are analyzed.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and can serve as a primary method for purity assessment. ¹H NMR provides a "fingerprint" of the molecule, where each unique proton environment gives a distinct signal.

  • Principle: NMR measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift, integration (signal area), and coupling patterns provide unambiguous structural information.

  • Why it's Orthogonal: It is a non-separative, bulk property measurement. It can detect and quantify impurities without chromatographic separation, including those invisible to UV detectors.

  • Application in Purity:

    • Structural Confirmation: Verifies that the main component is indeed 2-(4-Methoxyphenyl)piperazine.

    • Impurity Identification: Signals not corresponding to the main compound or known solvents indicate impurities. The structure of these impurities can often be deduced from the NMR spectrum itself.[8][9]

    • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined without needing a reference standard of the compound itself. This is a primary ratio method recognized by metrological institutes.

C. Differential Scanning Calorimetry (DSC)

DSC provides information on the thermal properties of a material, including its melting point and enthalpy of fusion. For highly pure, crystalline substances, it can be a useful tool for purity determination.

  • Principle: The method is based on the van't Hoff equation, which describes the depression and broadening of the melting point of a substance due to the presence of impurities.[10] DSC measures the heat flow required to maintain a sample and a reference at the same temperature as they are heated.

  • Why it's a Useful Complement: It is a bulk analysis technique that is sensitive to the total mole fraction of soluble impurities. It is completely independent of the chemical structure or spectroscopic properties of the impurities.

  • Limitations: The method is only suitable for crystalline materials that are >95 mol% pure, do not decompose on melting, and where the impurities are soluble in the melt.[11]

Comparative Guide to Purity Validation Techniques

The choice of analytical technique depends on the specific goal, whether it is for routine QC, characterization of a new batch, or troubleshooting an out-of-spec result.

TechniquePrincipleInformation ProvidedSensitivityThroughputBest For...
RP-HPLC Polarity-based separationQuantitative purity, impurity profileHigh (ppm)HighRoutine QC, stability testing, quantification of known impurities.[5]
GC-MS Volatility-based separationIdentification of volatile impuritiesVery High (ppb-ppm)MediumResidual solvent analysis, identifying volatile synthetic by-products.[12]
NMR Nuclear spin in a magnetic fieldUnambiguous structure, qualitative and quantitative purity (qNMR)Low-MediumLowStructural confirmation, primary standard characterization, identifying unknown impurities.
DSC Melting point depressionTotal molar purity of crystalline solidsLow (>95% purity required)MediumOrthogonal check for high-purity crystalline materials, polymorphism screening.[13]
Decision Workflow for Purity Analysis

This diagram outlines a logical approach to selecting the appropriate analytical methods for a comprehensive purity assessment.

Decision_Workflow cluster_initial Initial Characterization cluster_routine Routine Quality Control cluster_deep In-Depth/Reference Standard start New Batch of 2-(4-Methoxyphenyl)piperazine acetate nmr ¹H and ¹³C NMR start->nmr Confirm Structure hplc_dev HPLC Method Development & Initial Purity Screen start->hplc_dev Assess Profile hplc_qc Validated HPLC Method (Purity & Impurities) nmr->hplc_qc Structure Confirmed hplc_dev->hplc_qc gc_rs GC-MS (Residual Solvents) hplc_qc->gc_rs Routine Batch Release qnmr Quantitative NMR (qNMR) (Absolute Purity) hplc_qc->qnmr For Reference Standard Certification lcms LC-MS/MS (Impurity ID) hplc_qc->lcms If Unknown Impurity > 0.1% dsc DSC (Total Molar Purity) qnmr->dsc Orthogonal Check

Caption: Decision workflow for selecting purity validation methods.

Conclusion: An Integrated, Self-Validating System

Validating the purity of 2-(4-Methoxyphenyl)piperazine acetate is not a task for a single instrument or method. A truly robust and trustworthy purity assessment is an integrated system where orthogonal techniques validate one another. HPLC provides the quantitative backbone for routine analysis, but its results are given full confidence only when supported by structural confirmation from NMR and targeted analyses for orthogonal impurities by GC-MS. For the highest level of characterization, such as for a reference standard, techniques like qNMR and DSC provide an absolute and fundamental measure of purity. This multi-technique approach ensures that the material used in research and development is of the highest possible quality, leading to reliable science and safer potential medicines.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • López-Guarnido, O., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(11), 3648-3656.

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.

  • Creative Biolabs. Purity Determination by DSC.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-10.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Kovalenko, S., et al. (2017). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Vìsnik Farmacìï, (1), 29-33.

  • Saeed Al-Neaimy, U. I., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031.

  • Saeed Al-Neaimy, U. I., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Fluorochem. 2-(4-Methoxyphenyl)piperazine.

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.

  • Jäschke, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3350.

  • Arshad, M. N., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 107–111.

  • TA Instruments. Purity Determination and DSC Tzero Technology.

  • Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.

  • Sigma-Aldrich. Piperazine USP Reference Standard.

  • Mary, Y. S., et al. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Journal of Molecular Structure, 1099, 510-523. [Available at: https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Mary-Balachandran/6f131a473f32432a9e2d3122c67b93a0c4f8260b]([Link]

  • Wikipedia. Piperazine.

  • Kumar, K. A., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 211-214.

  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of thermal analysis and calorimetry, 118(1), 557–566.

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 441-449.

  • AZoM. (2022). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

  • Castaneto, M. S., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000262.

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A Comparative Analysis of 2-(4-Methoxyphenyl)piperazine Acetate and Buspirone: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the pharmacological properties and preclinical efficacy of 2-(4-Methoxyphenyl)piperazine acetate and the established anxiolytic agent, buspirone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to inform future research and development in the field of neuropsychopharmacology.

Introduction: The Quest for Novel Anxiolytics

The therapeutic landscape for anxiety disorders is continually evolving, driven by the need for agents with improved efficacy and tolerability profiles. Buspirone, a non-benzodiazepine anxiolytic, represented a significant advancement with its unique mechanism of action, primarily targeting the serotonergic system.[1][2] More recently, piperazine derivatives have garnered considerable attention for their potential to modulate various central nervous system targets.[3][4] Among these, compounds featuring the 2-(4-Methoxyphenyl)piperazine scaffold have shown promise in preclinical studies, suggesting a potential for anxiolytic and antidepressant activities.[5][6] This guide will dissect the available scientific literature to compare the efficacy and underlying mechanisms of 2-(4-Methoxyphenyl)piperazine acetate and buspirone.

Molecular Profiles and Mechanistic Insights

A fundamental aspect of drug comparison lies in understanding their interactions with molecular targets. Both buspirone and compounds based on the 2-(4-Methoxyphenyl)piperazine structure exhibit a significant affinity for serotonin receptors, particularly the 5-HT1A subtype.

Buspirone: A Serotonin 5-HT1A Partial Agonist

Buspirone's anxiolytic effects are primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors.[1][2] It also possesses a weaker antagonist activity at dopamine D2 receptors.[2][7] This dual action is thought to contribute to its therapeutic profile, which is distinct from that of benzodiazepines.

2-(4-Methoxyphenyl)piperazine: A High-Affinity 5-HT1A Ligand

While specific data for the acetate salt is limited, the core moiety, 1-(2-Methoxyphenyl)piperazine, is a well-characterized building block in medicinal chemistry. It is recognized as a key intermediate for antipsychotic agents with high affinity for serotonin receptors.[8] Numerous derivatives incorporating this scaffold have demonstrated high to very high affinity for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar and even sub-nanomolar range.[5][9] This suggests that the 2-(4-Methoxyphenyl)piperazine core is a potent pharmacophore for 5-HT1A receptor interaction. Some derivatives also show affinity for other serotonin receptors, such as 5-HT7, and to a lesser extent, dopamine D2 receptors, indicating a potential for a multi-target pharmacological profile.[5][10]

The following Graphviz diagram illustrates the established signaling pathway for the 5-HT1A receptor, a primary target for both compounds.

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Buspirone also interacts with the dopamine D2 receptor. The signaling cascade for this receptor is depicted below.

D2_Signaling cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 activates Dopamine_Ligand Dopamine or Antagonist (e.g., Buspirone) Dopamine_Ligand->D2_Receptor Adenylate_Cyclase_D2 Adenylate Cyclase G_Protein_D2->Adenylate_Cyclase_D2 inhibits cAMP_D2 cAMP Adenylate_Cyclase_D2->cAMP_D2 ↓ conversion of ATP_D2 ATP ATP_D2->Adenylate_Cyclase_D2 PKA_D2 Protein Kinase A cAMP_D2->PKA_D2 ↓ activation of Cellular_Response_D2 Modulation of Neuronal Excitability PKA_D2->Cellular_Response_D2

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.

Comparative Receptor Binding Affinity

Receptor SubtypeBuspirone (Ki, nM)2-(4-Methoxyphenyl)piperazine Derivatives (Ki, nM)Reference(s)
Serotonin 5-HT1A 4 - 78<1 - 21.3[5][9][11]
Dopamine D2 484~300 (for some derivatives)[10][11]
Serotonin 5-HT7 -34 (for a specific derivative)[5]

Note: Ki values can vary depending on the experimental conditions and radioligand used. The data for 2-(4-Methoxyphenyl)piperazine derivatives are from various sources and represent a range of structurally related compounds.

Preclinical Efficacy: Evidence from In Vivo Models

Behavioral pharmacology studies in animal models provide essential insights into the potential therapeutic effects of novel compounds. The anxiolytic and antidepressant-like properties of both buspirone and 2-(4-Methoxyphenyl)piperazine derivatives have been investigated using standardized tests.

Anxiolytic-Like Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13] An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Preclinical studies have demonstrated the anxiolytic-like effects of various piperazine derivatives in the EPM and other anxiety models.[3][14]

Antidepressant-Like Activity: The Forced Swim Test

The forced swim test (FST) is a common screening tool for antidepressant drugs.[15][16] A decrease in the duration of immobility is interpreted as an antidepressant-like effect. Several studies have reported that derivatives of 2-(4-Methoxyphenyl)piperazine exhibit antidepressant-like activity in the FST, with some compounds showing efficacy comparable to or greater than the tricyclic antidepressant imipramine.[5][6]

Experimental Protocols: A Guide for Benchmarking

To facilitate reproducible and comparative research, this section outlines standardized protocols for key behavioral assays.

Elevated Plus Maze (EPM) Protocol

This protocol is designed to assess the anxiolytic potential of a test compound.

Objective: To measure anxiety-like behavior in mice.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound (e.g., 2-(4-Methoxyphenyl)piperazine acetate), vehicle, or a reference drug (e.g., buspirone) via the appropriate route (e.g., intraperitoneal) at a predetermined time before the test.

  • Test Initiation: Place the mouse in the center of the maze, facing an open arm.

  • Data Collection: Record the animal's behavior for a 5-minute session using an automated tracking system. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

The following diagram illustrates the typical workflow for an EPM experiment.

EPM_Workflow Acclimation Animal Acclimation (60 min) Dosing Compound Administration (Test Compound, Vehicle, or Buspirone) Acclimation->Dosing Placement Place Mouse on Elevated Plus Maze Dosing->Placement Recording Record Behavior (5 min) Placement->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis Interpretation Assess Anxiolytic-like Effect Data_Analysis->Interpretation

Figure 3: Experimental Workflow for the Elevated Plus Maze Test.

Forced Swim Test (FST) Protocol

This protocol is used to evaluate the potential antidepressant-like effects of a test compound.

Objective: To assess behavioral despair in mice.

Apparatus: A transparent cylindrical container filled with water.[16]

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound, vehicle, or a reference antidepressant (e.g., imipramine) as per the study design.

  • Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.[17]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time indicates a potential antidepressant-like effect.

The following diagram outlines the key steps in the FST protocol.

FST_Workflow Acclimation_FST Animal Acclimation (60 min) Dosing_FST Compound Administration Acclimation_FST->Dosing_FST Placement_FST Place Mouse in Water Cylinder Dosing_FST->Placement_FST Recording_FST Record Behavior (6 min) Placement_FST->Recording_FST Data_Analysis_FST Score Immobility Time (last 4 min) Recording_FST->Data_Analysis_FST Interpretation_FST Assess Antidepressant-like Effect Data_Analysis_FST->Interpretation_FST

Figure 4: Experimental Workflow for the Forced Swim Test.

Discussion and Future Directions

The available evidence suggests that compounds based on the 2-(4-Methoxyphenyl)piperazine scaffold are promising candidates for further investigation as anxiolytic and antidepressant agents. Their high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression, provides a strong rationale for their development.

However, a direct, head-to-head comparison of 2-(4-Methoxyphenyl)piperazine acetate with buspirone is warranted. Future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of 2-(4-Methoxyphenyl)piperazine acetate at a wide range of CNS receptors to fully characterize its selectivity and potential off-target effects.

  • In Vivo Efficacy Studies: Conducting direct comparative studies with buspirone in validated animal models of anxiety and depression to assess relative potency and efficacy.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of 2-(4-Methoxyphenyl)piperazine acetate to determine its suitability for further development.

By addressing these key research questions, the scientific community can gain a clearer understanding of the therapeutic potential of 2-(4-Methoxyphenyl)piperazine acetate and its place in the armamentarium of treatments for anxiety and depressive disorders.

References

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  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.

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A Comprehensive Guide to the Pharmacological Benchmarking of 2-(4-Methoxyphenyl)piperazine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the pharmacological profile of 2-(4-Methoxyphenyl)piperazine acetate. By benchmarking against well-characterized standard compounds, this document outlines a systematic approach to elucidate its mechanism of action and potential therapeutic applications. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data.

Introduction to 2-(4-Methoxyphenyl)piperazine and the Rationale for Benchmarking

2-(4-Methoxyphenyl)piperazine is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential as a pharmacological agent, particularly for central nervous system (CNS) disorders.[1] The piperazine scaffold is a common motif in a wide array of biologically active compounds, including antipsychotics, antidepressants, and anxiolytics.[2] Preliminary evidence suggests that 2-(4-Methoxyphenyl)piperazine and its analogs interact with various neurotransmitter systems, most notably the serotonergic and dopaminergic systems.[1][3] Some reports indicate a mixed mechanism of action, potentially involving antagonism at serotonin and dopamine receptors, as well as inhibition of monoamine reuptake.[3][4]

Given this putative polypharmacology, a systematic and comparative evaluation is essential to accurately define the compound's activity. This guide proposes a head-to-head comparison of 2-(4-Methoxyphenyl)piperazine acetate with standard compounds that have well-defined activities at key CNS targets. The acetate salt form is utilized to ensure solubility and stability in aqueous solutions for in vitro and in vivo testing.

The following sections will detail the selection of appropriate standard compounds and provide comprehensive protocols for a suite of in vitro and in vivo assays designed to probe the compound's interaction with key molecular targets and its effects on relevant behavioral endpoints.

Selection of Standard Compounds for Comparative Analysis

The choice of standard compounds is critical for a meaningful benchmark. Based on the purported interaction of 2-(4-Methoxyphenyl)piperazine with serotonergic and dopaminergic systems, the following standards are proposed.

  • Serotonergic System Standards:

    • 8-OH-DPAT (5-HT1A Receptor Agonist): A highly selective and potent agonist for the 5-HT1A receptor, which is implicated in anxiety and depression.

    • Ketanserin (5-HT2A Receptor Antagonist): A classic antagonist for the 5-HT2A receptor, a target for atypical antipsychotics and a key receptor in psychedelic drug action.

    • Fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI): A widely used antidepressant that potently and selectively blocks the serotonin transporter (SERT).

  • Dopaminergic System Standards:

    • Quinpirole (D2/D3 Receptor Agonist): A selective agonist for the D2-like family of dopamine receptors, crucial for motor control, motivation, and cognition.

    • Haloperidol (D2 Receptor Antagonist): A typical antipsychotic that acts as a potent antagonist at D2 receptors.

    • GBR-12909 (Dopamine Reuptake Inhibitor - DRI): A selective and potent inhibitor of the dopamine transporter (DAT).

These compounds provide a robust set of comparators to dissect the agonist/antagonist activity and reuptake inhibition profile of 2-(4-Methoxyphenyl)piperazine acetate.

In Vitro Benchmarking: Receptor Binding and Functional Assays

The initial phase of benchmarking involves characterizing the molecular interactions of the test compound in controlled in vitro systems. This is achieved through receptor binding assays to determine affinity and functional assays to establish efficacy.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Receptor Binding Receptor Binding Data Analysis Data Analysis Receptor Binding->Data Analysis Functional Assays Functional Assays Functional Assays->Data Analysis Transporter Uptake Transporter Uptake Transporter Uptake->Data Analysis Forced Swim Test Forced Swim Test Elevated Plus Maze Elevated Plus Maze Head-Twitch Response Head-Twitch Response Compound Compound Compound->Receptor Binding Determine Ki Compound->Functional Assays Determine EC50/IC50 Compound->Transporter Uptake Determine IC50 Data Analysis->Forced Swim Test Guide Dose Selection Data Analysis->Elevated Plus Maze Guide Dose Selection Data Analysis->Head-Twitch Response Guide Dose Selection

Caption: A conceptual workflow for the benchmarking of 2-(4-Methoxyphenyl)piperazine acetate.

Principle: These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a high-affinity radiolabeled ligand.[5]

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (5-HT1A, 5-HT2A, or D2).

  • Assay Buffer: Prepare an appropriate buffer for each receptor (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein/well).

    • Radioligand at a concentration near its Kd (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

    • A range of concentrations of 2-(4-Methoxyphenyl)piperazine acetate or the standard compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
2-(4-Methoxyphenyl)piperazine acetateHypotheticalHypotheticalHypothetical
8-OH-DPAT~1>10,000>10,000
Ketanserin>1,000~2>1,000
Haloperidol>1,000~20~1

Principle: These assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist) by measuring changes in intracellular second messengers.[6]

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human 5-HT1A or D2 receptor.

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (to increase basal cAMP levels).

    • Agonist Mode: Add increasing concentrations of the test compound or standard agonist (8-OH-DPAT, Quinpirole) and measure the inhibition of forskolin-stimulated cAMP production.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., 5-HT for 5-HT1A) in the presence of increasing concentrations of the test compound or standard antagonist (Haloperidol) and measure the reversal of agonist-induced cAMP inhibition.

  • Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist: Plot concentration-response curves and determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot concentration-response curves and determine the IC50.

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Agonist Mode: Add increasing concentrations of the test compound and measure the increase in intracellular calcium using a fluorescence plate reader.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound or standard antagonist (Ketanserin) before adding a fixed concentration of serotonin (agonist). Measure the inhibition of the serotonin-induced calcium signal.

  • Data Analysis: Determine EC50/Emax for agonists and IC50 for antagonists.

Data Presentation:

Compound5-HT1A Functional Activity5-HT2A Functional ActivityD2 Functional Activity
2-(4-Methoxyphenyl)piperazine acetateHypothetical EC50/IC50Hypothetical EC50/IC50Hypothetical EC50/IC50
8-OH-DPATAgonist, EC50 ~5 nMInactiveInactive
KetanserinInactiveAntagonist, IC50 ~3 nMInactive
QuinpiroleInactiveInactiveAgonist, EC50 ~10 nM
HaloperidolInactiveInactiveAntagonist, IC50 ~2 nM

Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are preparations of nerve terminals rich in transporters.

Protocol:

  • Synaptosome Preparation: Prepare crude synaptosomes from rat striatum (for DAT) and cortex (for SERT).

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or standards (Fluoxetine for SERT, GBR-12909 for DAT).

    • Initiate uptake by adding a low concentration of [³H]serotonin or [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity in the synaptosomes using scintillation counting.

  • Data Analysis: Calculate the IC50 values for uptake inhibition.

Data Presentation:

CompoundSERT Uptake IC50 (nM)DAT Uptake IC50 (nM)
2-(4-Methoxyphenyl)piperazine acetateHypotheticalHypothetical
Fluoxetine~1>1,000
GBR-12909>1,000~5
In Vivo Benchmarking: Behavioral Models

Following in vitro characterization, in vivo studies in animal models are crucial to assess the compound's integrated physiological and behavioral effects.

Principle: This model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments reduce this immobility time.[7]

Protocol:

  • Animals: Use male mice or rats.

  • Administration: Administer 2-(4-Methoxyphenyl)piperazine acetate, a vehicle control, or a standard antidepressant (e.g., Fluoxetine) intraperitoneally (i.p.) 30-60 minutes before the test.

  • Procedure:

    • Place each animal in a glass cylinder filled with water (25°C).

    • Record the session (typically 6 minutes) via video.

    • Score the last 4 minutes of the test for time spent immobile.

  • Data Analysis: Compare the immobility time between treatment groups using ANOVA.

Data Presentation:

Treatment (Dose)Immobility Time (seconds)
VehicleHypothetical Mean ± SEM
2-(4-MPP) acetate (Low Dose)Hypothetical Mean ± SEM
2-(4-MPP) acetate (High Dose)Hypothetical Mean ± SEM
Fluoxetine (20 mg/kg)Hypothetical Mean ± SEM

Principle: This test assesses anxiety-like behavior by exploiting the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[7]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Administration: Administer the test compound, vehicle, or a standard anxiolytic (e.g., Diazepam) 30 minutes before the test.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore for 5 minutes.

    • Record the session and score the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Data Presentation:

Treatment (Dose)Time in Open Arms (seconds)
VehicleHypothetical Mean ± SEM
2-(4-MPP) acetate (Low Dose)Hypothetical Mean ± SEM
2-(4-MPP) acetate (High Dose)Hypothetical Mean ± SEM
Diazepam (2 mg/kg)Hypothetical Mean ± SEM

Principle: The head-twitch response in rodents is a characteristic behavior robustly induced by 5-HT2A receptor agonists and is often used as a behavioral proxy for hallucinogenic potential.[8]

Protocol:

  • Animals: Use male mice.

  • Administration: Administer the test compound, vehicle, or a standard 5-HT2A agonist (e.g., DOI) and place the animals in individual observation chambers.

  • Observation: Record the number of head twitches over a 30-60 minute period.

  • Data Analysis: Compare the total number of head twitches across treatment groups.

G cluster_0 5-HT2A Receptor Signaling Agonist Agonist 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds Gq_Protein Gq Protein 5HT2A_R->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca++ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.

Data Presentation:

Treatment (Dose)Number of Head Twitches
VehicleHypothetical Mean ± SEM
2-(4-MPP) acetate (Low Dose)Hypothetical Mean ± SEM
2-(4-MPP) acetate (High Dose)Hypothetical Mean ± SEM
DOI (1 mg/kg)Hypothetical Mean ± SEM
Conclusion and Future Directions

This guide provides a comprehensive, multi-tiered strategy for benchmarking 2-(4-Methoxyphenyl)piperazine acetate. By systematically comparing its in vitro and in vivo profile to that of well-established standard compounds, researchers can generate a detailed pharmacological fingerprint. The data obtained from these studies will be invaluable for understanding its mechanism of action, identifying its primary molecular targets, and guiding future drug development efforts. A thorough characterization will clarify its potential as an antidepressant, anxiolytic, or other CNS-active agent and provide a solid foundation for more advanced preclinical and clinical investigations.

References

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Independent verification of 2-(4-Methoxyphenyl)piperazine acetate biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Independent Biological Activity & Regioisomer Differentiation

Part 1: Executive Technical Summary

The Critical Verification Challenge: The verification of 2-(4-Methoxyphenyl)piperazine acetate (2-MPP-OAc) presents a unique challenge in medicinal chemistry: distinguishing this C-substituted chiral scaffold from its potent, psychoactive N-substituted regioisomer, 1-(4-Methoxyphenyl)piperazine (1-MPP, or MeOPP).

While 1-MPP is a known serotonin receptor agonist and monoamine releasing agent (often classified as a designer drug), the 2-substituted isomer (2-MPP) is typically utilized as a chiral building block for NK1 antagonists and antifungal agents. Misidentification between these regioisomers can lead to false positives in biological screening and severe regulatory non-compliance.

Objective: This guide provides an orthogonal verification workflow to confirm the biological identity of 2-MPP-OAc, ensuring it exhibits the expected "silent" or scaffold-like profile distinct from the high-affinity serotonergic profile of 1-MPP.

Part 2: Structural & Mechanistic Grounding

The Regioisomer Divergence

The biological activity of phenylpiperazines is dictated by the spatial orientation of the aromatic ring relative to the basic nitrogen atoms.

  • Target Compound (2-MPP): The phenyl ring is attached to the carbon at position 2. This creates a chiral center (

    
    ). The basicity of 
    
    
    
    and
    
    
    remains secondary, but steric hindrance at
    
    
    is increased.
  • High-Risk Alternative (1-MPP): The phenyl ring is attached to the nitrogen at position 1. This configuration perfectly mimics the serotonin pharmacophore, leading to potent 5-HT agonism.

Comparative Pharmacophore Analysis

The following diagram illustrates the structural divergence and why 2-MPP fails to activate the 5-HT receptor pocket in the same manner as 1-MPP.

Pharmacophore cluster_0 Target: 2-(4-Methoxyphenyl)piperazine cluster_1 Alternative: 1-(4-Methoxyphenyl)piperazine C_Sub C2-Substitution (Chiral Center) Steric Steric Clash with Receptor Aspartate C_Sub->Steric Induces Activity_2 Low/No 5-HT Affinity (Scaffold Profile) Steric->Activity_2 Result N_Sub N1-Substitution (Achiral) Binding Perfect Fit: Salt Bridge to Asp3.32 N_Sub->Binding Facilitates Activity_1 High 5-HT Agonism (Psychoactive) Binding->Activity_1 Result

Caption: Pharmacophore divergence. The 2-position substitution (Target) creates steric hindrance preventing the canonical salt-bridge interaction required for high-affinity 5-HT agonism seen in the 1-position isomer.

Part 3: Comparative Data Profile

The following data summarizes the expected differences. In a verification context, your sample of 2-MPP-OAc should match the "Target" column.

FeatureTarget: 2-(4-Methoxyphenyl)piperazineAlternative: 1-(4-Methoxyphenyl)piperazine
Substitution Type C-Linked (Carbon 2)N-Linked (Nitrogen 1)
Chirality Chiral (R/S enantiomers exist)Achiral
Primary Bioactivity Scaffold / Intermediate (NK1 Antagonist precursor)Serotonergic Agonist (5-HT1A/2A)
5-HT1A Affinity (

)
> 10,000 nM (Inactive/Weak)~100 - 500 nM (Active)
Regulatory Status Chemical Reagent / IntermediateControlled Substance / Designer Drug
H-NMR Signature Methine doublet/multiplet at ~3.8 ppm (Chiral H)Aromatic AA'BB' system only; No chiral methine

Part 4: Experimental Verification Protocols

Protocol A: The "Negative" Biological Screen (Serotonin Binding)

Purpose: To prove the sample is not the psychoactive 1-isomer. Rationale: A true sample of 2-MPP should exhibit negligible displacement of radioligand at 5-HT receptors compared to the 1-MPP standard.

Materials:

  • Receptor Source: Rat brain membrane homogenates (cortex) or HEK-293 cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Test Compound: 2-(4-Methoxyphenyl)piperazine acetate (dissolved in DMSO).

  • Positive Control: Serotonin (5-HT) or 1-MPP.

Step-by-Step Workflow:

  • Preparation: Dilute 2-MPP-OAc to screening concentrations (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membrane homogenate (50 µg protein) with [3H]-8-OH-DPAT and Test Compound for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Counting: Measure radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate % Inhibition.

    • Pass Criteria: 2-MPP shows <50% inhibition at 1 µM.

    • Fail Criteria (Identity Error): Sample shows sigmoidal inhibition curve with

      
       (Indicates presence of 1-MPP).
      
Protocol B: Chemical Purity & Regioisomer Check (HPLC)

Purpose: To detect trace contamination of the N-substituted isomer formed during synthesis (e.g., via "walk-over" rearrangement).

Method parameters:

  • Column: Chiralpak AD-H (to assess enantiomeric purity) or C18 (for regioisomer separation).

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 5% -> 95%.

  • Detection: UV at 254 nm (Aromatic absorption).

Analysis Logic:

  • Retention Time Shift: The N-substituted 1-MPP is typically less polar (elutes later on C18) than the C-substituted 2-MPP due to the exposed secondary amines in the 2-isomer.

  • Quantification: Integrate area under the curve. Purity >98% is required for biological validity.

Part 5: Verification Logic Diagram

Use this flowchart to guide your decision-making process when verifying the compound.

VerificationFlow Start Start: 2-MPP-OAc Sample NMR_Check Step 1: 1H-NMR Analysis Look for Chiral Methine (3-4 ppm) Start->NMR_Check Decision_NMR Chiral H Present? NMR_Check->Decision_NMR Bio_Assay Step 2: 5-HT1A Binding Screen (Negative Control Mode) Decision_NMR->Bio_Assay Yes Result_Fail FAIL: Identity Error Sample is likely 1-MPP (Psychoactive) Decision_NMR->Result_Fail No (Symmetric) Decision_Bio Ki < 1µM (High Affinity)? Bio_Assay->Decision_Bio Decision_Bio->Result_Fail Yes (Active) Result_Pass PASS: Verified 2-MPP (Scaffold Ready) Decision_Bio->Result_Pass No (Inactive)

Caption: Logical workflow for orthogonal verification. Failure at the Bio-Assay stage suggests contamination with the psychoactive regioisomer.

Part 6: References

  • Lopez-Rodriguez, M. L., et al. (1999).[1] "New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 42(1), 36-49.[1] (Provides SAR context for piperazine regioisomers). [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved February 3, 2026, from [Link]

  • Ostrowska, K., et al. (2017).[2] "Synthesis and biological evaluation of arylpiperazine derivatives." Chemical Biology & Drug Design. (Demonstrates the use of piperazines as scaffolds vs active ligands). [Link]

Sources

A Comparative Guide to the Behavioral Pharmacology of 2-(4-Methoxyphenyl)piperazine acetate and mCPP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychoactive compound research, phenylpiperazine derivatives represent a significant class of molecules with diverse pharmacological activities. This guide provides an in-depth, objective comparison of two such compounds: 2-(4-Methoxyphenyl)piperazine acetate and meta-Chlorophenylpiperazine (mCPP). While structurally related, these agents exhibit markedly different profiles in preclinical behavioral assays, a critical consideration for researchers in neuropharmacology and drug development. This document will dissect their mechanisms of action, compare their effects in key behavioral paradigms, and provide detailed experimental protocols for reproducing and validating these findings.

Introduction: A Tale of Two Piperazines

2-(4-Methoxyphenyl)piperazine , often encountered in its acetate salt form for research purposes, belongs to a class of piperazine derivatives that have demonstrated a range of effects on the central nervous system. Research into this and structurally similar compounds has pointed towards potential anxiolytic and antidepressant-like properties.[1][2] The methoxy group at the para position of the phenyl ring is a key structural feature influencing its pharmacological activity.

meta-Chlorophenylpiperazine (mCPP) , in contrast, is a non-selective serotonin receptor agonist and a serotonin releasing agent that is widely recognized in preclinical and clinical research for its anxiogenic (anxiety-inducing) effects.[3][4] It serves as a common pharmacological tool to induce anxiety-like states in animal models, providing a valuable method for screening novel anxiolytic compounds.

This guide will explore the divergent behavioral effects of these two molecules, offering insights into their underlying neuropharmacological mechanisms.

Mechanism of Action: Divergent Pathways to Serotonergic Modulation

The contrasting behavioral outcomes of 2-(4-Methoxyphenyl)piperazine acetate and mCPP can be largely attributed to their distinct interactions with the serotonergic system, as well as other neurotransmitter systems.

2-(4-Methoxyphenyl)piperazine and its Derivatives:

Derivatives of 2-methoxyphenylpiperazine have been shown to exhibit a strong affinity for serotonin 5-HT1A receptors.[5][6] Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. Furthermore, some derivatives also show antagonist activity at 5-HT2A receptors, which can also contribute to anxiolysis and antidepressant actions.[2] The anxiolytic-like activity of some piperazine derivatives has also been linked to the benzodiazepine site of the GABAA receptor, indicating a multimodal mechanism of action.[7]

m-Chlorophenylpiperazine (mCPP):

mCPP acts as a non-selective agonist at multiple serotonin receptors, with a particularly high affinity for 5-HT2C and 5-HT1C receptors.[8][9] The anxiogenic effects of mCPP are believed to be primarily mediated through its agonist activity at these receptors.[4][8] It also acts as a serotonin reuptake inhibitor and releasing agent, further increasing synaptic serotonin levels.[10] Unlike the anxiolytic profile associated with 5-HT1A agonism, the activation of 5-HT2C receptors is strongly linked to anxiety and panic attacks in both animal models and humans.[3]

Diagram: Simplified Signaling Pathways

cluster_0 2-(4-Methoxyphenyl)piperazine Acetate cluster_1 m-Chlorophenylpiperazine (mCPP) 2-MPP 2-(4-Methoxyphenyl) piperazine Acetate 5HT1A_Agonism 5-HT1A Receptor Agonism 2-MPP->5HT1A_Agonism GABA_Modulation GABA-A Receptor Positive Modulation 2-MPP->GABA_Modulation Anxiolytic_Effect Anxiolytic/ Antidepressant Effects 5HT1A_Agonism->Anxiolytic_Effect GABA_Modulation->Anxiolytic_Effect mCPP mCPP 5HT2C_Agonism 5-HT2C/1C Receptor Agonism mCPP->5HT2C_Agonism SRI_SRA Serotonin Reuptake Inhibition/Release mCPP->SRI_SRA Anxiogenic_Effect Anxiogenic Effects 5HT2C_Agonism->Anxiogenic_Effect SRI_SRA->Anxiogenic_Effect

Caption: Contrasting proposed mechanisms of action for 2-(4-Methoxyphenyl)piperazine acetate and mCPP.

Comparative Performance in Behavioral Assays

The divergent mechanisms of action translate into distinct behavioral profiles in standardized animal models of anxiety, depression, and general activity.

Anxiety-Related Behavior: The Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12] The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

CompoundExpected Outcome in EPMRationale
2-(4-Methoxyphenyl)piperazine acetate Increased time in open arms, Increased entries into open armsAnxiolytic-like effects mediated by 5-HT1A agonism and potentially GABAergic modulation.[5][7]
mCPP Decreased time in open arms, Decreased entries into open armsAnxiogenic effects mediated primarily by 5-HT2C receptor agonism.[4]
Depressive-Like Behavior: The Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity.[13][14] Rodents are placed in a cylinder of water from which they cannot escape. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

CompoundExpected Outcome in FSTRationale
2-(4-Methoxyphenyl)piperazine acetate Decreased immobility timeAntidepressant-like effects linked to its interaction with the serotonergic system.[6][15]
mCPP No significant change or potential increase in immobilitymCPP is not typically associated with antidepressant effects and its anxiogenic properties may confound results in this assay.[16]
Locomotor and Exploratory Activity: The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior.[17][18] It can also provide an index of anxiety-like behavior by measuring the time spent in the center of the open field versus the periphery.

CompoundExpected Outcome in OFTRationale
2-(4-Methoxyphenyl)piperazine acetate Increased time in the center, Minimal to no change in total distance traveledAnxiolytic-like activity may lead to more exploration of the center. Sedative effects at higher doses could decrease overall locomotion.[6]
mCPP Decreased time in the center, Decreased total distance traveled (at higher doses)Anxiogenic effects lead to thigmotaxis (wall-hugging). Higher doses can induce hypoactivity.[8][19]

Experimental Protocols

To ensure the reproducibility and validity of findings, the following detailed protocols for key behavioral assays are provided.

Elevated Plus Maze (EPM) Protocol for Mice

Diagram: EPM Experimental Workflow

Acclimatize Acclimatize mice to testing room (30-60 min) Administer Administer compound or vehicle (i.p. or p.o.) Acclimatize->Administer Wait Waiting period (e.g., 30 min) Administer->Wait Place Gently place mouse on central platform facing an open arm Wait->Place Record Record behavior for 5 min using video tracking Place->Record Analyze Analyze data: - Time in open/closed arms - Entries into open/closed arms Record->Analyze Clean Clean apparatus thoroughly between subjects Analyze->Clean

Caption: Standard workflow for conducting the Elevated Plus Maze test in mice.

Materials:

  • Elevated plus maze apparatus for mice (two open arms, two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimatization: Habituate mice to the testing room for at least 30 minutes before the experiment.[12]

  • Drug Administration: Administer 2-(4-Methoxyphenyl)piperazine acetate, mCPP, or vehicle control at the desired dose and route (e.g., intraperitoneal injection). Allow for an appropriate pretreatment time (typically 30 minutes for i.p. administration).

  • Test Initiation: Gently place the mouse on the central platform of the maze, facing one of the open arms.[20]

  • Data Collection: Allow the mouse to freely explore the maze for 5 minutes.[20] Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to automatically score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Cleaning: After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[20]

Forced Swim Test (FST) Protocol for Rats

Materials:

  • Glass cylinder (40-50 cm high, 20 cm in diameter).

  • Water at 23-25°C.

  • Video camera.

  • Towels for drying.

Procedure:

  • Pre-test Session (Day 1): Place each rat in the cylinder filled with water (30 cm deep) for 15 minutes. This session is for habituation.[13]

  • Drying and Recovery: After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2): Administer the test compound or vehicle 60, 30, and 15 minutes before the test session.

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[13]

  • Data Collection: Record the entire 5-minute session. The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: A trained observer, blind to the experimental conditions, should score the duration of immobility.

Open Field Test (OFT) Protocol for Rodents

Diagram: OFT Experimental Workflow

Acclimatize Acclimatize rodent to testing room (30-60 min) Administer Administer compound or vehicle Acclimatize->Administer Wait Waiting period Administer->Wait Place Place rodent in the center of the open field arena Wait->Place Record Record behavior for 5-10 min using video tracking Place->Record Analyze Analyze data: - Time in center/periphery - Total distance traveled - Rearing frequency Record->Analyze Clean Clean apparatus thoroughly between subjects Analyze->Clean

Caption: Standard workflow for conducting the Open Field Test in rodents.

Materials:

  • Open field arena (e.g., a square box with high walls).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimatization: Allow the rodents to acclimate to the testing room for at least 30-60 minutes.[18]

  • Drug Administration: Administer the test compound or vehicle at the desired dose and route, followed by an appropriate waiting period.

  • Test Initiation: Gently place the animal in the center of the open field arena.[18]

  • Data Collection: Allow the animal to explore the arena for a set period (typically 5-10 minutes).[21] Record the session with an overhead video camera.

  • Data Analysis: Use tracking software to divide the arena into a central zone and a peripheral zone. Analyze the following parameters:

    • Total distance traveled.

    • Time spent in the central zone.

    • Time spent in the peripheral zone.

    • Frequency of rearing (vertical activity).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[18]

Conclusion: Guiding Future Research

The comparative analysis of 2-(4-Methoxyphenyl)piperazine acetate and mCPP in behavioral assays reveals a clear divergence in their pharmacological profiles. While mCPP consistently produces anxiogenic-like effects, making it a useful tool for studying anxiety, derivatives of 2-(4-Methoxyphenyl)piperazine show promise as anxiolytic and antidepressant agents.

For researchers in drug discovery, this guide underscores the importance of subtle structural modifications in determining the behavioral outcomes of novel compounds. The provided protocols offer a standardized framework for evaluating these and other psychoactive molecules, ensuring the generation of robust and comparable data. Understanding the distinct behavioral signatures of these two piperazine derivatives can inform the rational design of new therapeutics targeting anxiety and depressive disorders.

References

  • Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. (1989). PubMed. Retrieved from [Link]

  • Charney, D. S., Woods, S. W., Goodman, W. K., & Heninger, G. R. (1987). Serotonin function in anxiety. II. Effects of the serotonin agonist MCPP in panic disorder patients and healthy subjects. Psychopharmacology, 92(1), 14–24.
  • Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers. (1994). PubMed. Retrieved from [Link]

  • Psychomotor slowing, neuroendocrine responses, and behavioral changes after oral administration of meta-chlorophenylpiperazine in normal volunteers. (2002). PubMed. Retrieved from [Link]

  • Pytka, K., Wolak, M., & Filip, M. (2015). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 20(9), 15735–15753.
  • The Anxiolytic-Like Activity of a Novel N-cycloalkyl-N-benzoylpiperazine Derivative. (2016). Pharmacological Reports, 68(1), 226-231.
  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179–1184.
  • m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. (1991). PubMed. Retrieved from [Link]

  • The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. (2015). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. (2014). PubMed. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • LAB_072 Open Field Test for Rodents (Expiry: March 2026). (n.d.). Research support. Retrieved from [Link]

  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). PubMed. Retrieved from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1995). PubMed. Retrieved from [Link]

  • Open field test. (2025). protocols.io. Retrieved from [Link]

  • Anxiolytic-like and antidepressant-like activities of MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(4-(2-methoxynaphthalen-1-yl)butyl]piperazine), a novel and potent nonpeptide antagonist of the melanocortin-4 receptor. (2003). PubMed. Retrieved from [Link]

  • Elevated Plus Maze for Mice. (2008). PMC. Retrieved from [Link]

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. (2018). NIH. Retrieved from [Link]

  • Anxiogenic effects of m-CPP in patients with panic disorder. (1991). PubMed. Retrieved from [Link]

  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. (2024). MDPI. Retrieved from [Link]

  • Elevated Plus Maze. (2024). MMPC.org. Retrieved from [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved from [Link]

  • Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. (1983). PubMed. Retrieved from [Link]

  • Antidepressant-like Activity of Aroxyalkyl Derivatives of 2-methoxyphenylpiperazine and Evidence for the Involvement of Serotonin Receptor Subtypes in Their Mechanism of Action. (2018). PubMed. Retrieved from [Link]

  • 8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Model. (2022). MDPI. Retrieved from [Link]

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  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. Retrieved from [Link]

  • Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. (2025). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). PMC. Retrieved from [Link]

  • (PDF) Elevated plus maze protocol v1. (2023). ResearchGate. Retrieved from [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025). ResearchGate. Retrieved from [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2017). PubMed. Retrieved from [Link]

  • Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. (2015). PubMed. Retrieved from [Link]

  • Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.